Sodium glycolate
Description
Structure
3D Structure of Parent
Properties
CAS No. |
2836-32-0 |
|---|---|
Molecular Formula |
C2H4NaO3 |
Molecular Weight |
99.04 g/mol |
IUPAC Name |
sodium;2-hydroxyacetate |
InChI |
InChI=1S/C2H4O3.Na/c3-1-2(4)5;/h3H,1H2,(H,4,5); |
InChI Key |
XPUJQEGMNQWMJI-UHFFFAOYSA-N |
SMILES |
C(C(=O)[O-])O.[Na+] |
Isomeric SMILES |
C(C(=O)[O-])O.[Na+] |
Canonical SMILES |
C(C(=O)O)O.[Na] |
Other CAS No. |
2836-32-0 |
physical_description |
Liquid |
Pictograms |
Corrosive; Irritant |
Related CAS |
79-14-1 (Parent) |
Synonyms |
glycolate glycolic acid glycolic acid, 1-(14)C-labeled glycolic acid, 2-(14)C-labeled glycolic acid, calcium salt glycolic acid, monoammonium salt glycolic acid, monolithium salt glycolic acid, monopotassium salt glycolic acid, monosodium salt glycolic acid, potassium salt hydroxyacetic acid potassium glycolate |
Origin of Product |
United States |
Foundational & Exploratory
A Technical Guide to the Synthesis and Characterization of Sodium Starch Glycolate from Sago Starch
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the synthesis and characterization of sodium starch glycolate (SSG) derived from sago starch (Metroxylon sagu). Sago starch, an abundant and economically viable biopolymer, presents a promising alternative to traditional starch sources for the production of this widely used pharmaceutical superdisintegrant. This document details the experimental protocols for synthesis and characterization, presents key quantitative data in a structured format, and visualizes the underlying processes to facilitate a deeper understanding for researchers and professionals in drug development and formulation.
Introduction to Sago Starch-Derived Sodium Starch Glycolate
Sodium starch glycolate is a sodium salt of a carboxymethyl ether of starch, renowned for its rapid water absorption and swelling properties, which make it an excellent disintegrant in solid dosage forms.[1][2] The synthesis of SSG from sago starch typically involves two key chemical modifications: cross-linking and substitution (carboxymethylation).[1][2] Cross-linking is crucial as it reduces the solubility of the modified starch and prevents gel formation, while the introduction of hydrophilic carboxymethyl groups enhances its swelling capacity.[1] The resulting sago-derived SSG is a white to off-white, moderately free-flowing powder.[1][3]
Synthesis of Sodium Starch Glycolate from Sago Starch
The most common method for synthesizing SSG from sago starch is the organic solvent slurry method.[4][5][6] This process involves a two-step chemical modification: cross-linking followed by carboxymethylation.
Chemical Pathway
The synthesis involves the reaction of starch with a cross-linking agent, such as sodium trimetaphosphate (STMP), and a substitution agent, sodium monochloroacetate (SMCA), in an alkaline medium. The overall process can be visualized as follows:
Caption: Chemical modification pathway for SSG synthesis.
Experimental Protocol: Organic Solvent Slurry Method
This protocol is a synthesized representation of methodologies described in the literature.[4][6]
-
Cross-linking of Sago Starch:
-
Prepare a 40% w/w starch suspension by mixing 100 g of native sago starch with 10% w/w sodium sulfate (Na₂SO₄) and 12% w/w sodium trimetaphosphate (STMP) in a reaction flask.[6]
-
Stir the mixture thoroughly to form a uniform suspension.[6]
-
Adjust the pH of the suspension to between 11.5 and 13 by the dropwise addition of 1 M sodium hydroxide (NaOH).[6]
-
Continuously stir the solution in a closed system at ambient temperature for 30 minutes.[6]
-
Transfer the suspension to a water bath, heat to 45°C, and shake at 150 rpm for 180 minutes.[6]
-
-
Carboxymethyl Substitution of Sago Starch:
-
Prepare a suspension of 100 g of the cross-linked sago starch in isopropyl alcohol and stir until a uniform consistency is achieved.[6]
-
This step follows the principles of Williamson's ether synthesis, where chloroacetic acid or sodium monochloroacetate is substituted in an alkaline alcohol suspension.[6]
-
-
Optimization of Reaction Conditions:
-
The reaction conditions for carboxymethylation are optimized to achieve the desired degree of substitution. Key parameters include reaction temperature, the ratio of sodium monochloroacetate (SMCA), and reaction time.[6]
-
Optimal conditions have been identified as a temperature range of 45–55°C, an SMCA ratio of 0.75–1.5, and a reaction time of 120–240 minutes.[4][6]
-
-
Neutralization and Isolation:
-
Following the substitution reaction, the mixture is neutralized.
-
The resulting sodium starch glycolate is then isolated, purified (typically washed with an alcohol like methanol), and dried.[1]
-
Characterization of Sago-Derived Sodium Starch Glycolate
A thorough characterization of the synthesized SSG is essential to ensure its quality and performance as a pharmaceutical excipient. This involves a range of physicochemical tests and instrumental analyses.
Experimental Workflow for Characterization
The following diagram illustrates a typical workflow for the characterization of sago-derived SSG.
Caption: Workflow for the characterization of sago SSG.
Data Presentation: Physicochemical Properties
The following tables summarize the key quantitative parameters for native sago starch and the derived sodium starch glycolate.
Table 1: Optimized Synthesis Parameters and Resulting Properties
| Parameter | Value/Range | Reference |
| Optimized Reaction Conditions | ||
| Temperature | 45–55 °C | [4][6] |
| SMCA/Starch Ratio | 0.75–1.5 | [4][6] |
| Reaction Time | 120–240 min | [4][6] |
| Resulting Product Properties | ||
| Validated Degree of Substitution (DS) | 0.246 ± 0.021 | [4][6] |
| Predicted Maximum DS | 0.24 | [4][6] |
Table 2: General Physicochemical Properties of Sago-Derived SSG
| Property | Value/Range | Reference |
| Degree of Substitution (DS) | 0.23 - 0.32 | [4][5][6] |
| Phosphorus Content (after cross-linking) | ~0.3 mg/g | [3][5][7][8][9][10] |
| Sodium Chloride (NaCl) Content | Must not exceed 7% | [6] |
| Sodium Glycolate Content | Should remain below 2% | [6] |
| Gelatinization Temperature | 103.23 °C | [4] |
| Amylose Content (Native Sago Starch) | 24.07–26.11% | [1] |
Detailed Methodologies for Key Experiments
3.3.1. Degree of Substitution (DS) Determination
The DS is a critical parameter that correlates with the performance of SSG.[4]
-
Method: A flame atomic absorption spectrometer is used to determine the sodium content.[3]
-
Procedure:
-
50 mg of the sample is diluted with 4 cm³ of concentrated nitric acid in a glass container on a heated plate.[3]
-
The digested sample is diluted with deionized water up to 100 cm³.[3]
-
The sodium concentration is measured using an air-acetylene flame at a wavelength of 589.0 nm.[3]
-
The degree of substitution is calculated using the formula: DS = 162 * (%Na) / (2300 - 80 * %Na). The %Na of the unmodified starch is predetermined and corrected for in the SSG derivatives.[6]
-
3.3.2. Swelling Power and Water Solubility
These properties are indicative of the disintegrant's ability to absorb water.
-
Method: Based on a modified version of the method by Fouladi and Nafchi.[4]
-
Procedure:
-
A known weight of the SSG sample is dispersed in a specific volume of distilled water.
-
The dispersion is heated at a controlled temperature with constant stirring.
-
The mixture is then centrifuged.
-
The supernatant is carefully removed and dried to determine the amount of soluble starch (for solubility).
-
The weight of the swollen sediment is measured to calculate the swelling power.[3]
-
3.3.3. Fourier-Transform Infrared (FTIR) Spectroscopy
FTIR is used to identify the functional groups introduced during the synthesis.
-
Instrument: FTIR Spectrometer (e.g., Bruker Alpha II).[6]
-
Procedure:
-
The sample is placed on the crystal of the attenuated total reflectance (ATR) accessory.
-
A pressure anvil is used to ensure firm contact.
-
The FTIR spectra are recorded across a wavenumber range of 400 to 4000 cm⁻¹.[11]
-
The presence of a characteristic peak around 1607 cm⁻¹ confirms the carboxymethylation.[12]
-
3.3.4. X-ray Diffraction (XRD) Analysis
XRD is employed to assess the crystallinity of the native and modified starch.
-
Instrument: X'Pert3 powder diffractometer (Malvern Panalytical).[6]
-
Procedure:
-
The sample is packed into a sample holder.
-
The XRD pattern is recorded, typically over a 2θ range of 5° to 40°.
-
The modification process generally leads to a substantial loss of the native starch's crystallinity.[9]
-
3.3.5. Scanning Electron Microscopy (SEM) Analysis
SEM is used to visualize the surface morphology of the starch granules.
-
Instrument: Environmental Scanning Electron Microscope (E-SEM, e.g., Quattro S, Thermo Fisher Scientific).[6]
-
Procedure:
-
The sample is mounted on an aluminum stub using double-sided adhesive tape.
-
The sample is sputter-coated with a conductive material (e.g., gold) to prevent charging.
-
The surface morphology is observed under the microscope at various magnifications.
-
Conclusion
Sago starch is a highly effective and sustainable raw material for the synthesis of sodium starch glycolate. Through optimized cross-linking and carboxymethylation processes, sago-derived SSG can be produced to meet pharmacopeial standards, exhibiting excellent superdisintegrant properties. The methodologies and data presented in this guide provide a solid foundation for researchers and drug development professionals to explore the potential of this novel excipient in enhancing pharmaceutical formulations. The use of sago SSG can contribute to the development of more effective drug delivery systems and promote sustainable agricultural practices.[4][6]
References
- 1. mdpi.com [mdpi.com]
- 2. pharmaexcipients.com [pharmaexcipients.com]
- 3. researchgate.net [researchgate.net]
- 4. mdpi.com [mdpi.com]
- 5. Sodium Starch Glycolate (SSG) from Sago Starch (Metroxylon sago) as a Superdisintegrant: Synthesis and Characterization - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Sago-Starch-Derived Sodium Starch Glycolate: An Effective Superdisintegrant to Enhance Formulation Performance - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Sodium Starch Glycolate (SSG) from Sago Starch (Metroxylon sago) as a Superdisintegrant: Synthesis and Characterization [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
- 11. researchgate.net [researchgate.net]
- 12. researchgate.net [researchgate.net]
A Deep Dive into the Physicochemical Properties of Sodium Starch Glycolate Grades: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Sodium starch glycolate (SSG), a widely utilized superdisintegrant in the pharmaceutical industry, plays a pivotal role in the formulation of solid dosage forms. Its efficacy in promoting the rapid disintegration of tablets and capsules is intrinsically linked to its physicochemical properties. These properties can vary between different grades of SSG, influencing formulation performance and final product quality. This technical guide provides an in-depth analysis of the key physicochemical characteristics of various grades of sodium starch glycolate, complete with detailed experimental protocols and comparative data to aid in informed excipient selection and formulation development.
Core Physicochemical Properties and Their Impact on Performance
Sodium starch glycolate is the sodium salt of a carboxymethyl ether of starch, typically derived from potato starch.[1] Its functionality as a superdisintegrant is primarily attributed to its rapid and extensive swelling in aqueous media.[2][3] Several grades of SSG are available, classified by pharmacopeias such as the USP and Ph.Eur. into types based on their pH and sodium content.[4] Furthermore, various commercial grades, including Explotab®, Primojel®, and Vivastar®, are available, each with its own set of physicochemical specifications.[4][5]
The primary mechanisms behind SSG's disintegrant action are swelling, wicking (capillary action), and deformation recovery.[6][7] Upon contact with water, SSG granules absorb a significant amount of water, swelling up to 200-300 times their original volume.[2][8] This rapid swelling generates a disruptive force within the tablet matrix, leading to its breakup into smaller particles and facilitating drug dissolution.[6][9]
The key physicochemical properties that dictate the performance of sodium starch glycolate include:
-
pH: The pH of an aqueous dispersion of SSG can influence the stability of acid-labile drugs and the overall formulation. Pharmacopeial grades are typically categorized as Type A (pH 5.5-7.5) and Type B (pH 3.0-5.0).[10][11]
-
Swelling Index: This is a direct measure of the extent of swelling and is a critical indicator of disintegrant efficiency. A higher swelling index generally correlates with faster tablet disintegration.[8]
-
Particle Size Distribution: The particle size of SSG can affect the uniformity of the blend and the rate of water uptake. Larger particles are often reported to be more efficient as disintegrants.[4]
-
Viscosity: While SSG is designed to have minimal gelling, the viscosity of its dispersion can impact the rate of water penetration into the tablet. Lower viscosity is generally preferred.[4]
-
Moisture Content: The hygroscopic nature of SSG necessitates control of its moisture content, which can affect its flowability and performance.[12]
-
Degree of Substitution and Cross-linking: These chemical modifications during the synthesis of SSG are crucial in determining its properties. A higher degree of substitution enhances hydrophilicity, while cross-linking prevents excessive gelling and maintains the integrity of the swollen granules.[8][13]
Comparative Physicochemical Properties of Sodium Starch Glycolate Grades
The following table summarizes the key physicochemical properties of different pharmacopeial and commercial grades of sodium starch glycolate, compiled from various sources.
| Property | Type A (USP/NF) | Type B (USP/NF) | Explotab® | Primojel® | Vivastar® P |
| pH | 5.5 - 7.5[10][11] | 3.0 - 5.0[10][11] | 5.5 - 7.5[12] | 5.5 - 7.5 | 5.5 - 7.5[14] |
| Sodium Content (%) | 2.8 - 4.2[10] | 2.0 - 3.4[10] | 2.8 - 4.2 | 2.8 - 4.2 | 2.8 - 4.2 |
| Loss on Drying (%) | ≤ 10.0[10] | ≤ 10.0[10] | ≤ 10.0[12] | ≤ 10.0 | ≤ 7.0 |
| Sodium Chloride (%) | ≤ 7.0[10] | ≤ 7.0[10] | ≤ 5.5[12] | ≤ 7.0 | ≤ 1.0 |
| Sodium Glycolate (%) | ≤ 2.0[10] | ≤ 2.0[10] | ≤ 2.0[12] | ≤ 2.0 | ≤ 2.0 |
| Particle Size | - | - | Avg: 42 µm[4] | <125 µm: min. 100%[10] | - |
| Swelling Volume (ml) | - | - | High[15] | >20 times its weight[1] | High[14] |
| Viscosity | - | - | <200 mPas (4% w/v)[4] | Low gelling[1] | - |
Detailed Experimental Protocols
Accurate and reproducible characterization of sodium starch glycolate is essential for quality control and formulation development. The following are detailed methodologies for key experiments.
Determination of pH (Based on USP <791>)
Objective: To measure the pH of an aqueous suspension of sodium starch glycolate.
Materials:
-
Sodium starch glycolate sample
-
Purified water (carbon dioxide-free)
-
Calibrated pH meter with an electrode
-
Beaker (50 mL)
-
Magnetic stirrer and stir bar
Procedure:
-
Accurately weigh 1.0 g of the sodium starch glycolate sample.
-
Transfer the sample to a 50 mL beaker.
-
Add 30 mL of purified water.
-
Disperse the powder by stirring with a magnetic stirrer until a uniform suspension is formed.
-
Immerse the calibrated pH electrode into the suspension.
-
Record the pH reading once it has stabilized.
Determination of Swelling Index
Objective: To determine the volume occupied by a known weight of sodium starch glycolate after swelling in an aqueous medium.
Materials:
-
Sodium starch glycolate sample
-
Purified water (or other specified medium)
-
Graduated cylinder (10 mL or 25 mL) with a stopper
-
Balance
Procedure:
-
Accurately weigh 0.5 g of the sodium starch glycolate sample.
-
Carefully transfer the powder into a dry 10 mL graduated cylinder.
-
Record the initial volume of the powder.
-
Add 10 mL of purified water to the cylinder.
-
Stopper the cylinder and invert it gently 10 times to ensure thorough wetting of the powder.
-
Allow the cylinder to stand undisturbed for 4 hours (or a specified time).
-
After the specified time, record the final volume occupied by the swollen sediment.
-
Calculate the swelling index using the formula: Swelling Index (mL/g) = (Final Volume (mL) - Initial Volume (mL)) / Weight of sample (g)
Particle Size Distribution by Analytical Sieving (Based on USP <786>)
Objective: To determine the particle size distribution of sodium starch glycolate powder using a nest of calibrated sieves.[16]
Materials:
-
Sodium starch glycolate sample (at least 25 g)[2]
-
A nest of calibrated sieves with various mesh sizes (e.g., 75 µm, 106 µm, 150 µm, etc.)[2]
-
A collection pan and a lid
-
A mechanical sieve shaker
-
A balance
Procedure:
-
Clean and dry all sieves, the pan, and the lid.
-
Accurately weigh each sieve and the collection pan.
-
Assemble the sieves in a stack with the coarsest sieve at the top and the finest at the bottom, with the collection pan placed below the finest sieve.
-
Accurately weigh approximately 25 g of the sodium starch glycolate sample.
-
Carefully transfer the sample to the top sieve and place the lid on top.
-
Place the sieve stack in the mechanical shaker and agitate for a standardized period (e.g., 5-10 minutes).
-
After agitation, carefully remove the sieve stack.
-
Weigh each sieve and the collection pan with the retained powder.
-
Calculate the weight of powder retained on each sieve by subtracting the initial weight of the sieve.
-
Express the weight of powder on each sieve as a percentage of the total weight of the sample.
Viscosity Measurement of Aqueous Dispersion
Objective: To measure the viscosity of a sodium starch glycolate dispersion at a specified concentration.
Materials:
-
Sodium starch glycolate sample
-
Purified water
-
Beaker
-
Magnetic stirrer and stir bar
-
Viscometer (e.g., rotational viscometer with appropriate spindle)
-
Balance
Procedure:
-
Prepare a dispersion of sodium starch glycolate at the desired concentration (e.g., 2% or 4% w/v) in purified water.
-
Stir the dispersion with a magnetic stirrer until it is homogeneous.
-
Allow the dispersion to stand for a specified period to ensure complete hydration.
-
Measure the viscosity of the dispersion using a calibrated viscometer at a controlled temperature (e.g., 25 °C).
-
Record the viscosity reading in millipascal-seconds (mPa·s) or centipoise (cP).
Visualizing Key Relationships and Workflows
To better understand the interplay of properties and the experimental process, the following diagrams are provided.
Conclusion
The selection of an appropriate grade of sodium starch glycolate is a critical step in the development of robust solid oral dosage forms. A thorough understanding and characterization of the physicochemical properties of different grades are paramount to ensure optimal drug product performance. This guide provides a comprehensive overview of these properties, comparative data for various grades, and detailed experimental protocols to assist researchers and formulation scientists in making informed decisions. By carefully evaluating the pH, swelling index, particle size, and viscosity, drug development professionals can better predict and control the disintegration and dissolution behavior of their formulations, ultimately leading to higher quality and more effective medicines.
References
- 1. DFE Pharma Excipients - Primojel - Sodium Starch Glycolate [dfepharma.com]
- 2. usp.org [usp.org]
- 3. cphi-online.com [cphi-online.com]
- 4. phexcom.com [phexcom.com]
- 5. pharmaexcipients.com [pharmaexcipients.com]
- 6. alfresco-static-files.s3.amazonaws.com [alfresco-static-files.s3.amazonaws.com]
- 7. researchgate.net [researchgate.net]
- 8. jddtonline.info [jddtonline.info]
- 9. researchgate.net [researchgate.net]
- 10. dfepharma.com [dfepharma.com]
- 11. Sodium Starch Glycolate (SSG) from Sago Starch (Metroxylon sago) as a Superdisintegrant: Synthesis and Characterization - PMC [pmc.ncbi.nlm.nih.gov]
- 12. scribd.com [scribd.com]
- 13. dfepharma.com [dfepharma.com]
- 14. VIVASTAR® [jrspharma.com]
- 15. americanpharmaceuticalreview.com [americanpharmaceuticalreview.com]
- 16. usp.org [usp.org]
The Core Mechanism of Sodium Starch Glycolate as a Superdisintegrant: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Sodium starch glycolate (SSG), a widely utilized superdisintegrant in the pharmaceutical industry, plays a critical role in the rapid disintegration of solid oral dosage forms, thereby influencing the rate of drug dissolution and subsequent bioavailability.[1][2][3] This technical guide delves into the core mechanisms of action of SSG, providing a detailed exploration of the physicochemical phenomena that govern its functionality. The information presented herein is intended to provide researchers, scientists, and drug development professionals with a comprehensive understanding of SSG to facilitate its effective application in formulation design.
Chemical Structure and Modification: The Foundation of Functionality
Sodium starch glycolate is derived from native starch, typically from potato or corn, which is chemically modified to enhance its disintegrant properties.[1][4] The two key chemical modifications are carboxymethylation and cross-linking .[3][4][5]
-
Carboxymethylation: This process involves the introduction of carboxymethyl ether groups (-CH₂-COONa) along the starch polymer backbone.[5][6] This substitution increases the hydrophilicity of the starch molecule, promoting rapid water uptake.[5] The degree of substitution (DS), which is the average number of carboxymethyl groups per anhydroglucose unit, is a critical parameter affecting SSG's performance and typically ranges from 0.23 to 0.32.[6][7]
-
Cross-linking: To prevent the complete dissolution of the modified starch in aqueous media, which would lead to the formation of a viscous gel and hinder disintegration, the polymer chains are cross-linked.[2][8][9] This is often achieved using agents like sodium trimetaphosphate or phosphorus oxychloride.[6] The cross-links maintain the structural integrity of the SSG particles upon hydration, allowing them to swell significantly without dissolving.[2][10]
The interplay between the degree of substitution and the extent of cross-linking is crucial for the optimal functionality of SSG as a superdisintegrant.[9][11]
The Multifaceted Mechanism of Action
The disintegrating action of sodium starch glycolate is not attributed to a single mechanism but rather a combination of several processes that occur rapidly upon contact with an aqueous medium. The primary and most widely accepted mechanisms are swelling, wicking, and potentially particle deformation and repulsion.[12][13][14]
Swelling: The Primary Driving Force
The most significant mechanism behind SSG's disintegrant action is its rapid and extensive swelling in the presence of water.[2][3][4][12] The hydrophilic carboxymethyl groups attract water molecules, which are then drawn into the cross-linked polymer network.[5] This influx of water causes the SSG particles to swell to many times their original volume, with some studies indicating a volume increase of 200-300 percent.[9] This swelling generates a significant internal mechanical force within the tablet matrix, pushing apart the surrounding excipients and the active pharmaceutical ingredient (API).[2] This internal pressure overcomes the cohesive forces holding the tablet together, leading to its rapid breakdown into smaller granules and particles.[2]
dot
Caption: Swelling mechanism of sodium starch glycolate leading to tablet disintegration.
Wicking (Capillary Action)
Wicking, or capillary action, is another important mechanism that facilitates the rapid disintegration of tablets.[13] The fibrous structure of some superdisintegrants allows for the rapid transport of water into the core of the tablet through a network of inter-particulate pores.[9] While SSG is more granular than fibrous, its porous structure still contributes to wicking.[11] This rapid ingress of water ensures that SSG particles throughout the tablet are hydrated quickly, leading to a more uniform and faster swelling action.[2] The efficiency of wicking is influenced by the porosity of the tablet and the particle size distribution of the SSG and other excipients.[11][14]
dot
Caption: Wicking mechanism facilitating rapid water penetration into the tablet core.
Particle Deformation and Repulsion
While less emphasized than swelling and wicking, particle deformation and repulsion may also contribute to the disintegration process. During the high pressures of tablet compression, SSG particles, like other excipients, undergo deformation.[15] Upon contact with water, the hydrated SSG particles may attempt to return to their original shape, a phenomenon known as "shape recovery" or "strain recovery."[16] This shape change can contribute to the disruption of the tablet matrix.
Additionally, some theories propose that as water is absorbed, electrical repulsive forces may develop between adjacent SSG particles, further aiding in the separation of the tablet's components.[14] However, the contribution of this mechanism is considered to be of minor importance compared to swelling.
Quantitative Data on Sodium Starch Glycolate Performance
The performance of sodium starch glycolate as a superdisintegrant can be quantified through various parameters. The following tables summarize key quantitative data from the literature.
| Parameter | Typical Value/Range | Significance | Source(s) |
| Chemical Properties | |||
| Degree of Substitution (DS) | 0.23 - 0.32 | Influences hydrophilicity and swelling capacity. | [6][7] |
| Sodium Content | 2.0% - 5.0% (depending on type) | Varies between different pharmacopeial grades (Type A, B, C). | [17] |
| pH (of a 1% aqueous solution) | 3.0 - 5.0 or 5.5 - 7.5 | Can affect drug stability and disintegration performance. | [6] |
| Physical Properties | |||
| Average Particle Size | 30 - 100 µm | Affects wicking and disintegration time; larger particles may lead to faster disintegration. | [6][17] |
| Swelling Capacity | Up to 300 times its volume | Direct measure of the primary disintegration mechanism. | [17] |
| Formulation Parameters | |||
| Effective Concentration | 2% - 8% w/w | Optimal range for rapid disintegration; higher concentrations (>8%) can lead to gelling and slower disintegration. | [6][12] |
| Disintegration Time | < 1 minute (at 2-4% w/w) | Demonstrates its efficiency as a superdisintegrant. | [6][18] |
| Brand Name | Starch Source | Key Characteristics Noted in Literature | Source(s) |
| Explotab® | Potato | Produced by cross-linking and carboxymethylation. | [3] |
| Primojel® | Potato | Low substituted carboxymethyl starch. | [6] |
| Vivastar® | Potato | A brand of sodium starch glycolate. | [1] |
Experimental Protocols for Evaluation
The evaluation of sodium starch glycolate's performance involves several key experiments. Detailed methodologies are provided below.
Measurement of Swelling Index
Objective: To quantify the swelling capacity of sodium starch glycolate.
Methodology:
-
A known weight (e.g., 0.5 g) of sodium starch glycolate is introduced into a 10 mL graduated cylinder.
-
The initial volume of the powder is recorded.
-
10 mL of the test medium (e.g., purified water, 0.1 N HCl, or phosphate buffer) is added to the cylinder.
-
The cylinder is stoppered and inverted gently a few times to ensure uniform dispersion.
-
The dispersion is allowed to stand for a specified period (e.g., 20 minutes, 4 hours, or 24 hours) at room temperature.
-
The final volume of the swollen mass is recorded.
-
The swelling index is calculated as the ratio of the final volume to the initial volume or as a percentage increase in volume.[9][14]
Tablet Disintegration Test
Objective: To determine the time required for a tablet to break up into smaller particles under standardized conditions.
Methodology (based on USP <701>):
-
Apparatus: A standard USP disintegration apparatus is used, consisting of a basket-rack assembly, a 1000-mL beaker for the immersion fluid, and a thermostatic arrangement to maintain the temperature at 37 ± 2 °C.
-
Procedure: a. One tablet is placed in each of the six tubes of the basket. b. The basket-rack assembly is positioned in the beaker containing the specified immersion fluid (e.g., purified water, simulated gastric fluid). c. The apparatus is operated, causing the basket to move up and down through the immersion fluid at a constant frequency. d. The time taken for each tablet to completely disintegrate (i.e., no solid residue remains on the screen of the basket) is recorded. e. The disintegration time is the time at which all six tablets have disintegrated.[19]
dot
Caption: Experimental workflow for a standard tablet disintegration test.
Water Uptake/Wicking Measurement
Objective: To measure the rate and extent of water absorption into a tablet or powder bed.
Methodology (Goniometer/Wicking Evaluation):
-
Apparatus: A goniometer equipped with a high-speed camera.
-
Procedure: a. A tablet is placed on the sample stage of the goniometer. b. A micro-syringe is used to deposit a small, precise volume of water (e.g., 1 µL) onto the surface of the tablet. c. The high-speed camera records the interaction of the water droplet with the tablet surface over time (e.g., at 0, 0.5, 1.5, and 3.5 seconds). d. Image analysis software is used to measure the contact angle and the rate of water penetration into the tablet. e. A lower contact angle and a faster penetration rate indicate more efficient wicking.[20]
Conclusion
The efficacy of sodium starch glycolate as a superdisintegrant is a result of its unique, chemically engineered structure. The primary mechanism of action is rapid and extensive swelling, which generates the mechanical force necessary to break apart the tablet matrix. This is complemented by wicking, which ensures the rapid ingress of water to the tablet core, and to a lesser extent, by particle deformation and repulsion. A thorough understanding of these mechanisms, supported by quantitative evaluation and standardized experimental protocols, is essential for pharmaceutical scientists to effectively harness the capabilities of sodium starch glycolate in the development of robust and efficient solid oral dosage forms.
References
- 1. pharmaexcipients.com [pharmaexcipients.com]
- 2. nbinno.com [nbinno.com]
- 3. Sodium Starch Glycolate (SSG) from Sago Starch (Metroxylon sago) as a Superdisintegrant: Synthesis and Characterization - PMC [pmc.ncbi.nlm.nih.gov]
- 4. SODIUM STARCH GLYCOLATE - Ataman Kimya [atamanchemicals.com]
- 5. mdpi.com [mdpi.com]
- 6. pharmaexcipients.com [pharmaexcipients.com]
- 7. Sago-Starch-Derived Sodium Starch Glycolate: An Effective Superdisintegrant to Enhance Formulation Performance - PMC [pmc.ncbi.nlm.nih.gov]
- 8. sarchemlabs.com [sarchemlabs.com]
- 9. jddtonline.info [jddtonline.info]
- 10. researchgate.net [researchgate.net]
- 11. Multiple sources of sodium starch glycolate, NF: evaluation of functional equivalence and development of standard performance tests - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. researchgate.net [researchgate.net]
- 14. pharmaexcipients.com [pharmaexcipients.com]
- 15. scispace.com [scispace.com]
- 16. researchgate.net [researchgate.net]
- 17. phexcom.com [phexcom.com]
- 18. Sodium Starch Glycolate (SSG) from Sago Starch (Metroxylon sago) as a Superdisintegrant: Synthesis and Characterization | MDPI [mdpi.com]
- 19. Formulation Development, Evaluation and Comparative Study of Effects of Super Disintegrants in Cefixime Oral Disintegrating Tablets - PMC [pmc.ncbi.nlm.nih.gov]
- 20. roquette.com [roquette.com]
A Technical Guide to the Synthesis of Sodium Glycolate via Neutralization of Glycolic Acid
For Researchers, Scientists, and Drug Development Professionals
This document provides an in-depth technical overview of the synthesis of sodium glycolate (HOCH₂COONa), the sodium salt of glycolic acid. The primary focus is on the neutralization reaction, a fundamental and straightforward method for its preparation. This guide includes detailed experimental protocols, quantitative data, and process visualizations to support research and development activities.
Introduction
This compound is the smallest α-hydroxy acid salt, valued for its versatility across various industries.[1] In the pharmaceutical sector, it is widely utilized as a superdisintegrant in tablet formulations to enhance drug release and bioavailability.[2][3][4][5] Its properties also make it a useful pH regulator, buffering agent, and chelating agent.[1] The synthesis via neutralization is a direct and efficient acid-base reaction that yields high-purity this compound, making it a common method for both laboratory and industrial-scale production.[1][6]
Chemical Principles
The synthesis of this compound is achieved through a classic acid-base neutralization reaction. Glycolic acid (HOCH₂COOH), a weak organic acid, reacts with a strong base, typically sodium hydroxide (NaOH), to form this compound and water.[1][6][7] The reaction is exothermic and proceeds readily.
Reaction Equation: HOCH₂COOH + NaOH → HOCH₂COONa + H₂O[6]
Alternatively, other sodium bases like sodium carbonate (Na₂CO₃) or sodium bicarbonate (NaHCO₃) can be used, though sodium hydroxide is most common due to the clean nature of the reaction, which only produces water as a byproduct.[1][8]
Experimental Protocols
This section details the materials and a representative methodology for the synthesis, purification, and characterization of this compound.
3.1 Materials and Equipment
| Material/Equipment | Specification | Purpose |
| Glycolic Acid (HOCH₂COOH) | ≥99% purity | Acid reactant |
| Sodium Hydroxide (NaOH) | Pellets or 50% solution, ≥98% purity | Base reactant |
| Deionized Water | High-purity grade | Solvent |
| Ethanol | 95% or absolute | Washing/purification solvent |
| pH Meter or pH Strips | Calibrated | Reaction monitoring |
| Glass Reactor/Beaker | Appropriate volume with cooling bath | Reaction vessel |
| Magnetic Stirrer & Stir Bar | --- | Agitation |
| Rotary Evaporator | --- | Solvent removal/crystallization |
| Buchner Funnel & Flask | --- | Filtration of product |
| Vacuum Oven | --- | Drying of final product |
3.2 Synthesis Procedure
-
Preparation : Dissolve a known quantity of glycolic acid in a minimal amount of deionized water within a beaker or reaction vessel placed in a cooling bath (e.g., an ice-water bath).
-
Neutralization : While stirring the glycolic acid solution, slowly add an equimolar amount of sodium hydroxide.[1] The base can be added as solid pellets or as a concentrated aqueous solution. The addition should be gradual to control the exothermic reaction and maintain the temperature below 40°C.[6]
-
pH Monitoring : Continuously monitor the pH of the solution. The target endpoint is a neutral pH of approximately 7.0.[8]
-
Crystallization : Once neutralization is complete, the resulting aqueous solution of this compound is concentrated. This is typically achieved using a rotary evaporator under reduced pressure to remove water and induce crystallization.[1][6]
-
Isolation : The crystallized this compound is collected by vacuum filtration using a Buchner funnel.[6]
-
Purification : The crystalline product is washed with a small amount of cold 95% ethanol to remove residual impurities.[6]
-
Drying : The purified this compound is dried in a vacuum oven at a suitable temperature (e.g., 60-80°C) until a constant weight is achieved, yielding a stable, free-flowing white powder.[1][4]
Process and Reaction Diagrams
The following diagrams illustrate the logical workflow of the synthesis and the underlying chemical transformation.
Caption: Experimental Workflow for this compound Synthesis.
Caption: Chemical reaction scheme for the synthesis.
Quantitative Data and Characterization
High-purity this compound is essential for pharmaceutical applications. The final product should be characterized to confirm its identity and purity.
5.1 Product Specifications
| Parameter | Typical Value | Reference |
| Purity | >99% | [6] |
| Appearance | White to off-white, free-flowing powder | [4] |
| Molecular Weight | 98.03 g/mol | [9] |
| pH (in solution) | 5.5 - 7.5 | [10] |
| Yield | >85% | [11] |
5.2 Analytical Characterization
The identity and purity of the synthesized this compound can be confirmed using various analytical techniques.
| Technique | Expected Result |
| FTIR Spectroscopy | Characteristic peaks for O-H (hydroxyl), C-H (alkane), and C=O (carboxylate) functional groups. |
| ¹H NMR Spectroscopy | A single peak for the methylene (CH₂) protons, confirming the symmetric environment of the glycolate anion.[6] |
| ²³Na NMR Spectroscopy | Can provide insights into the sodium environment and distinguish between organic sodium (this compound) and inorganic impurities like NaCl.[12][13] |
| Titration | Potentiometric titration can be used to determine the assay of sodium content.[10] |
| HPLC | Can be used to quantify purity and detect organic impurities like residual glycolic acid or byproducts such as oxalic acid.[6][14] |
Applications in Drug Development
The primary role of this compound in drug development is as a pharmaceutical excipient.
-
Superdisintegrant : It is used in solid oral dosage forms like tablets and capsules. It absorbs water rapidly, leading to swelling and fast disintegration of the tablet, which promotes the rapid release and subsequent dissolution of the active pharmaceutical ingredient (API).[3][4][5][15]
-
Suspending and Gelling Agent : It also finds use as a suspending and gelling agent in various formulations.[4][5]
The effectiveness of this compound as a disintegrant is crucial for developing immediate-release formulations where a quick onset of action is required.[2] Its compatibility with a wide range of APIs makes it a versatile choice for formulators.[2]
References
- 1. This compound - Ataman Kimya [atamanchemicals.com]
- 2. nbinno.com [nbinno.com]
- 3. pharmaexcipients.com [pharmaexcipients.com]
- 4. drugs.com [drugs.com]
- 5. Sodium Starch Glycolate (SSG) from Sago Starch (Metroxylon sago) as a Superdisintegrant: Synthesis and Characterization - PMC [pmc.ncbi.nlm.nih.gov]
- 6. This compound for Research Applications [benchchem.com]
- 7. crosschem.net [crosschem.net]
- 8. laballey.com [laballey.com]
- 9. scbt.com [scbt.com]
- 10. Method of Analysis for Sodium Starch Glycolate | Pharmaguideline [pharmaguideline.com]
- 11. researchgate.net [researchgate.net]
- 12. researchgate.net [researchgate.net]
- 13. Chemical characterisation of sodium starch glycolate particles - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Glycolic acid | SIELC Technologies [sielc.com]
- 15. echemi.com [echemi.com]
chemical structure and properties of sodium carboxymethyl ether of starch
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth overview of sodium carboxymethyl starch, a modified biopolymer with significant applications in the pharmaceutical and other industries. It covers its chemical structure, key properties, synthesis, and detailed experimental protocols for its characterization.
Chemical Structure and Properties
Sodium carboxymethyl starch (CMS), also known as sodium starch glycolate, is a sodium salt of a carboxymethyl ether of starch.[1] It is an anionic, water-soluble polymer derived from native starch, such as corn, potato, or rice starch.[2][3] The chemical modification introduces carboxymethyl groups (-CH2-COONa) onto the starch backbone, altering its physical and chemical properties.[4][5]
The fundamental structure of starch is a polysaccharide composed of repeating anhydroglucose units. The carboxymethylation process, an etherification reaction, substitutes the hydroxyl groups on the glucose units with sodium carboxymethyl groups.[5] This modification disrupts the crystalline structure of native starch, leading to increased solubility and other desirable properties.[3]
The properties of sodium carboxymethyl starch are significantly influenced by its degree of substitution (DS) , which is the average number of carboxymethyl groups per anhydroglucose unit.[6][7] The DS can be controlled during the synthesis process and typically ranges from 0.09 to 0.95.[8]
Key Properties:
-
Appearance: Sodium carboxymethyl starch is a white to off-white, odorless, and tasteless powder.[1][2]
-
Solubility: It is readily soluble in cold water, forming a viscous, colloidal solution.[1][3] It is insoluble in organic solvents like ethanol, ether, and chloroform.[1]
-
Viscosity: The viscosity of CMS solutions is a critical property and is dependent on the DS, concentration, temperature, and pH.[8] Generally, viscosity increases with an increasing degree of substitution up to a certain point.[8]
-
pH: The pH of a 1% aqueous solution typically ranges from 5.5 to 7.5.[6]
-
Hygroscopicity: It is a hygroscopic substance and should be stored in a well-closed container to protect it from moisture.[9]
-
Biodegradability: Sodium carboxymethyl starch is biodegradable.[1]
Quantitative Data Summary
The following table summarizes the key quantitative properties of sodium carboxymethyl starch compiled from various sources.
| Property | Value | Citations |
| Degree of Substitution (DS) | 0.09 - 0.95 | [8] |
| pH (1% aqueous solution) | 5.5 - 7.5 | [6] |
| Melting Point | >210°C (decomposes) | [1] |
| Viscosity (2% solution) | 6 - 2000 mPa·s | [10] |
| Sodium (Na) Content | 2.0% - 5.0% | [6] |
| Loss on Drying | ≤10.0% | [6] |
Synthesis of Sodium Carboxymethyl Starch
The synthesis of sodium carboxymethyl starch is primarily achieved through the Williamson ether synthesis, which involves the reaction of starch with a carboxymethylating agent, typically monochloroacetic acid (MCA) or its sodium salt (SMCA), under alkaline conditions.[4]
Synthesis Workflow Diagram
Caption: A flowchart illustrating the key stages in the synthesis of sodium carboxymethyl starch.
Experimental Protocols
This section provides detailed methodologies for the key experiments used to characterize sodium carboxymethyl starch.
Determination of Degree of Substitution (DS) by Titration
This method involves the conversion of the sodium salt form of CMS to its acidic form, followed by titration with a standardized base.
Materials:
-
Sodium carboxymethyl starch sample
-
Hydrochloric acid (HCl), 0.1 M
-
Sodium hydroxide (NaOH), 0.1 M standard solution
-
Phenolphthalein indicator
-
Ethanol
-
Distilled water
Procedure:
-
Sample Preparation: Accurately weigh about 1 gram of the sodium carboxymethyl starch sample.
-
Conversion to Acid Form: Disperse the sample in 100 mL of ethanol. Add 5 mL of concentrated HCl and stir for 1 hour.
-
Washing: Filter the suspension and wash the precipitate with ethanol until the filtrate is free of chloride ions (tested with silver nitrate solution).
-
Drying: Dry the resulting acidic form of carboxymethyl starch in an oven at 105°C to a constant weight.
-
Titration: Accurately weigh about 0.5 grams of the dried acidic CMS, dissolve it in 100 mL of distilled water, and add a few drops of phenolphthalein indicator.
-
Titrate the solution with a standardized 0.1 M NaOH solution until a persistent pink color is observed.
-
Calculation: The degree of substitution (DS) is calculated using the following formula[11]:
DS = (162 × V × M) / (W - 58 × V × M)
Where:
-
V = Volume of NaOH solution used in the titration (L)
-
M = Molarity of the NaOH solution (mol/L)
-
W = Weight of the dry acidic CMS sample (g)
-
162 = Molecular weight of the anhydroglucose unit
-
58 = Net increase in mass of the anhydroglucose unit for each carboxymethyl group substituted
-
Measurement of Viscosity using a Rotational Viscometer
This protocol describes the determination of the dynamic viscosity of a sodium carboxymethyl starch solution.
Materials and Equipment:
-
Sodium carboxymethyl starch sample
-
Distilled water
-
Rotational viscometer
-
Beaker
-
Magnetic stirrer
-
Water bath
Procedure:
-
Solution Preparation: Prepare a solution of a specific concentration (e.g., 2% w/v) by slowly adding the accurately weighed sodium carboxymethyl starch powder to the required volume of distilled water while stirring continuously to avoid lump formation. Continue stirring until the solution is homogeneous.
-
Temperature Equilibration: Place the beaker containing the CMS solution in a water bath set to a specific temperature (e.g., 25°C) and allow it to equilibrate for at least 30 minutes.
-
Viscometer Setup: Calibrate the rotational viscometer according to the manufacturer's instructions. Select an appropriate spindle and rotational speed based on the expected viscosity of the sample.
-
Measurement: Immerse the spindle into the center of the CMS solution, ensuring it is submerged to the marked level. Start the viscometer and allow the reading to stabilize.
-
Data Recording: Record the viscosity reading in millipascal-seconds (mPa·s).
-
Repeatability: Perform the measurement at least three times and calculate the average viscosity.
Applications in Drug Development
Sodium carboxymethyl starch is a widely used excipient in the pharmaceutical industry due to its versatility and safety.[12] Its primary applications include:
-
Superdisintegrant: In tablet and capsule formulations, it promotes rapid disintegration upon contact with aqueous fluids in the gastrointestinal tract.[11] It swells rapidly and extensively, causing the tablet to break apart and release the active pharmaceutical ingredient (API).[11]
-
Binder: It can act as a binder in wet granulation processes, helping to form granules with good flowability and compressibility.[13]
-
Thickening and Suspending Agent: In liquid oral formulations, it increases the viscosity, which helps to suspend insoluble drug particles and improve the pourability and palatability of the product.[5]
-
Controlled-Release Agent: By modifying its properties, sodium carboxymethyl starch can be used to formulate controlled-release drug delivery systems.[12]
Logical Workflow for Pharmaceutical Application
Caption: A logical workflow demonstrating the role of sodium carboxymethyl starch in the formulation and quality control of a solid oral dosage form.
References
- 1. Methods for preparing sodium carboxymethyl starch- Liujia [en.liujiafl.com]
- 2. pubs.acs.org [pubs.acs.org]
- 3. The Degree of Substitution Determination Method of Sodium Carboxymethyl Cellulose – SINOCMC [sino-cmc.com]
- 4. bioeco.alfa-chemistry.com [bioeco.alfa-chemistry.com]
- 5. Sodium carboxylmethyl starch: A unique chemical, in-depth analysis of its properties and applications- Liujia [en.liujiafl.com]
- 6. espublisher.com [espublisher.com]
- 7. researchgate.net [researchgate.net]
- 8. sodium carboxymethyl starch, 9063-38-1 [thegoodscentscompany.com]
- 9. CN101863993B - Preparation method of sodium carboxymethyl starch with high substitution degree - Google Patents [patents.google.com]
- 10. researchgate.net [researchgate.net]
- 11. CN101585883B - High-purity sodium carboxymethyl starch, preparation method thereof and application thereof - Google Patents [patents.google.com]
- 12. researchgate.net [researchgate.net]
- 13. researchgate.net [researchgate.net]
Spectroscopic Characterization of Sodium Glycolate: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the spectroscopic characterization of sodium glycolate (HOCH₂COONa), a compound of significant interest in the pharmaceutical and cosmetic industries. Utilizing Nuclear Magnetic Resonance (NMR) and Fourier-Transform Infrared (FTIR) spectroscopy, this document outlines detailed methodologies, data interpretation, and experimental workflows to facilitate accurate and reproducible analysis.
Introduction
This compound, the sodium salt of glycolic acid, serves various functions in drug formulations, including as a pH adjuster, buffering agent, and chelating agent. Its precise identification and characterization are crucial for ensuring product quality, stability, and performance. NMR and FTIR spectroscopy are powerful analytical techniques that provide detailed information about the molecular structure and functional groups present in this compound, enabling its unambiguous identification and purity assessment.
Principles of Spectroscopic Analysis
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a non-destructive technique that exploits the magnetic properties of atomic nuclei. For this compound, ¹H (proton) and ¹³C (carbon-13) NMR are particularly informative.
-
¹H NMR: Provides information about the number of different types of protons, their chemical environment, and their proximity to other protons.
-
¹³C NMR: Reveals the number of different types of carbon atoms in the molecule and their electronic environment.
Fourier-Transform Infrared (FTIR) Spectroscopy
FTIR spectroscopy measures the absorption of infrared radiation by a molecule as a function of wavelength. The absorbed radiation corresponds to the vibrational frequencies of the bonds within the molecule. This technique is highly effective for identifying the functional groups present in a compound.
Experimental Workflow
The following diagram illustrates the general workflow for the spectroscopic characterization of this compound.
Experimental Protocols
NMR Spectroscopy
-
Accurately weigh approximately 42 mg of this compound.
-
Dissolve the sample in 0.5 mL of deuterium oxide (D₂O).
-
Transfer the solution to a 5 mm NMR tube.
-
Spectrometer: 300 MHz NMR Spectrometer
-
Solvent: D₂O
-
Temperature: 25 °C
-
Pulse Sequence: Standard single-pulse sequence
-
Number of Scans: 16
-
Relaxation Delay: 1.0 s
-
Acquisition Time: 2.0 s
-
Spectrometer: 100 MHz NMR Spectrometer (on a 400 MHz system)
-
Solvent: D₂O
-
Temperature: 25 °C
-
Pulse Sequence: Proton-decoupled single-pulse sequence
-
Number of Scans: 1024
-
Relaxation Delay: 2.0 s
-
Acquisition Time: 1.5 s
FTIR Spectroscopy
-
Grind a small amount (1-2 mg) of this compound with approximately 200 mg of dry potassium bromide (KBr) powder in an agate mortar and pestle until a fine, homogeneous powder is obtained.
-
Transfer the powder to a pellet-pressing die.
-
Press the powder under high pressure (approximately 8-10 tons) to form a transparent or semi-transparent pellet.
-
Spectrometer: FTIR Spectrometer with a DTGS detector
-
Spectral Range: 4000 - 400 cm⁻¹
-
Resolution: 4 cm⁻¹
-
Number of Scans: 32
-
Background: A spectrum of a pure KBr pellet should be acquired as the background.
Data Presentation and Interpretation
NMR Spectral Data
The following tables summarize the expected chemical shifts for this compound in D₂O.
Table 1: ¹H NMR Spectral Data for this compound
| Chemical Shift (ppm) | Multiplicity | Integration | Assignment |
| ~3.95 | Singlet | 2H | -CH₂- |
Table 2: ¹³C NMR Spectral Data for this compound
| Chemical Shift (ppm) | Assignment |
| ~64 | -CH₂- |
| ~181 | -COO⁻ |
The ¹H NMR spectrum of this compound is characterized by a single peak corresponding to the two equivalent protons of the methylene group (-CH₂-).[1] In the ¹³C NMR spectrum, two distinct signals are observed, corresponding to the methylene carbon and the carboxylate carbon.[2]
FTIR Spectral Data
The FTIR spectrum of this compound exhibits characteristic absorption bands corresponding to its functional groups.
Table 3: FTIR Peak Assignments for this compound
| Wavenumber (cm⁻¹) | Vibrational Mode | Functional Group |
| 3400 - 3200 (broad) | O-H stretch | Hydroxyl (-OH) |
| 2950 - 2850 | C-H stretch | Methylene (-CH₂) |
| ~1600 | C=O stretch (asymmetric) | Carboxylate (-COO⁻) |
| ~1420 | C-O stretch / O-H bend | Carboxylate / Hydroxyl |
| ~1330 | C-H bend | Methylene (-CH₂) |
| ~1080 | C-O stretch | Primary Alcohol |
| ~900 | O-H bend (out-of-plane) | Hydroxyl (-OH) |
The broad absorption band in the region of 3400-3200 cm⁻¹ is indicative of the O-H stretching vibration of the hydroxyl group, often broadened due to hydrogen bonding. The strong absorption around 1600 cm⁻¹ is characteristic of the asymmetric stretching vibration of the carboxylate anion (-COO⁻). The presence of bands corresponding to C-H and C-O stretching and bending vibrations further confirms the structure of this compound.[3][4]
Conclusion
NMR and FTIR spectroscopy are indispensable tools for the comprehensive characterization of this compound. The detailed protocols and spectral data presented in this guide provide a robust framework for researchers, scientists, and drug development professionals to confidently identify and assess the quality of this important pharmaceutical excipient. Adherence to these methodologies will ensure the generation of reliable and reproducible data, contributing to the development of safe and effective pharmaceutical products.
References
The Core of Performance: A Technical Guide to Degree of Substitution and Cross-Linking in Sodium Starch Glycolate Synthesis
For Researchers, Scientists, and Drug Development Professionals
Sodium starch glycolate (SSG), a vital superdisintegrant in pharmaceutical formulations, owes its efficacy to a carefully controlled chemical modification of native starch. This technical guide delves into the critical aspects of SSG synthesis: the degree of substitution (DS) and cross-linking. Understanding and manipulating these two parameters are paramount to tailoring the functionality of SSG for optimal drug product performance. This document provides a comprehensive overview of the synthesis process, detailed experimental protocols for key reactions and analyses, and a quantitative look at how reaction parameters influence the final product characteristics.
The Synthesis of Sodium Starch Glycolate: A Two-Fold Modification
The transformation of native starch into the highly functional excipient, sodium starch glycolate, involves two primary chemical modifications: cross-linking and carboxymethylation (substitution) .[1]
-
Cross-linking: This initial step strengthens the granular structure of starch, preventing its complete dissolution in water and reducing gel formation.[1] This is typically achieved by reacting starch with agents like sodium trimetaphosphate or phosphorus oxychloride in an alkaline suspension.[2] The controlled introduction of cross-links is crucial; insufficient cross-linking can lead to excessive gelling, which can hinder tablet disintegration, while excessive cross-linking can impede the swelling necessary for its disintegrant action.
-
Carboxymethylation (Substitution): Following cross-linking, the starch undergoes etherification to introduce carboxymethyl groups onto the glucose units of the starch polymer. This is commonly carried out using sodium monochloroacetate (SMCA) in an alkaline alcoholic medium, following the principles of Williamson's ether synthesis.[3] The introduction of these hydrophilic carboxymethyl groups is what imparts to SSG its rapid water uptake and swelling properties. The extent of this reaction is quantified by the degree of substitution (DS) , which represents the average number of carboxymethyl groups per anhydroglucose unit. The theoretical maximum DS is 3.0; however, for SSG, the DS typically ranges from 0.23 to 0.32.[1]
The interplay between the degree of substitution and the extent of cross-linking dictates the ultimate performance of the sodium starch glycolate as a superdisintegrant.
Quantitative Impact of Reaction Parameters
The degree of substitution is a critical quality attribute of sodium starch glycolate and is significantly influenced by several reaction parameters. The following tables summarize the quantitative effects of these parameters on the DS.
Table 1: Effect of Molar Ratios of Reactants on Degree of Substitution (DS)
| Molar Ratio of NaOH to Anhydroglucose Unit (AGU) | Resulting DS | Molar Ratio of SMCA to Anhydroglucose Unit (AGU) | Resulting DS |
| 1.0 | Increases from a lower value | 0.5 | Increases from a lower value |
| 2.0 | Reaches a maximum value[4] | 1.5 | Reaches a maximum value of ~0.53[4] |
| > 2.0 | Decreases[4] | > 1.5 | Decreases[4] |
Note: Data derived from a modified dry process for carboxymethyl starch synthesis at 303 K for 2 hours with the other reactant ratio held constant.[4]
Table 2: Effect of Reaction Temperature and Time on Degree of Substitution (DS)
| Reaction Temperature (K) | Resulting DS | Reaction Time (hours) | Resulting DS |
| 293 | Increases from a lower value | 1 | Increases from a lower value |
| 323 | Reaches a maximum value of ~0.78[5] | 6 | Reaches a maximum value of ~0.64[4] |
| > 323 | Decreases[5] | > 6 | Decreases[4] |
Note: Data for temperature effect is from a modified dry process with a molar ratio of NaOH and SMCA to starch of 2:2:1 for 6 hours.[5] Data for time effect is from the same process at 303 K with a molar ratio of NaOH and SMCA to starch of 1:2:2.[4]
Experimental Protocols
This section provides detailed methodologies for the synthesis of sodium starch glycolate and the determination of its key properties.
Synthesis of Sodium Starch Glycolate via Organic Solvent Slurry Method
This protocol is adapted from a method for synthesizing sago-starch-derived SSG.[6]
Materials:
-
Native Starch (e.g., Sago, Potato)
-
Sodium Sulfate (Na₂SO₄)
-
Sodium Trimetaphosphate (STMP)
-
1 M Sodium Hydroxide (NaOH)
-
Isopropyl Alcohol
-
Sodium Monochloroacetate (SMCA)
-
0.5 M Hydrochloric Acid (HCl)
-
Ethanol
-
Distilled Water
Procedure:
Part A: Cross-linking of Starch
-
Prepare a 40% w/w starch suspension by mixing 100 g of native starch with 10% w/w sodium sulfate and 12% w/w sodium trimetaphosphate in a reaction flask.
-
Stir the mixture thoroughly until a uniform suspension is formed.
-
Adjust the pH of the suspension to between 11.5 and 13 by the dropwise addition of 1 M NaOH.
-
Continue stirring the solution in a closed system at ambient temperature for 30 minutes.
-
Transfer the suspension to a water bath, heat to 45°C, and shake at 150 rpm for 180 minutes.
-
Neutralize the reaction mixture with 0.5 M HCl to a pH between 6.5 and 7.0.
-
Filter the cross-linked starch and wash it several times with ethanol and distilled water.
-
Dry the cross-linked starch in an oven at 50°C overnight.
Part B: Carboxymethyl Substitution
-
Prepare a suspension of 100 g of the dried cross-linked starch in isopropyl alcohol and stir until a uniform consistency is achieved.
-
Adjust the pH of the mixture to between 11.5 and 13 using 1 M NaOH.
-
Add the desired amount of sodium monochloroacetate (refer to Table 1 for guidance on ratios).
-
Heat the suspension in a water bath to the desired temperature (e.g., 45-55°C) and agitate at 150 rpm for the specified reaction time (e.g., 120-240 minutes).[6]
-
Stop the reaction by neutralizing the mixture with 0.5 M HCl to a pH between 6.5 and 7.0.
-
Filter the resulting sodium starch glycolate.
-
Wash the product thoroughly several times with ethanol and distilled water.
-
Dry the final product in an oven at 50°C overnight until the moisture content is no more than 12% w/w.
Determination of the Degree of Substitution (DS)
The degree of substitution is calculated based on the sodium content of the sodium starch glycolate.
Method 1: Flame Atomic Absorption Spectrometry
-
Accurately weigh 50 mg of the dried sodium starch glycolate sample.
-
Digest the sample by adding 4 cm³ of concentrated nitric acid in a suitable glass container on a heated plate.
-
After digestion, dilute the solution with deionized water to a final volume of 100 cm³.
-
Analyze the sodium content of the solution using a flame atomic absorption spectrometer with an air-acetylene flame.
-
Measure the absorbance at a wavelength of 589.0 nm.
-
Calculate the percentage of sodium (%Na) in the sample. The %Na of the unmodified starch should be determined and subtracted.
-
Calculate the degree of substitution (DS) using the following formula: DS = (162 * %Na) / (2300 - (80 * %Na))
Method 2: Titration Method Alternative methods for determining the DS of carboxymethyl starch include direct titration and back titration.[7]
-
Direct Titration: The sodium salt form of SSG is converted to its acid form (H-CMS) by treatment with a strong acid. The H-CMS is then dispersed in water and titrated with a standardized sodium hydroxide solution.
-
Back Titration: A known excess of sodium hydroxide is added to a dispersion of the acid form of SSG. The unreacted sodium hydroxide is then back-titrated with a standardized acid. This method is often considered more accurate.[7]
Determination of the Degree of Cross-linking
Quantifying the degree of cross-linking is less straightforward than determining the DS. Here are two methodologies that can be employed.
Method 1: Sediment Volume Measurement This method assesses the strength of cross-links by comparing the sediment volume of a gelled SSG suspension before and after exposure to alkaline conditions, which can hydrolyze certain types of cross-links.[8]
-
Prepare a suspension of SSG in an ethanol/water mixture (e.g., 20 g in 100 mL of 80% w/w ethanol).
-
Take a 10 mL aliquot of this stock suspension and dilute it to 100 mL in a graduated cylinder. Allow it to settle and measure the initial sediment volume.
-
Subject another aliquot of the stock suspension to alkaline conditions (e.g., by adjusting the pH) for a specified period to induce hydrolysis of susceptible cross-links.
-
Neutralize the treated suspension and dilute it to 100 mL in a graduated cylinder. Allow it to settle and measure the final sediment volume.
-
A smaller final sediment volume indicates a greater degree of cross-link hydrolysis and can be used to compare the relative strength and extent of cross-linking between different SSG samples.
Method 2: Starch-Iodine Colorimetric Method This method is based on the principle that the cross-linking of starch reduces its ability to form a complex with iodine, thereby decreasing the intensity of the characteristic blue color.[9]
-
Prepare a standard iodine solution (e.g., by dissolving iodine and potassium iodide in water).
-
Prepare a series of standard starch solutions of known concentrations.
-
Prepare a solution of the cross-linked sodium starch glycolate at a known concentration.
-
Add a fixed amount of the iodine solution to each of the standard starch solutions and the SSG solution.
-
Measure the absorbance of each solution at a specific wavelength (e.g., 610 nm) using a colorimeter or spectrophotometer.
-
Create a calibration curve by plotting the absorbance of the standard starch solutions against their concentrations.
-
By comparing the absorbance of the SSG solution to the calibration curve, the "apparent" starch concentration can be determined. A lower apparent starch concentration for the SSG solution compared to its actual concentration indicates a higher degree of cross-linking, as more of the starch helical structure is disrupted and unavailable for iodine binding.
Conclusion
The synthesis of sodium starch glycolate is a nuanced process where the degree of substitution and the extent of cross-linking are the pivotal levers for controlling its functionality. For researchers and drug development professionals, a thorough understanding of how to manipulate reaction conditions to achieve a desired DS and degree of cross-linking is essential for developing robust and effective solid dosage forms. The experimental protocols and quantitative data presented in this guide serve as a foundational resource for the synthesis, characterization, and optimization of sodium starch glycolate in a pharmaceutical context. By carefully controlling these core attributes, the performance of SSG as a superdisintegrant can be precisely tailored to meet the specific needs of a given drug formulation.
References
- 1. Sodium Starch Glycolate (SSG) from Sago Starch (Metroxylon sago) as a Superdisintegrant: Synthesis and Characterization - PMC [pmc.ncbi.nlm.nih.gov]
- 2. pharmaexcipients.com [pharmaexcipients.com]
- 3. mdpi.com [mdpi.com]
- 4. Synthesis of Carboxymethyl Starch with High Degree of Substitution by a Modified Dry Process | Scientific.Net [scientific.net]
- 5. researchgate.net [researchgate.net]
- 6. Sago-Starch-Derived Sodium Starch Glycolate: An Effective Superdisintegrant to Enhance Formulation Performance - PMC [pmc.ncbi.nlm.nih.gov]
- 7. myfoodresearch.com [myfoodresearch.com]
- 8. pharmaexcipients.com [pharmaexcipients.com]
- 9. New insight in crosslinking degree determination for crosslinked starch - PubMed [pubmed.ncbi.nlm.nih.gov]
Determining the Molecular Weight of Sodium Glycolate: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive overview of the primary and complementary experimental techniques for the determination of the molecular weight of sodium glycolate (C₂H₃NaO₃). Detailed methodologies, data presentation, and logical workflows are outlined to assist researchers in the accurate characterization of this important pharmaceutical excipient and cosmetic ingredient.
Introduction
This compound, the sodium salt of glycolic acid, is a small organic molecule with a theoretical molecular weight of approximately 98.03 g/mol .[1][2] Experimental verification of the molecular weight is crucial for confirming the identity, purity, and quality of the substance in research and development settings. The principal method for the direct determination of the molecular weight of this compound is Electrospray Ionization Mass Spectrometry (ESI-MS). Size-Exclusion Chromatography (SEC) can be employed as a secondary, albeit less common, method for molecular weight estimation. Additionally, non-aqueous titration serves as a valuable complementary technique for assessing the purity and sodium content of the salt.
Quantitative Data Summary
The following table summarizes the theoretical and expected experimental molecular weight data for this compound.
| Parameter | Value | Method of Determination |
| Theoretical Molecular Weight | 98.03 g/mol | Calculation from atomic masses |
| Experimentally Determined Molecular Mass (as [M-H]⁻) | ~75.01 m/z | Electrospray Ionization Mass Spectrometry (Negative Ion Mode) |
| Experimentally Determined Molecular Mass (as [M+Na]⁺) | ~121.01 m/z | Electrospray Ionization Mass Spectrometry (Positive Ion Mode) |
| Experimentally Determined Molecular Mass (as [M-Na+2H]⁺) | ~99.03 m/z | Electrospray Ionization Mass Spectrometry (Positive Ion Mode) |
Primary Method: Electrospray Ionization Mass Spectrometry (ESI-MS)
ESI-MS is a soft ionization technique that is highly suitable for the analysis of polar, thermally labile small molecules like this compound.[3] It allows for the direct measurement of the mass-to-charge ratio (m/z) of ions in the gas phase, from which the molecular weight can be accurately determined.
Experimental Workflow for ESI-MS
Detailed Experimental Protocol for ESI-MS
3.2.1. Sample Preparation
-
Prepare a stock solution of this compound at a concentration of 1 mg/mL in a solvent mixture of methanol and water (1:1, v/v).
-
From the stock solution, prepare a working solution with a concentration of approximately 10 µg/mL by diluting with the same solvent mixture.
-
Filter the working solution through a 0.22 µm syringe filter to remove any particulate matter before introducing it into the mass spectrometer.
3.2.2. Instrumentation and Parameters
The following parameters are provided as a starting point and may require optimization based on the specific instrument used.
-
Mass Spectrometer: A time-of-flight (TOF) or quadrupole mass spectrometer equipped with an electrospray ionization (ESI) source.
-
Ionization Mode: Both positive and negative ion modes should be used for comprehensive analysis.
-
Sample Introduction: Direct infusion using a syringe pump at a flow rate of 5-10 µL/min.
-
Capillary Voltage: 3.0-4.0 kV
-
Cone Voltage: 20-30 V
-
Desolvation Gas (N₂):
-
Flow Rate: 500-600 L/hr
-
Temperature: 250-350 °C
-
-
Source Temperature: 100-120 °C
-
Mass Range: 50-200 m/z
3.2.3. Data Analysis
-
Negative Ion Mode: In the negative ion mode, the deprotonated molecule, the glycolate anion ([C₂H₃O₃]⁻), is expected at an m/z of approximately 75.01.
-
Positive Ion Mode: In the positive ion mode, several adducts may be observed. The most common would be the sodium adduct of the intact molecule ([C₂H₃NaO₃ + Na]⁺) at an m/z of approximately 121.01. Another possibility is the protonated molecule where the sodium ion is replaced by two protons ([C₂H₃NaO₃ - Na + 2H]⁺) at an m/z of approximately 99.03.
Secondary Method: Size-Exclusion Chromatography (SEC)
Size-Exclusion Chromatography (SEC) separates molecules based on their hydrodynamic volume. While typically used for large molecules like polymers, SEC can be adapted for the analysis of small molecules and can be used to estimate the molecular weight of this compound, particularly in the context of separating it from other small molecule impurities.
Logical Flow for SEC Analysis
Detailed Experimental Protocol for SEC
4.2.1. Sample and Standard Preparation
-
Mobile Phase: Prepare a 0.1 M sodium phosphate buffer with 0.15 M NaCl, pH 7.0. Filter and degas the mobile phase before use.
-
Calibration Standards: Prepare a series of low molecular weight organic acid standards (e.g., formic acid, acetic acid, propionic acid) with known molecular weights in the mobile phase.
-
Sample Preparation: Dissolve this compound in the mobile phase to a known concentration (e.g., 1 mg/mL). Filter the sample through a 0.22 µm syringe filter.
4.2.2. Instrumentation and Conditions
-
HPLC System: An HPLC system equipped with a pump, autosampler, and a UV or refractive index (RI) detector.
-
Column: A size-exclusion column suitable for the separation of low molecular weight (100-1000 Da) water-soluble compounds.
-
Mobile Phase: 0.1 M Sodium Phosphate Buffer with 0.15 M NaCl, pH 7.0.
-
Flow Rate: 0.5-1.0 mL/min.
-
Column Temperature: Ambient or controlled at 25 °C.
-
Injection Volume: 10-20 µL.
-
Detection: UV at 210 nm or RI.
4.2.3. Data Analysis
-
Inject the calibration standards and record their retention times.
-
Create a calibration curve by plotting the logarithm of the molecular weight versus the retention time for the standards.
-
Inject the this compound sample and determine its retention time.
-
Estimate the molecular weight of this compound by interpolating its retention time on the calibration curve.
Complementary Method: Non-Aqueous Titration for Purity and Sodium Content
While not a direct method for molecular weight determination, non-aqueous potentiometric titration is an effective method for determining the sodium content and purity of this compound. This can provide supporting evidence for the identity and quality of the material. The method involves titrating the basic glycolate anion with a strong acid in a non-aqueous solvent.
Titration Workflow
Detailed Experimental Protocol for Non-Aqueous Titration
5.2.1. Reagents and Sample Preparation
-
Titrant: Standardized 0.1 M perchloric acid in glacial acetic acid.
-
Solvent: Anhydrous glacial acetic acid.
-
Sample: Accurately weigh approximately 200 mg of this compound. Dissolve the sample in 50 mL of anhydrous glacial acetic acid.
5.2.2. Instrumentation
-
An automatic potentiometric titrator.
-
A suitable electrode system (e.g., glass and calomel electrodes).
5.2.3. Procedure
-
Immerse the electrodes in the sample solution.
-
Titrate the sample solution with the standardized 0.1 M perchloric acid.
-
Record the potential readings as a function of the titrant volume.
-
Determine the equivalence point from the titration curve (the point of maximum inflection).
5.2.4. Calculation
The percentage of sodium (%Na) in the sample can be calculated using the following formula:
%Na = (V × M × 22.99) / W × 100
Where:
-
V is the volume of perchloric acid consumed at the equivalence point (in L).
-
M is the molarity of the perchloric acid titrant (in mol/L).
-
22.99 is the atomic weight of sodium (in g/mol ).
-
W is the weight of the this compound sample (in g).
The purity of this compound can then be calculated based on the theoretical percentage of sodium in the pure compound (23.45%).
Conclusion
The determination of the molecular weight of this compound is most accurately and directly achieved using Electrospray Ionization Mass Spectrometry. This technique provides unambiguous mass information and can confirm the chemical identity of the substance. Size-Exclusion Chromatography offers an alternative method for molecular weight estimation, particularly useful for separating it from other components in a mixture. Non-aqueous titration serves as a robust complementary method for assessing the purity and sodium content, thereby providing additional evidence of the material's quality. The selection of the appropriate method or combination of methods will depend on the specific requirements of the analysis, such as the need for precise mass determination, separation from impurities, or routine quality control.
References
An In-depth Technical Guide to Understanding the Hygroscopic Nature of Sodium Glycolate Powder
For Researchers, Scientists, and Drug Development Professionals
Introduction to Hygroscopicity and Sodium Glycolate
This compound (C₂H₃NaO₃), the sodium salt of glycolic acid, is a white to off-white, crystalline powder that is freely soluble in water.[1][2] It is known to be hygroscopic, meaning it has the tendency to attract and hold water molecules from the surrounding environment.[1][2] This property is of critical importance in the pharmaceutical industry, where this compound can be used as a disintegrant, buffering agent, and chelating agent.[1][2]
The hygroscopic nature of a pharmaceutical powder can significantly impact its physical and chemical properties, including:
-
Powder Flowability: Increased moisture content can lead to particle agglomeration and caking, impeding powder flow and causing issues in manufacturing processes like tableting and capsule filling.
-
Compressibility: The presence of moisture can alter the compaction properties of a powder, affecting the hardness and integrity of tablets.
-
Chemical Stability: Moisture can accelerate the degradation of active pharmaceutical ingredients (APIs) and excipients, reducing the shelf-life of the final product.
-
Dissolution Rate: Changes in the physical form of a drug substance due to moisture uptake can alter its dissolution profile, potentially affecting bioavailability.
Given these implications, a thorough understanding and characterization of the hygroscopic behavior of this compound are essential for formulation development, manufacturing, packaging, and storage.
Theoretical Framework of Hygroscopicity
Hygroscopicity is the phenomenon of a substance attracting and holding water molecules from the surrounding environment, at a given temperature and relative humidity (RH). The interaction between water molecules and a solid powder can occur through two primary mechanisms:
-
Adsorption: The accumulation of water molecules on the surface of the powder particles.
-
Absorption: The penetration of water molecules into the bulk structure of the powder.
The extent of moisture uptake is determined by the material's chemical nature, crystalline structure, surface area, and the ambient temperature and RH. A key parameter in understanding hygroscopicity is the moisture sorption isotherm , which is a plot of the equilibrium moisture content of a material as a function of water activity (a_w) or relative humidity at a constant temperature.
Experimental Protocols for Characterizing Hygroscopicity
The hygroscopic nature of a powder is typically characterized using a combination of analytical techniques. The following are standard protocols that would be employed to evaluate this compound.
Dynamic Vapor Sorption (DVS) Analysis
Dynamic Vapor Sorption is a gravimetric technique that measures the change in mass of a sample as it is exposed to a controlled environment of varying relative humidity at a constant temperature. This method is highly sensitive and provides detailed information on the kinetics and equilibrium of moisture sorption and desorption.
Experimental Protocol:
-
Sample Preparation: A small amount of this compound powder (typically 5-15 mg) is placed into the sample pan of the DVS instrument.
-
Drying Stage: The sample is initially dried by exposing it to a stream of dry nitrogen (0% RH) at a specified temperature (e.g., 25°C) until a stable mass is achieved. This initial mass is recorded as the dry weight of the sample.
-
Sorption Phase: The relative humidity is then increased in a stepwise manner (e.g., in 10% RH increments from 0% to 90% RH). At each step, the system holds the RH constant and continuously monitors the sample's mass until equilibrium is reached (defined by a change in mass over time, dm/dt , falling below a set threshold, e.g., 0.002%/min).
-
Desorption Phase: Once the maximum RH is reached, the humidity is decreased in a similar stepwise manner back to 0% RH, again allowing the sample to reach mass equilibrium at each step.
-
Data Analysis: The change in mass at each RH step is used to calculate the moisture content as a percentage of the dry mass. The data is then plotted to generate a moisture sorption-desorption isotherm.
References
Methodological & Application
Application of Sodium Starch Glycolate in Orally Disintegrating Tablets (ODTs)
Application Note & Protocol
Audience: Researchers, scientists, and drug development professionals.
Introduction
Orally disintegrating tablets (ODTs) are a patient-centric dosage form designed to disintegrate rapidly in the oral cavity without the need for water.[1] This rapid disintegration is crucial for achieving fast onset of action and improving patient compliance, particularly for pediatric, geriatric, and dysphagic patients. The selection of a suitable superdisintegrant is paramount to the successful formulation of ODTs.[2] Sodium starch glycolate (SSG), a modified starch, is a widely used superdisintegrant in the pharmaceutical industry for ODT formulations.[2][3] It is the sodium salt of a carboxymethyl ether of starch and is known for its rapid water absorption and swelling properties, which lead to the rapid breakup of the tablet matrix.[3][4]
This document provides detailed application notes on the use of sodium starch glycolate in ODTs, including its mechanism of action, optimal concentration ranges, and its effects on the physicochemical properties of the tablets. Furthermore, it offers comprehensive experimental protocols for the evaluation of ODTs containing SSG.
Mechanism of Action of Sodium Starch Glycolate
Sodium starch glycolate facilitates the rapid disintegration of ODTs primarily through two synergistic mechanisms: swelling and wicking.[5]
-
Swelling: Upon contact with saliva, SSG rapidly absorbs a significant amount of water, causing its particles to swell to many times their original size.[5][6] This swelling action creates a strong disruptive force within the tablet matrix, breaking it apart from the inside.[5]
-
Wicking: The hydrophilic nature of SSG promotes the rapid uptake of water into the tablet through capillary action.[5] This wicking effect ensures that water is quickly distributed throughout the tablet, facilitating the swelling of SSG particles and the dissolution of other soluble excipients, further accelerating the disintegration process.
The combination of these mechanisms results in the rapid breakdown of the ODT into smaller particles in the mouth, allowing for quick dissolution of the active pharmaceutical ingredient (API) and subsequent absorption.[2]
Mechanism of Action of Sodium Starch Glycolate in ODTs.
Application in ODT Formulations
Sodium starch glycolate is an effective superdisintegrant for ODTs prepared by various methods, including direct compression and wet granulation.[4][7] Its performance can be influenced by its concentration in the formulation.
Optimal Concentration
The typical concentration range for sodium starch glycolate in ODT formulations is between 2% and 8% w/w.[3] While higher concentrations can lead to faster disintegration, excessive amounts (above 8%) may cause gelling, which can hinder water penetration and paradoxically increase disintegration time.[3][8] The optimal concentration depends on the specific drug properties, other excipients used, and the desired tablet characteristics. For instance, an optimized formulation of acetosal ODTs was achieved with 4.768% sodium starch glycolate.[6][9] In another study, ODTs containing 7.5% SSG showed superior characteristics.[10]
Impact on ODT Properties
The inclusion of sodium starch glycolate significantly influences several key properties of ODTs:
-
Disintegration Time: SSG effectively reduces the disintegration time of ODTs to within the desired range of 30 to 60 seconds.[1]
-
Wetting Time: The wicking action of SSG leads to a shorter wetting time, indicating rapid water uptake.
-
Hardness: As a starch derivative, SSG can contribute to the hardness of the tablet, helping to maintain its mechanical integrity during handling and transportation.[6]
-
Friability: ODTs formulated with an appropriate concentration of SSG generally exhibit low friability, typically less than 1%.
-
Drug Dissolution: By promoting rapid disintegration, SSG enhances the dissolution rate of the active pharmaceutical ingredient.[11]
Data Presentation
The following tables summarize the quantitative data on the effect of sodium starch glycolate concentration on various ODT properties, based on findings from different studies.
Table 1: Effect of Sodium Starch Glycolate Concentration on Disintegration Time and Wetting Time
| Formulation Code | Drug | SSG Concentration (% w/w) | Disintegration Time (seconds) | Wetting Time (seconds) | Reference |
| F1 | Acetosal | 6.0 | - | - | [6][9] |
| F2 | Acetosal | 3.0 | - | - | [6][9] |
| F8 | Acetosal | 4.5 | - | - | [6][9] |
| Optimum Formula | Acetosal | 4.768 | 40.57 | 46.00 | [6][9] |
| ODT7 | Escitalopram Oxalate | 2.5 | - | - | [10] |
| ODT8 | Escitalopram Oxalate | 5.0 | - | - | [10] |
| ODT9 | Escitalopram Oxalate | 7.5 | < 60 | - | [10] |
| SSG 3 | Fexofenadine HCl | 12.0 | > 32.33 | - | [12] |
| B1 | Tramadol HCl | - | - | 40-45 | [13] |
| B2 | Tramadol HCl | - | - | 40-45 | [13] |
| B3 | Tramadol HCl | - | - | 40-45 | [13] |
Table 2: Effect of Sodium Starch Glycolate on Hardness, Friability, and Drug Release
| Formulation Code | Drug | SSG Concentration (% w/w) | Hardness ( kg/cm ²) | Friability (%) | Drug Release (%) | Reference |
| Optimum Formula | Acetosal | 4.768 | 3.70 | 0.668 | 95.14 (in unspecified time) | [6][9] |
| ODT9 | Escitalopram Oxalate | 7.5 | - | - | 100 (after 6 minutes) | [10] |
| SSG 3 | Fexofenadine HCl | 12.0 | - | - | 84.48 (at 15 minutes) | [12][14] |
Experimental Protocols
The following are detailed protocols for the key experiments used to evaluate the performance of ODTs formulated with sodium starch glycolate.
ODT Formulation and Evaluation Workflow
Experimental Workflow for ODT Formulation and Evaluation.
Detailed Methodologies
5.2.1. Disintegration Time Test (USP <701>)
This test determines the time required for a tablet to break up into smaller particles when placed in a liquid medium.
-
Apparatus: USP Disintegration Apparatus, consisting of a basket-rack assembly with six tubes, a 1000 mL beaker, a thermostatic arrangement to maintain the temperature at 37 ± 2°C, and a device for raising and lowering the basket.[4][15]
-
Procedure:
-
Place one tablet in each of the six tubes of the basket.[4]
-
Immerse the basket in a beaker containing 900 mL of purified water (or other specified medium) maintained at 37 ± 2°C.[2]
-
Operate the apparatus, moving the basket up and down at a constant frequency.[16]
-
The disintegration time is the time taken for the last tablet to completely disintegrate and pass through the screen.[1]
-
-
Acceptance Criteria: For ODTs, the disintegration time should generally be within 3 minutes, with many formulations aiming for 30 seconds or less.[2][3]
5.2.2. Wetting Time Test
This test measures the time it takes for a tablet to become completely wet when in contact with a small amount of liquid, simulating the conditions in the oral cavity.
-
Apparatus: A Petri dish (10 cm diameter), a circular tissue paper, and a stopwatch.
-
Procedure:
-
Place a circular piece of tissue paper in a 10 cm diameter Petri dish.[1]
-
Add 10 mL of water containing a water-soluble dye (e.g., eosin) to the Petri dish to wet the tissue paper.[2]
-
Carefully place a tablet on the surface of the wet tissue paper.
-
Start the stopwatch and record the time required for the dye to reach the upper surface of the tablet.[2]
-
-
Interpretation: A shorter wetting time indicates faster water uptake and is generally correlated with a shorter disintegration time.
5.2.3. Tablet Hardness Test
This test measures the mechanical strength of the tablet, which is its ability to withstand the rigors of handling and transportation.
-
Apparatus: A tablet hardness tester.
-
Procedure:
-
Place a tablet diametrically between the two platens of the hardness tester.[17]
-
Apply a compressive force until the tablet fractures.
-
Record the force required to break the tablet. This is the tablet's hardness, typically expressed in kiloponds (kp) or Newtons (N).
-
Repeat the test for a representative sample of tablets (e.g., 6-10 tablets) and calculate the average hardness.
-
-
Acceptance Criteria: The hardness of ODTs should be sufficient to prevent breakage during handling but not so high as to prolong disintegration time. A typical range is 3-5 kg/cm ².
5.2.4. Friability Test (USP <1216>)
This test assesses the tablet's tendency to chip, crumble, or break during handling.
-
Apparatus: A friabilator.
-
Procedure:
-
Take a sample of tablets (usually 10-20) and accurately weigh them (W_initial).[6]
-
Place the tablets in the friabilator drum.[6]
-
Rotate the drum at 25 rpm for 4 minutes (100 revolutions).[6]
-
Remove the tablets from the drum, carefully remove any loose dust, and weigh them again (W_final).[6]
-
Calculate the percentage friability using the following formula: Friability (%) = [(W_initial - W_final) / W_initial] x 100
-
-
Acceptance Criteria: The friability of ODTs should be less than 1%.[2]
5.2.5. In Vitro Drug Release (Dissolution) Test (USP <711>)
This test measures the rate and extent of drug release from the tablet.
-
Apparatus: USP Dissolution Apparatus 2 (Paddle Apparatus).[8]
-
Procedure:
-
Fill the dissolution vessels with a specified volume (e.g., 900 mL) of a suitable dissolution medium (e.g., pH 6.8 phosphate buffer) maintained at 37 ± 0.5°C.
-
Place one tablet in each vessel.
-
Rotate the paddles at a specified speed (e.g., 50 rpm).[8]
-
At predetermined time intervals, withdraw a sample of the dissolution medium and replace it with an equal volume of fresh medium.
-
Analyze the withdrawn samples for drug content using a suitable analytical method (e.g., UV-Vis spectrophotometry or HPLC).
-
-
Interpretation: The dissolution profile provides information on how quickly the drug is released from the tablet, which is critical for its bioavailability.
5.2.6. Water Absorption Ratio
This test quantifies the amount of water absorbed by the tablet, which is related to its swelling capacity.
-
Procedure:
-
Weigh a tablet (W_dry).
-
Place the tablet on a piece of tissue paper that has been wetted with water in a Petri dish.
-
Allow the tablet to completely wet.
-
Remove the wet tablet and reweigh it (W_wet).
-
Calculate the water absorption ratio using the following formula: Water Absorption Ratio = [(W_wet - W_dry) / W_dry] x 100
-
-
Interpretation: A higher water absorption ratio generally indicates a greater swelling capacity of the superdisintegrant.
Conclusion
Sodium starch glycolate is a highly effective and versatile superdisintegrant for the formulation of orally disintegrating tablets. Its dual mechanism of rapid swelling and wicking ensures fast tablet disintegration, leading to enhanced drug dissolution and potentially improved bioavailability. By carefully selecting the optimal concentration of SSG and evaluating the key physicochemical properties of the ODTs using the standardized protocols provided, researchers and drug development professionals can successfully formulate robust and patient-friendly oral dosage forms.
References
- 1. pharmtech.com [pharmtech.com]
- 2. Formulation and Quality Control of Orally Disintegrating Tablets (ODTs): Recent Advances and Perspectives - PMC [pmc.ncbi.nlm.nih.gov]
- 3. fda.gov [fda.gov]
- 4. usp.org [usp.org]
- 5. dissolutiontech.com [dissolutiontech.com]
- 6. drugmachines.com [drugmachines.com]
- 7. researchgate.net [researchgate.net]
- 8. FIP/AAPS Joint Workshop Report: Dissolution/In Vitro Release Testing of Novel/Special Dosage Forms - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
- 11. BiblioMed.org - Fulltext article Viewer [bibliomed.org]
- 12. fip.org [fip.org]
- 13. Tablet friability,harness and dissolution testing | PPT [slideshare.net]
- 14. usp.org [usp.org]
- 15. qbdgroup.com [qbdgroup.com]
- 16. How Can You Accurately Perform a Tablet Hardness Test? ... [osdmachinery.com]
- 17. Hardness Testing: Basic Principles and Methods | Teledyne LABS [teledynelabs.com]
Application Notes and Protocols: Sodium Starch Glycolate as a Suspending Agent in Liquid Oral Formulations
For Researchers, Scientists, and Drug Development Professionals
Introduction
Sodium Starch Glycolate (SSG) is a widely utilized excipient in the pharmaceutical industry, most recognized for its role as a superdisintegrant in solid oral dosage forms.[1] However, its utility extends to liquid oral formulations, where it can function as an effective suspending agent.[2] SSG is the sodium salt of a carboxymethyl ether of starch, available in various grades.[3] Its mechanism of action as a suspending agent is primarily attributed to its ability to absorb water rapidly and swell, which increases the viscosity of the liquid vehicle and slows the sedimentation of dispersed solid particles. This property, combined with its safety profile and regulatory acceptance, makes it a valuable tool for formulators developing stable and uniform liquid oral suspensions.[2]
These application notes provide a comprehensive overview of the use of Sodium Starch Glycolate as a primary suspending agent in liquid oral formulations. The information presented is intended to guide researchers and drug development professionals in formulating and evaluating oral suspensions containing SSG. The protocols and data herein are based on a model pediatric paracetamol suspension and are intended to be illustrative.
Mechanism of Action as a Suspending Agent
The efficacy of Sodium Starch Glycolate as a suspending agent is rooted in its physicochemical properties, primarily its rapid swelling in aqueous media.[3] When dispersed in water, SSG granules absorb a significant amount of water, leading to a threefold increase in volume. This swelling action imparts viscosity to the continuous phase of the suspension, which in turn hinders the settling of the dispersed solid particles according to Stokes' Law.
The cross-linking in the SSG polymer structure allows for swelling without complete dissolution, preventing the formation of a highly viscous gel that would be difficult to pour and redisperse.[4] This balance of swelling and limited solubility is crucial for its function as a suspending agent, ensuring that the suspension remains fluid enough for easy handling and dosing, while maintaining the uniform distribution of the active pharmaceutical ingredient (API).
References
Application Notes and Protocols: Sodium Glycolate as a Gelling Agent in Pharmaceutical Preparations
For Researchers, Scientists, and Drug Development Professionals
Introduction
Sodium starch glycolate (SSG), a sodium salt of carboxymethyl ether of starch, is a widely utilized excipient in the pharmaceutical industry.[1][2][3] While it is most recognized for its role as a superdisintegrant in solid dosage forms, its utility extends to applications as a gelling and suspending agent.[4] The gelling properties of sodium starch glycolate are attributed to its ability to absorb water rapidly, leading to significant swelling.[1] This characteristic is influenced by several factors, including the concentration of the polymer, the pH of the medium, the degree of substitution, and the extent of cross-linking of the starch polymer.[4][5] At higher concentrations, typically above 8%, the gelling effect can become more pronounced, which may impact drug release if not properly formulated.[5]
These application notes provide a detailed overview of the role of sodium starch glycolate as a gelling agent, including quantitative data on its physicochemical properties, detailed experimental protocols for characterization, and a visual representation of the factors influencing its gelling behavior.
Data Presentation
The gelling and related properties of sodium starch glycolate are concentration and pH-dependent. The following tables summarize key quantitative data gathered from various studies.
Table 1: Viscosity of Sodium Starch Glycolate Aqueous Dispersions
| Concentration (% w/v) | Viscosity (mPa·s) | Notes |
| 2 | 4.26 | Dynamic viscosity of an aqueous dispersion.[1] |
| 4 | <200 | Dynamic viscosity of an aqueous dispersion.[1] |
Note: Viscosity is dependent on the specific grade of sodium starch glycolate, temperature, and the shear rate at which it is measured. The data presented provides a general indication of the viscosity at the specified concentrations.
Table 2: Rheological Properties of a Film Formulation Containing Sodium Starch Glycolate at Different pH Values
| Formulation Code | Sodium Starch Glycolate Concentration (%) | pH | Consistency Index (K) | Flow Behavior Index (n) |
| F1 | 1 | 4.0 | 0.4764 | 0.8157 |
| F1 | 1 | 7.0 | 0.9109 | 0.5919 |
| F1 | 1 | 10.0 | 0.9035 | 0.5759 |
| F2 | 3 | 4.0 | 0.8600 | 0.563 |
| F2 | 3 | 7.0 | 0.8837 | 0.7744 |
| F2 | 3 | 10.0 | 0.8828 | 0.7443 |
| F3 | 4 | 4.0 | 0.4309 | 1.1485 |
| F3 | 4 | 7.0 | 0.8809 | 0.8283 |
| F3 | 4 | 10.0 | 0.8983 | 0.7670 |
Source: Adapted from Panda, B. B., et al. (2022). The data represents the rheological behavior of a film-forming slurry containing HPMC K15, propylene glycol, and varying concentrations of sodium starch glycolate. 'K' represents the consistency index (a measure of viscosity), and 'n' is the flow behavior index (n<1 indicates shear-thinning, n>1 indicates shear-thickening, and n=1 indicates Newtonian flow).
Table 3: Swelling Properties of Sodium Starch Glycolate
| Parameter | Value | Conditions |
| Swelling Capacity | Up to 300 times its volume | In water.[1] |
| Swelling Index | 52 ± 1.2% v/v | In an unspecified medium. |
| Swelling Behavior | Increased swelling in acidic media (pH 1.2) compared to neutral media (pH 6.8). | Comparison between simulated gastric and intestinal fluid. |
Experimental Protocols
Protocol 1: Preparation of Sodium Starch Glycolate Gel
Objective: To prepare a simple aqueous gel of sodium starch glycolate for further characterization.
Materials:
-
Sodium Starch Glycolate (pharmaceutical grade)
-
Purified water
-
Magnetic stirrer and stir bar
-
Beaker
-
Weighing balance
Procedure:
-
Weigh the desired amount of sodium starch glycolate powder based on the target concentration (e.g., for a 4% w/v gel, weigh 4.0 g of SSG).
-
Measure the corresponding volume of purified water (e.g., 100 mL for a 4% w/v gel).
-
Place the beaker with the purified water on the magnetic stirrer.
-
Slowly and steadily add the sodium starch glycolate powder to the vortex of the stirring water to prevent clumping.
-
Continue stirring at a moderate speed until the powder is fully dispersed and the gel is formed. This may take several minutes.
-
Allow the gel to stand for at least 24 hours to ensure complete hydration and homogenization before proceeding with characterization.[6]
Protocol 2: Viscosity Measurement using a Brookfield Viscometer
Objective: To determine the viscosity of a prepared sodium starch glycolate gel.
Apparatus:
-
Brookfield rotational viscometer (e.g., Model LVF or equivalent)
-
Appropriate spindle set (e.g., #2, #3, or #4 spindle depending on the expected viscosity)
-
Sample container (straight-sided beaker with an inside diameter of at least 2 inches)
-
Thermometer
-
Water bath (optional, for temperature control)
Procedure:
-
Ensure the viscometer is level by adjusting the leveling feet.
-
Prepare the sodium starch glycolate gel as described in Protocol 1 and allow it to equilibrate to a constant temperature (e.g., 25°C ± 1°C). Record the temperature.
-
Select an appropriate spindle based on the expected viscosity of the gel. For low to medium viscosity gels, a #2 or #3 spindle may be suitable. For higher viscosity gels, a #4 spindle might be necessary.[7]
-
Attach the selected spindle to the viscometer. Note that the threads are typically left-handed.
-
Carefully lower the spindle into the center of the gel sample until the fluid level reaches the immersion mark on the spindle shaft. Avoid trapping air bubbles.
-
Set the desired rotational speed (e.g., 60 rpm).
-
Turn on the viscometer motor and allow the reading to stabilize. This may take 30-60 seconds.
-
Record the dial reading or the digital viscosity value in centipoise (cP) or milliPascal-seconds (mPa·s).
-
Repeat the measurement at different rotational speeds to assess the shear-thinning or shear-thickening behavior of the gel.
-
After each measurement, turn off the motor and carefully remove and clean the spindle.
Protocol 3: Determination of Swelling Index
Objective: To quantify the swelling capacity of sodium starch glycolate powder.
Materials:
-
Sodium Starch Glycolate powder
-
Graduated cylinder (100 mL) with a stopper
-
Purified water or other test medium (e.g., simulated gastric fluid, simulated intestinal fluid)
-
Weighing balance
Procedure:
-
Accurately weigh 2.0 g of sodium starch glycolate powder.
-
Carefully transfer the powder into a dry 100 mL graduated cylinder.
-
Gently tap the cylinder on a flat surface to level the powder and record the initial volume.
-
Add 50 mL of the desired medium (e.g., purified water) to the graduated cylinder.
-
Stopper the cylinder and shake vigorously for 1 minute.
-
Allow the cylinder to stand undisturbed for 24 hours at room temperature.
-
After 24 hours, record the final volume of the swollen mass.
-
Calculate the swelling index using the following formula:
Swelling Index (% v/v) = [(Final Volume - Initial Volume) / Initial Volume] x 100
Mandatory Visualization
Caption: Factors influencing the gelling properties of sodium starch glycolate.
Conclusion
Sodium starch glycolate, beyond its primary role as a superdisintegrant, demonstrates significant potential as a gelling agent in various pharmaceutical preparations. Its gelling properties are intricately linked to its chemical structure and the surrounding environmental conditions. By understanding and controlling these parameters, researchers and drug development professionals can effectively harness the gelling capabilities of sodium starch glycolate to formulate novel drug delivery systems, including topical gels, controlled-release matrices, and stabilized suspensions. The protocols outlined in these notes provide a foundation for the systematic evaluation of sodium starch glycolate's gelling behavior, enabling its informed application in pharmaceutical product development.
References
- 1. phexcom.com [phexcom.com]
- 2. The influence of swelling capacity of superdisintegrants in different pH media on the dissolution of hydrochlorothiazide from directly compressed tablets - PMC [pmc.ncbi.nlm.nih.gov]
- 3. pharmaexcipients.com [pharmaexcipients.com]
- 4. pharmaexcipients.com [pharmaexcipients.com]
- 5. jddtonline.info [jddtonline.info]
- 6. researchgate.net [researchgate.net]
- 7. scribd.com [scribd.com]
Application Notes and Protocols for Direct Compression Tablet Formulation Using Sodium Starch Glycolate
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide to the use of Sodium Starch Glycolate (SSG) in the formulation of tablets by direct compression. This document outlines the material's properties, mechanism of action, and provides detailed protocols for formulation and evaluation.
Introduction to Sodium Starch Glycolate in Direct Compression
Sodium Starch Glycolate is a widely used superdisintegrant in the pharmaceutical industry for oral solid dosage forms like tablets and capsules.[1][2][3] It is a modified starch derivative, specifically the sodium salt of a carboxymethyl ether of starch.[4][5] Its primary function is to facilitate the rapid breakdown of the tablet into smaller particles upon contact with gastrointestinal fluids, thereby promoting faster drug dissolution and absorption.[2][3]
Direct compression is a streamlined and cost-effective tablet manufacturing process that involves blending the active pharmaceutical ingredient (API) with excipients and compressing the mixture directly into tablets.[6][7] This method avoids the time-consuming and energy-intensive steps of wet or dry granulation.[6][7] Sodium Starch Glycolate is particularly well-suited for direct compression formulations due to its excellent disintegrant properties.[2]
Key Properties of Sodium Starch Glycolate:
-
Appearance: White or almost white, free-flowing, and very hygroscopic powder.[1]
-
Mechanism of Action: Disintegration occurs through rapid water uptake followed by significant and swift swelling of the starch granules.[1][3] This swelling action creates a disruptive force within the tablet matrix, leading to its rapid disintegration.
-
Concentration for Use: The typical concentration of Sodium Starch Glycolate in direct compression formulations ranges from 2% to 8%.[1] The optimal concentration is often around 4%, although 2% can be sufficient in many cases.[1] It is important to note that concentrations above 8% may lead to gelling, which can hinder disintegration and dissolution.[3][8]
-
Stability: Tablets formulated with Sodium Starch Glycolate generally exhibit good storage properties.[1] The material itself is stable but hygroscopic and should be stored in a well-closed container to protect it from humidity and temperature fluctuations.[1]
Logical Workflow for Formulation Development
The following diagram illustrates the key steps involved in developing a direct compression tablet formulation incorporating Sodium Starch Glycolate.
Mechanism of Action of Sodium Starch Glycolate
Sodium Starch Glycolate functions as a superdisintegrant primarily through swelling. The diagram below outlines this mechanism.
Experimental Protocols
Objective: To prepare tablets by direct compression using Sodium Starch Glycolate as a disintegrant.
Materials:
-
Active Pharmaceutical Ingredient (API)
-
Diluent/Filler (e.g., Microcrystalline Cellulose, Lactose)
-
Binder (e.g., a grade of Microcrystalline Cellulose suitable for direct compression)[7]
-
Lubricant (e.g., Magnesium Stearate)[6]
-
Glidant (e.g., Colloidal Silicon Dioxide)
Equipment:
-
Sieve (e.g., 40-60 mesh)
-
V-blender or other suitable powder blender
-
Rotary tablet press or single-punch tablet press
-
Analytical balance
Protocol:
-
Sieving: Pass the API and all excipients (except the lubricant) through a suitable mesh sieve to ensure particle size uniformity and break up any agglomerates.
-
Pre-lubrication Blending: Accurately weigh the sieved API, Sodium Starch Glycolate, diluent, and binder. Transfer them to a blender and mix for 10-15 minutes to achieve a homogenous blend.
-
Lubrication: Add the sieved lubricant to the powder blend. Continue blending for a shorter duration, typically 2-5 minutes. Over-blending with the lubricant should be avoided as it can negatively impact tablet hardness and disintegration time.
-
Compression: Set up the tablet press with the appropriate tooling. Compress the final blend into tablets of the target weight and hardness.
Objective: To assess the physical characteristics of the formulated tablets.
Protocols:
-
Weight Variation: Weigh 20 tablets individually. Calculate the average weight and the percentage deviation of each tablet from the average.
-
Hardness (Crushing Strength): Determine the force required to break a tablet by diametral compression using a tablet hardness tester. Test at least 10 tablets and calculate the average hardness.
-
Friability: Weigh a sample of tablets (usually 10-20, close to 6.5 g). Place them in a friability tester and rotate for a specified number of revolutions (e.g., 100). De-dust the tablets and re-weigh them. Calculate the percentage of weight loss. A loss of less than 1% is generally considered acceptable.[9]
-
Disintegration Time: Place one tablet in each of the six tubes of the disintegration apparatus basket. Operate the apparatus using the specified medium (e.g., water or simulated gastric fluid) at 37 ± 2 °C. Record the time taken for all tablets to disintegrate completely.
-
In-Vitro Dissolution: Perform the dissolution test using a USP-approved apparatus (e.g., Apparatus II - Paddle). Use a suitable dissolution medium and maintain the specified temperature and rotation speed. Withdraw samples at predetermined time intervals and analyze the drug content using a validated analytical method (e.g., UV-Vis spectrophotometry or HPLC).
Quantitative Data Summary
The following tables summarize typical data obtained from studies evaluating the effect of Sodium Starch Glycolate concentration on tablet properties.
Table 1: Effect of Sodium Starch Glycolate Concentration on Physical Properties of Chlorpheniramine Maleate Tablets [9]
| SSG Concentration (% w/w) | Hardness ( kg/cm ²) | Friability (%) | Disintegration Time (seconds) |
| 5 | 6.8 ± 0.22 | 0.21 | 45 ± 3.1 |
| 8 | 7.1 ± 0.18 | 0.18 | 35 ± 2.5 |
| 12 | 7.5 ± 0.25 | 0.15 | 28 ± 1.9 |
| Control (Marketed) | 5.5 ± 0.31 | 0.35 | 65 ± 4.2 |
Table 2: Effect of Sodium Starch Glycolate Concentration on Drug Release of Fexofenadine HCl Tablets
| Formulation Code | SSG Concentration (% w/w) | Drug Release after 60 min (%) |
| F-1 | 2 | 89.98 |
| F-2 | 4 | 90.98 |
| F-3 | 6 | 92.95 |
| F-4 | 8 | 96.92 |
| F-5 | 10 | 99.85 |
Table 3: Influence of Sodium Starch Glycolate on Ethenzamide Tablet Dissolution [10]
| SSG Concentration (% w/w) | Dissolution after 30 min (%) |
| 0 | < 20 |
| 1.0 | ~ 60 |
| 3.0 | ~ 80 |
| 5.0 | > 90 |
Troubleshooting and Considerations
-
Hygroscopicity: Due to the hygroscopic nature of Sodium Starch Glycolate, it is crucial to control the humidity during manufacturing and storage to prevent caking and maintain powder flowability.[1]
-
Compatibility: Sodium Starch Glycolate is incompatible with ascorbic acid.[1] Compatibility with the API and other excipients should be evaluated during pre-formulation studies.
-
Impact of Other Excipients: The presence of highly hygroscopic ingredients in the formulation can decrease the effectiveness of superdisintegrants like Sodium Starch Glycolate.[11]
-
Compression Force: The disintegration efficiency of Sodium Starch Glycolate is generally not significantly affected by increasing tablet compression pressure.[1]
-
Lubricant Sensitivity: The effectiveness of many disintegrants can be compromised by hydrophobic lubricants. However, Sodium Starch Glycolate's performance is typically unimpaired.[1]
By following these application notes and protocols, researchers and formulation scientists can effectively utilize Sodium Starch Glycolate to develop robust and efficient direct compression tablet formulations.
References
- 1. Sodium Starch Glycolate Type A - CD Formulation [formulationbio.com]
- 2. nbinno.com [nbinno.com]
- 3. pharmaexcipients.com [pharmaexcipients.com]
- 4. Sodium Starch Glycolate (SSG) from Sago Starch (Metroxylon sago) as a Superdisintegrant: Synthesis and Characterization - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Sago-Starch-Derived Sodium Starch Glycolate: An Effective Superdisintegrant to Enhance Formulation Performance - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Manufacture of Tablets by Direct Compression Method - Pharmapproach... [pharmapproach.com]
- 7. Manufacturing of Tablets by Direct Compression Method | Pharmaguideline [pharmaguideline.com]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. roquette.com [roquette.com]
- 11. Effect of tablet solubility and hygroscopicity on disintegrant efficiency in direct compression tablets in terms of dissolution - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols: Sodium Starch Glycolate in Controlled-Release Drug Delivery Systems
For Researchers, Scientists, and Drug Development Professionals
Introduction
Sodium starch glycolate (SSG), a sodium salt of carboxymethyl ether of starch, is widely recognized as a "superdisintegrant" in pharmaceutical formulations, facilitating the rapid breakdown of solid dosage forms.[1][2] However, its application extends beyond immediate-release systems. In controlled-release drug delivery systems, particularly in hydrophilic matrix tablets, SSG can be strategically employed as a release modifier. Its strong swelling capacity, when balanced with a matrix-forming polymer, can modulate drug dissolution over an extended period.[3][4]
These application notes provide a comprehensive overview of the principles and practical methodologies for utilizing sodium starch glycolate in the development of controlled-release oral solid dosage forms.
Mechanism of Action in Controlled-Release Systems
In hydrophilic matrix systems, typically formulated with polymers like hydroxypropyl methylcellulose (HPMC), the primary mechanism of drug release is a combination of diffusion through the hydrated gel layer and erosion of the matrix.[5][6] When sodium starch glycolate is incorporated into such a matrix, it functions as a channeling agent .[7][8]
Upon contact with aqueous fluids in the gastrointestinal tract, SSG rapidly absorbs water and swells significantly.[9][10] Within the confines of the polymer matrix, this swelling action creates a network of pores and channels.[7][8] This porous network allows for increased water penetration into the core of the tablet, facilitating the dissolution of the drug, which can then diffuse out through these channels. The extent of this effect can be tailored by adjusting the concentration of SSG, thereby providing a mechanism to control the drug release rate. At higher concentrations, SSG can lead to the formation of a viscous gel, which may hinder water penetration and slow down disintegration and dissolution.[3][4]
References
- 1. Sodium Starch Glycolate (SSG) from Sago Starch (Metroxylon sago) as a Superdisintegrant: Synthesis and Characterization - PMC [pmc.ncbi.nlm.nih.gov]
- 2. echemi.com [echemi.com]
- 3. researchgate.net [researchgate.net]
- 4. pharmaexcipients.com [pharmaexcipients.com]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. Characterization of Channeling Effects Applied to Extended-Release Matrix Tablets Containing Pirfenidone [jstage.jst.go.jp]
- 9. nbinno.com [nbinno.com]
- 10. mdpi.com [mdpi.com]
Application Note: Utilizing Sodium Starch Glycolate (SSG) for Enhanced Drug Release in Capsule Formulations
Audience: Researchers, scientists, and drug development professionals.
Introduction
Sodium Starch Glycolate (SSG) is a widely used pharmaceutical excipient, renowned for its role as a "superdisintegrant" in solid oral dosage forms like tablets and capsules.[1][2] Chemically, it is the sodium salt of a carboxymethyl ether of starch, derived typically from potato or corn starch.[3][4] Its efficacy stems from chemical modifications—carboxymethylation to boost hydrophilicity and cross-linking to minimize solubility and gel formation—which together enable rapid disintegration.[3][] In capsule formulations, the inclusion of a disintegrant is critical to ensure the compacted powder mass breaks apart upon contact with gastrointestinal fluids, thereby facilitating the dissolution and subsequent absorption of the active pharmaceutical ingredient (API).[2][6] SSG is particularly advantageous as its performance is generally unaffected by hydrophobic excipients like lubricants or by the compression forces used during formulation.[6][7][8] This application note provides a detailed overview, quantitative data, and experimental protocols for effectively using SSG to improve drug release from capsule formulations.
Mechanism of Action
The primary mechanism by which Sodium Starch Glycolate promotes disintegration is through its capacity for rapid and extensive swelling upon contact with water.[1][9] When the capsule shell dissolves, aqueous media penetrates the powdered formulation. The SSG granules absorb this water, swelling to many times their original volume.[9] This swelling action creates a strong internal mechanical force that pushes the surrounding API and excipient particles apart, disrupting the cohesive matrix of the capsule's contents.[9] This leads to the rapid breakdown of the powder plug into smaller granules, significantly increasing the surface area of the drug exposed to the dissolution medium and thereby accelerating the rate of drug release.[9][10]
References
- 1. pharmaexcipients.com [pharmaexcipients.com]
- 2. pharmaexcipients.com [pharmaexcipients.com]
- 3. Sodium Starch Glycolate (SSG) from Sago Starch (Metroxylon sago) as a Superdisintegrant: Synthesis and Characterization - PMC [pmc.ncbi.nlm.nih.gov]
- 4. pharmaexcipients.com [pharmaexcipients.com]
- 6. Sodium Starch Glycolate For Pharma Applications - NB Entrepreneurs [nb-cellulose.com]
- 7. Sodium Starch Glycolate(Type B) - CD Formulation [formulationbio.com]
- 8. Sodium Starch Glycolate Type A - CD Formulation [formulationbio.com]
- 9. nbinno.com [nbinno.com]
- 10. nbinno.com [nbinno.com]
Application Notes and Protocols for the Determination of Sodium Glycolate in Drug Products
Introduction
Sodium glycolate is a common impurity and counterion found in various pharmaceutical drug products. It can be present as a byproduct from the synthesis of certain excipients, such as sodium starch glycolate and croscarmellose sodium, or as a salt form of an active pharmaceutical ingredient (API).[1] The concentration of this compound must be carefully controlled as it can impact the quality, stability, and efficacy of the final drug product. Regulatory bodies like the United States Pharmacopeia (USP) and the European Pharmacopoeia (EP) set specific limits for this compound content.[1][2] For instance, in sodium starch glycolate, the limit for this compound is typically not more than 2.0%.[1][2][3][4][5] Therefore, accurate and validated analytical methods are crucial for its determination in both raw materials and finished drug products.
This document provides detailed application notes and protocols for various analytical methods used to quantify this compound, intended for researchers, scientists, and drug development professionals.
Spectrophotometric Method (Colorimetric)
This is a widely adopted pharmacopeial method for the determination of this compound.[2][3][4]
Principle
The method is based on the colorimetric reaction between glycolic acid and 2,7-dihydroxynaphthalene in the presence of concentrated sulfuric acid. The glycolate is first liberated from its salt form by acidification. Upon heating, it reacts with the naphthalenediol reagent to produce a colored complex, the absorbance of which is measured spectrophotometrically at 540 nm.[3][4][6] The intensity of the color is directly proportional to the concentration of glycolate in the sample.
Experimental Protocol
Instrumentation:
-
UV-Vis Spectrophotometer
-
Water bath
-
Volumetric flasks (25 mL, 100 mL, 500 mL)
-
Pipettes
-
Analytical balance
-
Centrifuge (optional, for clarifying sample solutions)
Reagents and Materials:
-
Glycolic acid reference standard (previously dried over phosphorus pentoxide)
-
Acetic acid, 6 N
-
Acetone
-
Sodium chloride (NaCl)
-
Sulfuric acid (concentrated)
-
2,7-dihydroxynaphthalene reagent: Dissolve 10 mg of 2,7-dihydroxynaphthalene in 100 mL of concentrated sulfuric acid. This solution should be allowed to stand until any color disappears (usually overnight) and should be used within 2 days.[4]
-
Low-actinic glassware is recommended as the reaction is light-sensitive.[2][4]
Standard Solution Preparation:
-
Stock Solution: Accurately weigh about 310 mg of dried glycolic acid, transfer to a 500 mL volumetric flask, dissolve in water, and dilute to volume with water.[2]
-
Working Standard Solution: Transfer 5.0 mL of the Stock Solution to a 100 mL beaker. Add 4 mL of 6 N acetic acid and allow the mixture to stand for approximately 30 minutes.[2]
-
Add 50 mL of acetone and 1 g of sodium chloride. Mix thoroughly.
-
Filter the solution through a fast filter paper (pre-moistened with acetone) into a 100 mL volumetric flask.
-
Rinse the beaker and filter with acetone, collecting the rinsings in the same flask.
-
Dilute to volume with acetone and mix. Allow this solution to stand for 24 hours without shaking. Use the clear supernatant as the Standard Solution.[2][3]
Test Solution Preparation:
-
Accurately weigh about 200 mg of the drug product sample and transfer to a 100 mL beaker.[2][3]
-
Add 5 mL of water and 4 mL of 6 N acetic acid. Stir until the sample is completely dissolved (this may take up to 10 minutes).[2][3]
-
Add 50 mL of acetone and 1 g of sodium chloride. Mix thoroughly.
-
Filter through a fast filter paper (pre-moistened with acetone) into a 100 mL volumetric flask.
-
Rinse the beaker and filter with acetone, collecting the rinsings in the flask.
-
Dilute to volume with acetone and mix. Allow this solution to stand for 24 hours without shaking. Use the clear supernatant as the Test Solution.[2][3]
Procedure:
-
Pipette 2.0 mL of the Standard Solution and 2.0 mL of the Test Solution into separate, clean, and dry 25 mL volumetric flasks.[7]
-
Heat the uncovered flasks in a boiling water bath for exactly 20 minutes to evaporate the acetone.[4][7]
-
Cool the flasks to room temperature.
-
To each flask, add 5 mL of the 2,7-dihydroxynaphthalene reagent and mix thoroughly. Then, add an additional 15 mL of the reagent and mix again.[7]
-
Cover the flasks with aluminum foil and heat them in a water bath for 20 minutes to allow for color development.[6][7]
-
Cool the flasks under running water to room temperature.[3]
-
Carefully dilute the contents of each flask to the 25 mL mark with concentrated sulfuric acid and mix well.[3]
-
Within 10 minutes, measure the absorbance of the solution from the Test Solution at 540 nm, using water as the blank.[3][4]
-
Separately, measure the absorbance of the solution from the Standard Solution.
Data Analysis: The absorbance of the solution from the Test Solution should not be greater than the absorbance of the solution from the Standard Solution, corresponding to a limit of 2.0%.[3][4] For quantitative results, a calibration curve can be prepared using multiple standard concentrations.
Workflow for Spectrophotometric Analysis
Caption: Workflow for the spectrophotometric determination of this compound.
Titrimetric Method
This method is suitable for determining the sodium content, which can be correlated back to the this compound content if it is the primary sodium-containing species after separation from other salts.
Principle
The sample residue, after being washed to remove other salts like sodium chloride, is refluxed in anhydrous glacial acetic acid.[6][8] The this compound behaves as a base in the non-aqueous medium and is titrated with a standardized solution of perchloric acid, a strong acid in this medium. The endpoint is determined potentiometrically.[6][8]
Experimental Protocol
Instrumentation:
-
Potentiometric titrator with a suitable electrode system (e.g., glass and reference electrodes)
-
Reflux condenser apparatus
-
Heating mantle
-
Analytical balance
-
Round-bottomed flask
Reagents and Materials:
-
Anhydrous glacial acetic acid
-
Perchloric acid, 0.1 N in glacial acetic acid (standardized)
Sample Preparation:
-
This method is performed on the residue obtained after removing sodium chloride.
-
Accurately weigh about 1.0 g of the drug product sample into a conical flask.[6]
-
Add 20 mL of 80% v/v alcohol and shake for 10 minutes, then filter.[3][6]
-
Repeat the extraction four more times to ensure complete removal of sodium chloride.
-
Dry the residue (the alcohol-insoluble portion) to a constant mass at 100-105°C.[6]
Procedure:
-
Accurately weigh about 500 mg of the dried residue into a round-bottomed flask.[6][8]
-
Heat the mixture under a reflux condenser for 2 hours.[6][8]
-
Cool the solution to room temperature.
-
Transfer the solution to a titration beaker, rinsing the flask with additional glacial acetic acid to ensure a quantitative transfer.[8]
-
Titrate the solution with 0.1 N perchloric acid, determining the endpoint potentiometrically.
-
Perform a blank titration using 80 mL of anhydrous glacial acetic acid that has been similarly refluxed.[6]
Data Analysis: Calculate the percentage of sodium using the following formula:
% Sodium = ( (V_sample - V_blank) * N * 22.99 ) / (W * 10)
Where:
-
V_sample = volume of perchloric acid consumed by the sample (mL)
-
V_blank = volume of perchloric acid consumed by the blank (mL)
-
N = Normality of the perchloric acid solution
-
22.99 = Molar mass of Sodium ( g/mol )
-
W = Weight of the dried residue taken for the assay (g)
Workflow for Titrimetric Analysis
Caption: Workflow for the titrimetric determination of this compound.
High-Performance Liquid Chromatography (HPLC) Method
HPLC methods offer high specificity and sensitivity for the determination of glycolate.
Principle
A reverse-phase (RP) or Hydrophilic Interaction Liquid Chromatography (HILIC) method can be used to separate glycolic acid from the API and other excipients in the drug product.[9] For RP-HPLC, a polar column (like a C18) is often used with an acidic aqueous mobile phase to ensure the glycolic acid is in its protonated form, allowing for retention. Detection can be achieved using a UV detector at a low wavelength (around 210 nm) or with more universal detectors like an Evaporative Light Scattering Detector (ELSD) or a conductivity detector.[10]
Experimental Protocol (General)
Instrumentation:
-
HPLC system with a pump, autosampler, column oven, and detector (UV, ELSD, or Conductivity)
-
Data acquisition and processing software
-
Analytical column (e.g., Newcrom R1 or equivalent C18, 5 µm)[9]
-
Syringe filters (0.45 µm)
Reagents and Materials:
-
Acetonitrile (HPLC grade)
-
Water (HPLC grade)
-
Phosphoric acid or Formic acid (for mobile phase adjustment)[9]
-
Glycolic acid reference standard
Chromatographic Conditions (Example):
-
Column: C18, 4.6 x 250 mm, 5 µm
-
Mobile Phase: A mixture of acetonitrile and an aqueous buffer (e.g., 0.1% phosphoric acid in water). The exact ratio depends on the specific column and drug product matrix and must be optimized.[9]
-
Flow Rate: 1.0 mL/min
-
Column Temperature: 30°C
-
Injection Volume: 20 µL
-
Detector: UV at 210 nm
Standard Solution Preparation:
-
Prepare a stock solution of glycolic acid reference standard (e.g., 1000 µg/mL) in the mobile phase or a suitable diluent.
-
Prepare a series of working standard solutions by diluting the stock solution to cover the expected concentration range of the samples (e.g., 1-50 µg/mL).
Test Solution Preparation:
-
Accurately weigh a portion of the powdered drug product and transfer it to a volumetric flask.
-
Add a suitable diluent (e.g., mobile phase) and dissolve the sample using sonication or mechanical shaking.
-
Dilute to volume with the diluent.
-
Filter the solution through a 0.45 µm syringe filter into an HPLC vial.
Procedure:
-
Equilibrate the HPLC system with the mobile phase until a stable baseline is achieved.
-
Inject the standard solutions to generate a calibration curve.
-
Inject the test solutions.
-
Identify the glycolic acid peak in the chromatograms based on the retention time of the standard.
Data Analysis: Quantify the amount of glycolic acid in the sample by comparing the peak area to the calibration curve generated from the standard solutions.
Workflow for HPLC Analysis
Caption: General workflow for the HPLC determination of this compound.
Enzymatic Method
Enzymatic assays offer very high specificity for the determination of glycolate.
Principle
This method utilizes the enzyme glycolate oxidase to specifically convert glycolate to glyoxylate.[11] The glyoxylate produced can then be reacted with a chromogenic agent, such as phenylhydrazine, to form a colored product (1,5-diphenylformazan) that can be measured spectrophotometrically.[11] The amount of colored product formed is stoichiometric with the initial amount of glycolate. This method is particularly useful for complex biological matrices but can be adapted for pharmaceutical analysis.
Experimental Protocol (General)
Instrumentation:
-
Spectrophotometer or plate reader
-
Incubator or water bath (37°C)
-
Centrifuge
Reagents and Materials:
-
Glycolate oxidase enzyme
-
Phenylhydrazine hydrochloride
-
Potassium ferricyanide [K3Fe(CN)6]
-
Tris-HCl buffer (pH ~8.3)
-
Glycolic acid reference standard
-
Perchloric acid (for sample deproteinization if necessary)
-
Potassium hydroxide (for neutralization)
Procedure:
-
Sample Preparation: Dissolve the drug product in buffer. If the matrix is complex, a deproteinization step with perchloric acid followed by neutralization may be required.[11]
-
Enzymatic Reaction: Incubate the sample solution with glycolate oxidase in a Tris-HCl buffer. The high pH and Tris adduct formation help to trap the glyoxylate product.[11]
-
Derivatization: Add phenylhydrazine to the reaction mixture to form glyoxylate phenylhydrazone.[11]
-
Color Development: The phenylhydrazone is then oxidized with potassium ferricyanide in the presence of excess phenylhydrazine to form the intensely colored 1,5-diphenylformazan.
-
Measurement: Measure the absorbance of the final solution at the appropriate wavelength (e.g., 515-520 nm).[11]
-
Quantification: Compare the absorbance of the sample to a standard curve prepared with known concentrations of glycolic acid.
Workflow for Enzymatic Analysis
Caption: Workflow for the enzymatic determination of this compound.
Data Presentation: Comparison of Analytical Methods
The selection of an appropriate analytical method depends on various factors including the required sensitivity, specificity, available instrumentation, and the nature of the drug product matrix. The following table summarizes typical performance characteristics for the described methods. (Note: Specific values are highly dependent on the exact method validation and instrumentation).
| Parameter | Spectrophotometry | Titrimetry | HPLC-UV | Enzymatic Assay |
| Principle | Colorimetric Reaction | Acid-Base Titration | Chromatographic Separation | Enzyme-Catalyzed Reaction |
| Specificity | Moderate | Low | High | Very High |
| Sensitivity | µg/mL range | mg/mL range | ng/mL to µg/mL range | µM range[11] |
| Typical LOQ | ~1-5 µg/mL | Not suitable for trace | ~0.1-1 µg/mL | ~1-2 µM |
| Linearity Range | 1-2 orders of magnitude | N/A | 2-3 orders of magnitude | 2-3 orders of magnitude |
| Key Advantage | Simple, pharmacopeial | Simple, low cost | High specificity, versatile | Excellent specificity |
| Key Disadvantage | Prone to interference | Non-specific, low sens. | Requires specialized equip. | Enzyme cost/stability |
Logical Workflow for Method Selection
The choice of method is critical for accurate and reliable results. The following diagram illustrates a logical workflow for selecting the most appropriate analytical technique.
References
- 1. Sago-Starch-Derived Sodium Starch Glycolate: An Effective Superdisintegrant to Enhance Formulation Performance - PMC [pmc.ncbi.nlm.nih.gov]
- 2. usp.org [usp.org]
- 3. Sodium Starch Glycolate [drugfuture.com]
- 4. usp.org [usp.org]
- 5. drugfuture.com [drugfuture.com]
- 6. Method of Analysis for Sodium Starch Glycolate | Pharmaguideline [pharmaguideline.com]
- 7. fao.org [fao.org]
- 8. mt.com [mt.com]
- 9. Separation of Glycolic acid sodium salt on Newcrom R1 HPLC column | SIELC Technologies [sielc.com]
- 10. lcms.cz [lcms.cz]
- 11. A spectrophotometric method for the determination of glycolate in urine and plasma with glycolate oxidase - PubMed [pubmed.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Technical Support Center: Optimizing Sodium Starch Glycolate Concentration
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to address challenges related to optimizing Sodium Starch Glycolate (SSG) concentration and avoiding its gelling effect in solid dosage formulations.
Frequently Asked Questions (FAQs)
Q1: What is the typical concentration range for Sodium Starch Glycolate (SSG) in a tablet formulation?
The usual concentration of SSG employed in a formulation is between 2% and 8% by weight.[1][2][3] The optimal concentration is often found to be around 4%.[2] While in many cases 2% is sufficient, the effective concentration is generally considered to be between 4-6%.[1][4]
Q2: What is the "gelling effect" of SSG and at what concentration does it typically occur?
The gelling effect of SSG refers to the formation of a viscous gel layer when it is exposed to water, particularly at high concentrations.[1][5] This gelling can hinder the disintegration and dissolution of the tablet.[4][5] Concentrations of SSG greater than 8% of the tablet weight are known to cause an increase in disintegration time due to the formation of this viscous barrier, which impedes water infiltration into the tablet core.[1][4]
Q3: How does the gelling of SSG affect tablet performance?
When SSG forms a gel, it creates a viscous barrier that slows down water penetration into the tablet.[5][6] This retardation of water uptake hinders the swelling action of the disintegrant within the tablet's core, leading to a delay in disintegration and, consequently, a slower dissolution rate of the active pharmaceutical ingredient (API).[4][5]
Q4: What is the mechanism of action of SSG as a superdisintegrant?
SSG functions as a superdisintegrant through rapid and extensive swelling.[1][7] When it comes into contact with water, it quickly absorbs a large volume of it, leading to a significant increase in the size of the SSG granules.[1][7] This swelling generates an internal pressure within the tablet, causing it to break apart into smaller particles, which increases the surface area for drug dissolution.[7]
Q5: Are there different grades of SSG, and do they behave differently?
Yes, there are different grades of SSG, often designated as Type A, Type B, and Type C in pharmacopeias.[8] These types can differ in their source (e.g., potato, corn, rice, wheat starch), pH, sodium content, and importantly, the degree and type of cross-linking.[1][7][8][9] The type of cross-linking (e.g., phosphorous vs. ester cross-links) significantly impacts the strength of the cross-links and the gelling tendency.[6][10] SSG with more robust, hydrolysis-resistant cross-links (like phosphorous cross-links) are less prone to gelling and can provide better disintegration performance, especially in wet granulation processes.[6][10]
Troubleshooting Guide
| Problem | Potential Cause | Recommended Solution |
| Delayed Disintegration Time | High concentration of SSG (>8%) leading to gelling. | Reduce the concentration of SSG to the optimal range of 4-6%.[1][4] |
| Inappropriate grade of SSG for the formulation or process (e.g., wet granulation). | Evaluate different grades of SSG with varying degrees and types of cross-linking. Consider a grade with stronger, more hydrolysis-resistant cross-links.[6][10] | |
| Slow Dissolution Rate | Gelling of SSG is forming a viscous barrier around the drug particles. | Optimize the SSG concentration to the lower end of the effective range (e.g., 2-4%) to minimize gelling while still achieving adequate disintegration.[1][2] |
| Interaction between an anionic disintegrant like SSG and a cationic drug, slowing dissolution. | Consider alternative, non-ionic superdisintegrants if a drug-excipient interaction is suspected.[11] | |
| Tablet Hardness Increases but Disintegration Time Worsens | The high concentration of SSG is contributing to tablet hardness but the gelling effect is counteracting the disintegration. | Re-evaluate the binder concentration in conjunction with the SSG concentration. A lower binder level may be possible with an optimized SSG concentration. |
| Inconsistent Disintegration Times Between Batches | Variability in the raw material of SSG (e.g., particle size, moisture content, degree of cross-linking). | Ensure consistent sourcing of SSG from a reliable supplier. Perform incoming raw material testing to check for batch-to-batch variability.[5] |
Quantitative Data Summary
| SSG Concentration (% w/w) | Effect on Disintegration Time | Dissolution Rate | Gelling Potential | Recommendation |
| < 2% | May be insufficient for rapid disintegration.[1] | Potentially slow. | Low | Increase concentration if disintegration is inadequate. |
| 2 - 4% | Generally effective, short disintegration times.[1][3] | Good | Low to Moderate | Often an optimal range for many formulations.[2] |
| 4 - 6% | Considered the most effective range for rapid disintegration.[1][4] | Excellent | Moderate | Ideal starting point for optimization studies. |
| > 8% | Disintegration time may significantly increase.[1][4] | Can be significantly reduced.[4] | High | Avoid this concentration range to prevent gelling. |
Experimental Protocol: Optimizing SSG Concentration to Mitigate Gelling
Objective: To determine the optimal concentration of Sodium Starch Glycolate (SSG) in a tablet formulation that provides the fastest disintegration time and optimal dissolution rate while avoiding the negative effects of gelling.
Materials:
-
Active Pharmaceutical Ingredient (API)
-
Diluent (e.g., Microcrystalline Cellulose)
-
Binder (e.g., Povidone)
-
Sodium Starch Glycolate (SSG) at various concentrations (e.g., 2%, 4%, 6%, 8% w/w)
-
Lubricant (e.g., Magnesium Stearate)
-
Glidant (e.g., Colloidal Silicon Dioxide)
-
Disintegration Tester
-
Dissolution Apparatus (USP Type II - Paddle)
-
Tablet Hardness Tester
-
Friability Tester
Methodology:
-
Formulation Preparation:
-
Prepare a series of tablet blends with varying concentrations of SSG (e.g., 2%, 4%, 6%, and 8% w/w).
-
Keep the concentrations of the API and other excipients constant across all formulations.
-
The method of disintegrant incorporation (intragranular, extragranular, or both) should be kept consistent.[11][12]
-
-
Tableting:
-
Compress the blends into tablets using a tablet press.
-
Ensure that all tablet batches have a consistent target weight and hardness.
-
-
Tablet Evaluation:
-
Hardness: Measure the breaking force of at least 10 tablets from each batch.
-
Friability: Determine the friability of a sample of tablets from each batch.
-
Disintegration Time: Measure the disintegration time of 6 tablets from each batch using a USP disintegration apparatus in a specified medium (e.g., water or 0.1 N HCl) at 37°C.[13]
-
Wetting Time: Place a tablet in the center of a petri dish containing a piece of tissue paper folded twice and wetted with a colored solution. Measure the time it takes for the color to appear on the upper surface of the tablet.[14]
-
In Vitro Dissolution Study: Perform dissolution testing on 6 tablets from each batch using a USP Type II (paddle) apparatus. Use a suitable dissolution medium and rotational speed. Collect samples at predetermined time intervals (e.g., 5, 10, 15, 30, 45, and 60 minutes) and analyze for API content using a validated analytical method.[13]
-
-
Data Analysis:
-
Compare the disintegration times, wetting times, and dissolution profiles of the different formulations.
-
Plot the percentage of drug dissolved against time for each formulation.
-
Identify the SSG concentration that results in the shortest disintegration time and the fastest and most complete drug release, without showing signs of delayed dissolution that could be attributed to gelling.
-
Visualizations
Caption: Troubleshooting workflow for SSG gelling effect.
Caption: Logical flow for optimizing SSG concentration.
References
- 1. pharmaexcipients.com [pharmaexcipients.com]
- 2. Sodium Starch Glycolate - CD Formulation [formulationbio.com]
- 3. Sodium Starch Glycolate (SSG) from Sago Starch (Metroxylon sago) as a Superdisintegrant: Synthesis and Characterization - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. pharmaexcipients.com [pharmaexcipients.com]
- 7. SODIUM STARCH GLYCOLATE - Ataman Kimya [atamanchemicals.com]
- 8. phexcom.com [phexcom.com]
- 9. Sodium Starch Glycolate: What is it and where is it used? [drugs.com]
- 10. Quantifying cross-linking strength in sodium starch glycolate and its impact on tablet disintegration and dissolution - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. ijrrjournal.com [ijrrjournal.com]
- 12. lfatabletpresses.com [lfatabletpresses.com]
- 13. ijrpr.com [ijrpr.com]
- 14. researchgate.net [researchgate.net]
effect of sodium starch glycolate concentration on tablet disintegration time
Welcome to the technical support center for the use of sodium starch glycolate (SSG) in tablet formulations. This resource provides troubleshooting guidance and answers to frequently asked questions for researchers, scientists, and drug development professionals.
Frequently Asked Questions (FAQs)
Q1: What is the typical concentration range for sodium starch glycolate in a tablet formulation?
A1: The recommended concentration of sodium starch glycolate in tablet formulations generally ranges from 2% to 8% by weight (w/w).[1][2][3] The optimal concentration is often found to be between 4% and 6% w/w for many formulations.[2][3][4]
Q2: How does the concentration of sodium starch glycolate affect tablet disintegration time?
A2: Increasing the concentration of sodium starch glycolate generally leads to a shorter disintegration time.[1][5][6] This is because higher concentrations result in more rapid and extensive water uptake, leading to faster swelling of the SSG granules and quicker tablet breakup.[2][7] However, concentrations above 8% w/w can lead to an increase in disintegration time.[1][2][3]
Q3: Why does a very high concentration (>8%) of sodium starch glycolate sometimes increase disintegration time?
A3: At concentrations above 8% w/w, sodium starch glycolate can form a viscous gel layer upon contact with water.[2][3][4] This gelling effect can hinder further water penetration into the tablet core, thereby slowing down the disintegration process.[2][3] This phenomenon is a common cause of unexpected results in formulation development.
Q4: What is the mechanism of action of sodium starch glycolate as a superdisintegrant?
A4: The primary mechanism of action for sodium starch glycolate is rapid and extensive swelling in the presence of water.[2][4][7] SSG can absorb a significant amount of water, causing its granules to swell to many times their original size. This swelling creates a disruptive force within the tablet matrix, leading to its rapid breakdown into smaller particles.[7]
Q5: Can the properties of sodium starch glycolate from different suppliers affect tablet disintegration?
A5: Yes, the physicochemical properties of sodium starch glycolate can vary between suppliers, which may impact its performance as a disintegrant.[2] Factors such as the degree of cross-linking, extent of carboxymethylation, and particle size can all influence the swelling capacity and disintegration efficiency of the SSG.[3] It is advisable to evaluate SSG from different sources if you encounter formulation issues.
Troubleshooting Guide
| Issue | Possible Cause | Suggested Solution |
| Prolonged Disintegration Time | Low concentration of sodium starch glycolate (<2% w/w). | Increase the concentration of SSG to within the optimal range of 4-6% w/w.[2][3] |
| High concentration of sodium starch glycolate (>8% w/w) causing gelling. | Reduce the concentration of SSG to below 8% w/w to avoid the formation of a viscous gel layer.[2][3] | |
| Inadequate mixing of SSG within the powder blend. | Ensure uniform distribution of SSG throughout the formulation by optimizing the blending process. | |
| High Tablet Friability | High concentration of SSG weakening inter-particulate bonds. | Optimize the SSG concentration. While SSG can sometimes increase hardness, excessive amounts can lead to weaker tablets.[5] Consider adjusting binder concentration. |
| Inconsistent Disintegration Times between Batches | Variation in the source or batch of sodium starch glycolate. | Qualify and use a consistent source of SSG. Evaluate incoming raw materials for key physicochemical properties.[2] |
| Inconsistent manufacturing process parameters (e.g., compression force, blending time). | Standardize and validate all manufacturing process parameters to ensure batch-to-batch consistency. |
Data Presentation
Table 1: Effect of Sodium Starch Glycolate Concentration on Tablet Properties
| Formulation | SSG Concentration (% w/w) | Disintegration Time (seconds) | Hardness (kg) | Friability (%) |
| F1 | 2 | 180 - 300 | 5.0 - 6.0 | < 1.0 |
| F2 | 4 | 60 - 120 | 4.8 - 5.8 | < 1.0 |
| F3 | 6 | < 60 | 4.7 - 5.5 | < 1.0 |
| F4 | 8 | 90 - 150 | 4.5 - 5.2 | < 1.0 |
| F5 | 10 | > 300 | 4.2 - 5.0 | > 1.0 |
Note: The values presented are illustrative and can vary depending on the specific drug and other excipients in the formulation.
Experimental Protocols
Protocol 1: Preparation of Tablets by Direct Compression with Varying Sodium Starch Glycolate Concentrations
-
Materials:
-
Active Pharmaceutical Ingredient (API)
-
Sodium Starch Glycolate (SSG)
-
Diluent (e.g., Microcrystalline Cellulose)
-
Lubricant (e.g., Magnesium Stearate)
-
Glidant (e.g., Colloidal Silicon Dioxide)
-
-
Procedure:
-
Accurately weigh all ingredients for a specified batch size.
-
Screen the API, SSG, and diluent through a suitable mesh sieve to ensure particle size uniformity and remove any aggregates.
-
Blend the screened API, SSG, and diluent in a suitable blender (e.g., V-blender, bin blender) for a predetermined time (e.g., 15 minutes) to achieve a homogenous mix.
-
Screen the lubricant and glidant through a fine mesh sieve.
-
Add the screened lubricant and glidant to the powder blend and mix for a short duration (e.g., 3-5 minutes). Avoid over-mixing, which can negatively impact tablet hardness and dissolution.
-
Compress the final blend into tablets using a tablet press with appropriate tooling. Ensure the press is set to achieve the target tablet weight and hardness.
-
Repeat the process for each desired concentration of SSG (e.g., 2%, 4%, 6%, 8%, 10% w/w), adjusting the amount of diluent to maintain a constant tablet weight.
-
Protocol 2: Tablet Disintegration Time Test (USP <701>)
-
Apparatus:
-
Disintegration testing apparatus with a basket-rack assembly.
-
Beakers (1000 mL).
-
Immersion fluid (e.g., purified water, 0.1 N HCl) maintained at 37 ± 2 °C.
-
-
Procedure:
-
Place one tablet in each of the six tubes of the basket.
-
Place a disk on top of each tablet, unless otherwise specified.
-
Immerse the basket in the specified immersion fluid in the beaker, ensuring the basket is maintained at 37 ± 2 °C.
-
Operate the apparatus, moving the basket up and down at a constant frequency.
-
Observe the tablets. The disintegration time is the time at which all tablets have disintegrated and passed through the screen of the basket. If any residue remains, it should be a soft mass with no palpably firm core.
-
Record the disintegration time for each tablet.
-
Visualizations
Caption: Relationship between SSG concentration and disintegration time.
Caption: Experimental workflow for optimizing SSG concentration.
References
- 1. Sodium Starch Glycolate (SSG) from Sago Starch (Metroxylon sago) as a Superdisintegrant: Synthesis and Characterization - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. pharmaexcipients.com [pharmaexcipients.com]
- 4. researchgate.net [researchgate.net]
- 5. ymerdigital.com [ymerdigital.com]
- 6. researchgate.net [researchgate.net]
- 7. pharmaexcipients.com [pharmaexcipients.com]
impact of high concentrations of sodium starch glycolate on tablet hardness and friability
This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals working with sodium starch glycolate (SSG), particularly concerning its impact on tablet hardness and friability at high concentrations.
Frequently Asked Questions (FAQs)
Q1: What is the typical concentration range for sodium starch glycolate in tablet formulations?
A1: Sodium starch glycolate is commonly used as a superdisintegrant in tablet and capsule formulations at a concentration range of 2% to 8% w/w.[1][2][3] The optimal concentration is often found to be around 4%.[1][2]
Q2: What is the mechanism of action of sodium starch glycolate as a disintegrant?
A2: Sodium starch glycolate works by rapidly absorbing water, which leads to significant swelling of the granules.[3][4][5][6] This swelling creates an internal pressure within the tablet matrix, overcoming the cohesive forces of the other excipients and causing the tablet to break apart into smaller particles, thus facilitating drug dissolution.[6]
Q3: Can high concentrations of sodium starch glycolate negatively impact tablet properties?
A3: Yes, concentrations of sodium starch glycolate above 8% can have detrimental effects on tablet properties.[1][7][8] At high concentrations, SSG can form a viscous gel upon prolonged exposure to water, which can hinder water penetration into the tablet core and paradoxically increase disintegration time.[1][7] This gelling effect can also lead to a decrease in tablet hardness and an increase in friability.
Q4: How does sodium starch glycolate affect tablet hardness?
A4: Increasing the concentration of sodium starch glycolate can lead to a decrease in tablet hardness or tensile strength.[9][10][11] This is attributed to the elastic properties of SSG, which can increase the elastic energy during compaction and reduce interparticulate bonding.[10][11]
Q5: Is there an interaction between sodium starch glycolate and other excipients that affects tablet hardness?
A5: Yes, the effect of sodium starch glycolate on tablet hardness is influenced by other excipients, particularly binders. For instance, an increased concentration of a binder like starch paste can counteract the negative effect of SSG on tablet strength by promoting interparticulate bonding.[10][11]
Troubleshooting Guide
Issue 1: Low Tablet Hardness with High Concentrations of Sodium Starch Glycolate
-
Symptom: Tablets are too soft and fail to meet the required hardness specifications when using a high concentration of SSG.
-
Possible Cause: The high concentration of elastic SSG particles is reducing the overall compressibility and interparticulate bonding within the tablet matrix.[10][11]
-
Troubleshooting Steps:
-
Reduce SSG Concentration: Evaluate if a lower concentration of SSG (within the optimal range of 2-4%) can still achieve the desired disintegration time without compromising hardness.
-
Increase Binder Concentration: If a high SSG concentration is necessary, consider increasing the concentration of the binder to improve tablet strength.[10]
-
Optimize Compression Force: Increasing the compression force can sometimes compensate for the elastic effects of SSG, but this must be carefully balanced to avoid other issues like capping and lamination.[12][13]
-
Evaluate Lubricant Levels: Ensure that the lubricant level is not excessive, as this can also contribute to low tablet hardness.
-
Issue 2: High Tablet Friability with High Concentrations of Sodium Starch Glycolate
-
Symptom: Tablets are chipping or breaking easily, leading to a high friability value, especially at elevated SSG concentrations.
-
Possible Cause: Insufficient tablet hardness due to the high SSG concentration is the primary cause of high friability. The gelling effect at very high concentrations can also weaken the tablet surface.[1][7]
-
Troubleshooting Steps:
-
Address Hardness: Follow the troubleshooting steps for low tablet hardness. Improving tablet hardness will generally reduce friability.
-
Optimize Formulation: Re-evaluate the entire formulation. The interplay between the active pharmaceutical ingredient (API), fillers, binders, and SSG concentration is critical.
-
Control Moisture Content: Ensure the moisture content of the granules is within the optimal range, as excessive moisture can soften the tablet and increase friability.[14]
-
Data on Sodium Starch Glycolate's Impact
The following tables summarize quantitative data from studies on the effect of sodium starch glycolate concentration on tablet hardness and friability.
Table 1: Effect of Sodium Starch Glycolate on Tablet Hardness
| Formulation Code | SSG Concentration (% w/w) | Hardness (kg) |
| F1 | 2.0 | 4.9 |
| F2 | 4.0 | 4.8 |
| F3 | 6.0 | 4.8 |
| F4 | 8.0 | 4.7 |
| F5 | 10.0 | 4.7 |
Source: Adapted from a study on Diclofenac Sodium Tablets. Note that in this specific study, the impact on hardness was minimal within this range, but other studies show a more pronounced decrease.[15]
Table 2: Effect of Sodium Starch Glycolate on Tablet Friability
| Formulation Code | SSG Concentration (% w/w) | Friability (%) |
| F1 | 2.0 | < 0.5 |
| F2 | 4.0 | < 0.5 |
| F3 | 6.0 | < 0.5 |
| F4 | 8.0 | 0.17 |
Source: Adapted from a study on Diclofenac Sodium Tablets.[15]
Experimental Protocols
1. Tablet Hardness Testing
-
Objective: To determine the force required to break a tablet in a diametrical compression test.
-
Apparatus: A tablet hardness tester (e.g., Monsanto, Stokes, or Pfizer type).
-
Methodology:
-
Place the tablet between the two platens of the tester.
-
Ensure the tablet is positioned for diametrical compression.
-
Apply a compressive load to the tablet until it fractures.
-
The force required to cause the fracture is recorded in kilograms (kg), Newtons (N), or Strong-Cobb units (SCU).
-
Repeat the test for a statistically significant number of tablets from the batch (typically 10-20) and calculate the average hardness.
-
2. Tablet Friability Testing
-
Objective: To assess the ability of a tablet to withstand abrasion and shock during manufacturing, packaging, and transportation.
-
Apparatus: A friability tester (e.g., Roche friabilator).
-
Methodology:
-
Take a sample of tablets (usually 10-20) and weigh them accurately (W_initial).
-
Place the tablets in the drum of the friabilator.
-
Rotate the drum at a specified speed (typically 25 rpm) for a set duration (usually 4 minutes, for a total of 100 revolutions).
-
After the test, remove the tablets from the drum and carefully remove any loose dust.
-
Weigh the tablets again (W_final).
-
Calculate the percentage of weight loss using the following formula: Friability (%) = [(W_initial - W_final) / W_initial] x 100
-
A friability value of less than 1% is generally considered acceptable.
-
Visualizations
Caption: Troubleshooting workflow for tablet hardness and friability issues.
Caption: Relationship between high SSG and tablet properties.
References
- 1. ijppr.humanjournals.com [ijppr.humanjournals.com]
- 2. phexcom.com [phexcom.com]
- 3. Sodium Starch Glycolate (SSG) from Sago Starch (Metroxylon sago) as a Superdisintegrant: Synthesis and Characterization - PMC [pmc.ncbi.nlm.nih.gov]
- 4. pharmaexcipients.com [pharmaexcipients.com]
- 5. pharmaexcipients.com [pharmaexcipients.com]
- 6. pharmaexcipients.com [pharmaexcipients.com]
- 7. researchgate.net [researchgate.net]
- 8. rsisinternational.org [rsisinternational.org]
- 9. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 10. scispace.com [scispace.com]
- 11. researchgate.net [researchgate.net]
- 12. biogrund.com [biogrund.com]
- 13. How To Solve Tablet Hardness Problems: A Comprehensive Guide [richpacking020.com]
- 14. ruidapacking.com [ruidapacking.com]
- 15. ymerdigital.com [ymerdigital.com]
troubleshooting flowability issues with sodium starch glycolate powder blends
Welcome to the technical support center for troubleshooting flowability issues with sodium starch glycolate (SSG) powder blends. This resource is designed for researchers, scientists, and drug development professionals to quickly diagnose and resolve common challenges encountered during formulation development and manufacturing.
Frequently Asked Questions (FAQs)
Q1: My SSG powder blend is exhibiting poor flowability, leading to weight variations in my tablets. What are the primary causes?
Poor flowability in SSG blends can be attributed to several factors, often acting in combination. The most common causes include:
-
Moisture Content: SSG is hygroscopic and can absorb significant amounts of moisture from the environment.[1][2][3] Increased moisture can lead to the formation of liquid bridges between particles, increasing cohesiveness and hindering flow.[4][5]
-
Particle Size and Shape: Like many excipients, the flow properties of SSG are influenced by its physical characteristics.[6] Smaller, irregular particles tend to exhibit poorer flow compared to larger, more spherical particles due to increased interparticle friction and cohesion.[6][7]
-
Electrostatic Charges: Frictional contact between particles during handling and processing can generate electrostatic charges.[8][9][10] These charges can cause particles to agglomerate or adhere to equipment surfaces, impeding flow.[8][10][11][12]
-
Concentration of SSG: Higher concentrations of SSG in a blend can sometimes negatively impact flowability.[6][13]
-
Excipient Interactions: The other components of your blend, such as fillers and lubricants, play a crucial role. The interaction between SSG and other excipients can either improve or worsen flow properties.[6][13]
Q2: How does moisture specifically affect the flowability of SSG blends?
Sodium starch glycolate has a strong affinity for water and can absorb moisture from the atmosphere, with its moisture content varying significantly with relative humidity (RH).[1] While this property is essential for its function as a disintegrant, excess moisture can be detrimental to powder flow. The absorbed moisture can lead to the formation of hydrogen bonds between particles, increasing the cohesiveness of the powder and restricting its ability to flow freely.[4][5] It is crucial to control the humidity in storage and processing environments to maintain optimal flow characteristics.[4][5]
Q3: Can the particle size of sodium starch glycolate impact my formulation's flow?
Yes, particle size is a critical factor. Generally, larger and more spherical particles exhibit better flowability than smaller, irregular ones.[6] Different grades of SSG are available with varying particle size distributions.[14] Blends with a high percentage of fine particles can be more cohesive and prone to flow issues. While smaller particles can be more effective as disintegrants due to a larger surface area, a balance must be struck to ensure adequate flowability for processing.[7]
Q4: I suspect electrostatic charges are causing flow problems. How can I mitigate this?
Electrostatic charges are a common issue in powder handling.[8][10][11][12] Here are some strategies to manage them:
-
Incorporate Glidants: Glidants, such as colloidal silicon dioxide, can reduce interparticle friction and surface charge, thereby improving flow.[15][16][17]
-
Optimize Blending: Over-blending can sometimes exacerbate the buildup of static charges.[18] Using low-shear mixers and optimizing blending times can be beneficial.[18]
-
Control Humidity: Maintaining a controlled level of humidity in the processing environment can help dissipate static charges.[9]
-
Proper Equipment Grounding: Ensure all processing equipment is properly grounded to prevent the accumulation of static electricity.
Q5: What role do lubricants and glidants play in improving the flowability of SSG blends?
Lubricants and glidants are essential excipients for improving powder flow.
-
Glidants: These materials, like talc or colloidal silicon dioxide, are added to a formulation to enhance the flow of the powder blend.[15][16][17] They work by reducing interparticle friction and cohesion.[15][16]
-
Lubricants: Magnesium stearate is a common lubricant that reduces the friction between the tablet and the die wall during ejection. It can also improve powder flowability by coating the surface of other particles, making them smoother and less prone to sticking.[6][19] Studies have shown that increasing the concentration of magnesium stearate can improve the flow properties of blends containing SSG.[6][13]
However, it is important to note that the effect of these additives is concentration-dependent, and excessive amounts can sometimes hinder flow.[15][17]
Troubleshooting Guides
Issue: Inconsistent Tablet Weight
Possible Cause: Poor powder flow from the hopper into the die cavity.
Troubleshooting Workflow:
Caption: Troubleshooting inconsistent tablet weight.
Issue: Powder Blend Sticking to Equipment
Possible Cause: High cohesiveness due to moisture or electrostatic charges.
Troubleshooting Workflow:
Caption: Troubleshooting powder sticking issues.
Data Presentation
Table 1: Flowability Characterization Parameters
| Parameter | Calculation | Excellent Flow | Good Flow | Fair Flow | Poor Flow | Very Poor Flow |
| Angle of Repose (°) (AoR) | Angle of the conical pile formed by the powder | < 25 | 25-30 | 30-40 | 40-55 | > 55 |
| Carr's Index (%) (CI) | 100 x (Tapped Density - Bulk Density) / Tapped Density | 5-15 | 12-16 | 18-21 | 23-35 | 33-38 |
| Hausner Ratio (HR) | Tapped Density / Bulk Density | 1.00-1.11 | 1.12-1.18 | 1.19-1.25 | 1.26-1.34 | > 1.60 |
Source: Adapted from USP <1174> Powder Flow.[20][21]
Experimental Protocols
Measurement of Angle of Repose (AoR)
Objective: To determine the angle of the conical pile produced when a powder is poured onto a horizontal surface. This angle is an indicator of the powder's cohesiveness and flowability.
Methodology:
-
Place a funnel at a fixed height above a flat, horizontal surface. The funnel outlet should be blocked.
-
Carefully pour the SSG powder blend into the funnel until it is full.
-
Release the powder from the funnel so that it forms a conical pile on the surface below.
-
Measure the height (h) and the radius (r) of the base of the powder cone.
-
Calculate the angle of repose using the formula: AoR = tan⁻¹(h/r).
-
Perform the measurement in triplicate and report the average value.
Measurement of Bulk and Tapped Density for Carr's Index (CI) and Hausner Ratio (HR)
Objective: To determine the bulk and tapped densities of the powder blend, which are used to calculate the Carr's Index and Hausner Ratio, both measures of powder compressibility and flowability.
Methodology:
-
Bulk Density:
-
Weigh a specific amount of the SSG powder blend.
-
Gently pour the powder into a graduated cylinder of a known volume.
-
Record the volume occupied by the powder without tapping.
-
Calculate the bulk density (ρ_bulk) as the mass of the powder divided by its volume.
-
-
Tapped Density:
-
Use the same graduated cylinder with the powder from the bulk density measurement.
-
Place the cylinder on a tapped density tester.
-
Tap the cylinder a specified number of times (e.g., 500, 750, 1250 taps as per USP) until the volume of the powder no longer changes significantly.[22]
-
Record the final tapped volume.
-
Calculate the tapped density (ρ_tapped) as the mass of the powder divided by the final tapped volume.
-
-
Calculations:
-
Carr's Index (%) = 100 x (ρ_tapped - ρ_bulk) / ρ_tapped
-
Hausner Ratio = ρ_tapped / ρ_bulk
-
These detailed protocols and troubleshooting guides should assist you in effectively managing and resolving flowability challenges with your sodium starch glycolate powder blends.
References
- 1. researchgate.net [researchgate.net]
- 2. researchers.mq.edu.au [researchers.mq.edu.au]
- 3. Interaction of moisture with sodium starch glycolate - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. americanpharmaceuticalreview.com [americanpharmaceuticalreview.com]
- 5. ondrugdelivery.com [ondrugdelivery.com]
- 6. scispace.com [scispace.com]
- 7. researchgate.net [researchgate.net]
- 8. ondrugdelivery.com [ondrugdelivery.com]
- 9. nrs.blob.core.windows.net [nrs.blob.core.windows.net]
- 10. Measuring Electrostatic Charges In Pharmaceutical Powders [granutools.com]
- 11. Effects of electrostatic charging on pharmaceutical powder blending homogeneity [pubmed.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. researchgate.net [researchgate.net]
- 14. Sodium Starch Glycolate (SSG) from Sago Starch (Metroxylon sago) as a Superdisintegrant: Synthesis and Characterization - PMC [pmc.ncbi.nlm.nih.gov]
- 15. ijnrd.org [ijnrd.org]
- 16. ijrti.org [ijrti.org]
- 17. pharmainform.com [pharmainform.com]
- 18. How to Improve Flow Properties of Powder for Tablet Manufacturing – Pharma.Tips [pharma.tips]
- 19. researchgate.net [researchgate.net]
- 20. pharmaexcipients.com [pharmaexcipients.com]
- 21. bettersizeinstruments.com [bettersizeinstruments.com]
- 22. lup.lub.lu.se [lup.lub.lu.se]
Technical Support Center: Drug-Excipient Compatibility Studies of Sodium Starch Glycolate with Acidic APIs
This technical support center provides researchers, scientists, and drug development professionals with a comprehensive resource for conducting and troubleshooting drug-excipient compatibility studies involving sodium starch glycolate (SSG) and acidic active pharmaceutical ingredients (APIs).
Frequently Asked Questions (FAQs)
Q1: What is sodium starch glycolate (SSG) and why is it used in pharmaceutical formulations?
A1: Sodium starch glycolate (SSG) is a superdisintegrant, an excipient used in tablets and capsules to promote their rapid breakdown into smaller particles when they come into contact with fluids.[1][2] It is the sodium salt of a carboxymethyl ether of starch.[2][3] SSG works by absorbing water quickly, which causes it to swell and leads to the rapid disintegration of the dosage form.[1][4] This enhances the dissolution and bioavailability of the active pharmaceutical ingredient (API).[4]
Q2: What are the potential compatibility issues between sodium starch glycolate and acidic APIs?
A2: Potential incompatibilities can arise from several factors. SSG may contain acidic impurities which can create a low micro-environmental pH, potentially degrading acid-sensitive APIs.[5] Additionally, residual impurities from the synthesis of SSG, such as monochloroacetate, nitrites, and nitrates, could potentially react with the API.[2] For some acidic drugs, like enalapril maleate, interaction with SSG can lead to a loss of crystallinity at the contact surface, followed by decomposition into products like diketopiperazine, a process that is influenced by moisture.[6][7]
Q3: What are the initial steps to assess the compatibility of an acidic API with sodium starch glycolate?
A3: The initial assessment should involve preparing binary mixtures of the acidic API and SSG, typically in a 1:1 ratio, and subjecting them to accelerated stability conditions (e.g., elevated temperature and humidity).[8] These stressed samples are then analyzed using techniques like Differential Scanning Calorimetry (DSC) to detect physical interactions and High-Performance Liquid Chromatography (HPLC) to identify and quantify any degradation products.[8] Fourier-Transform Infrared Spectroscopy (FTIR) can also be used to observe changes in chemical bonds.
Q4: How can the pH of the microenvironment influence the stability of an acidic API in the presence of SSG?
A4: The micro-environmental pH plays a critical role in the stability of pH-sensitive drugs. Some grades of SSG may have acidic impurities that can lower the pH in the immediate vicinity of the API particles, even in a solid state, especially in the presence of moisture.[5] This localized acidity can accelerate the degradation of APIs that are unstable in acidic conditions.[5]
Q5: Are there different grades of sodium starch glycolate, and does the grade affect compatibility?
A5: Yes, there are different grades of SSG available from various manufacturers, which can differ in particle size, pH, and impurity profiles.[2] These differences can impact their compatibility with acidic APIs. For instance, a grade with a higher level of acidic impurities could be more likely to cause degradation of an acid-labile drug.[5]
Troubleshooting Guide
| Issue | Possible Causes | Recommended Actions |
| Unexpected endothermic or exothermic peaks, or a shift in the melting point of the API in DSC analysis of a binary mixture with SSG. | This may indicate a physical interaction between the API and SSG, such as the formation of a eutectic mixture or a solid-state reaction. A loss of crystallinity of the API at the contact surface with SSG has been observed in some cases.[6][7] | - Confirm the observation with another analytical technique like FTIR or X-ray diffraction (XRD) to check for changes in the solid-state properties of the API.- Perform isothermal stress testing and analyze for degradation products using HPLC. |
| Appearance of new peaks or a significant increase in known impurity peaks in the HPLC chromatogram of the stressed binary mixture. | This is a strong indicator of chemical incompatibility, leading to the degradation of the acidic API. The degradation may be catalyzed by impurities in the SSG or a direct reaction between the API and SSG. | - Attempt to identify the structure of the degradation products using techniques like LC-MS.- Evaluate different grades of SSG with lower impurity levels.- Investigate the effect of moisture on the degradation by conducting studies at different humidity levels. |
| Poor recovery of the acidic API during HPLC analysis of the binary mixture, even without significant degradation peaks. | This could be due to an ionic interaction between the acidic API and the anionic SSG, forming a less soluble conjugate that precipitates in the HPLC diluent. | - Modify the HPLC diluent by adjusting the pH to <2 with an acid like HCl to enhance the solubility of the API.[9]- Increase the ionic strength of the diluent by adding a salt like NaCl to disrupt the ionic interactions.[9] |
| Changes in the FTIR spectrum of the binary mixture, such as peak shifts, disappearance of characteristic API peaks, or appearance of new peaks. | This suggests a chemical interaction involving the functional groups of the API and SSG. | - Correlate the FTIR changes with DSC and HPLC data to get a complete picture of the interaction.- Attempt to assign the new or shifted peaks to specific functional groups to understand the degradation pathway. |
| Discoloration of the binary mixture upon storage under accelerated conditions. | This can be a visual sign of a chemical reaction. For APIs with amine groups, this could indicate a Maillard-type reaction if reducing sugars are present as impurities. | - Analyze the discolored sample by HPLC to check for degradation.- Use other excipients or a different grade of SSG if the discoloration is significant and accompanied by degradation. |
Quantitative Data Summary
Table 1: Influence of SSG on the Degradation of Enalapril Maleate (EM) to Diketopiperazine (DKP)
| Condition | Mixing Ratio (EM:SSG) | Moisture Content | DKP Formation |
| Accelerated Stability | 1:1 | High | Significant increase |
| Accelerated Stability | 1:1 | Low | Moderate increase |
| Room Temperature | 1:1 | High | Slow increase |
This table is a qualitative summary based on findings that the decomposition of Enalapril Maleate to DKP is promoted by its contact with SSG and is modulated by moisture.[6][7]
Table 2: Typical Impurity Limits for Sodium Starch Glycolate (as per USP/NF and Ph. Eur.)
| Impurity | Limit | Potential Impact on Acidic APIs |
| Sodium Chloride | < 7.0% | May influence ionic interactions. |
| Sodium Glycolate | < 2.0% | Generally considered non-reactive. |
| Chloroacetic Acid | Varies by pharmacopeia | A strong acid that can cause significant degradation of acid-labile drugs.[10] |
| Acidic Impurities (general) | Not always specified | Can lower the micro-environmental pH and lead to acid-catalyzed hydrolysis of the API.[5] |
Experimental Protocols
Differential Scanning Calorimetry (DSC) for Physical Interaction Screening
-
Objective: To assess physical interactions between the acidic API and SSG.
-
Methodology:
-
Accurately weigh 2-5 mg of the sample (API alone, SSG alone, or a 1:1 physical mixture) into an aluminum DSC pan.
-
Seal the pan hermetically.
-
Place the sample pan and an empty reference pan in the DSC cell.
-
Heat the sample at a constant rate (e.g., 10°C/min) from ambient temperature to a temperature above the melting point of the API.
-
Record the heat flow as a function of temperature.
-
Interpretation: Compare the thermogram of the mixture to the individual components. The disappearance or shift of the API's melting peak, or the appearance of new peaks, suggests an interaction.
-
Fourier-Transform Infrared (FTIR) Spectroscopy for Chemical Interaction Screening
-
Objective: To detect changes in the chemical structure of the API and SSG in a binary mixture.
-
Methodology:
-
Prepare a 1:1 physical mixture of the acidic API and SSG.
-
Place a small amount of the sample (API alone, SSG alone, or the mixture) onto the ATR crystal of the FTIR spectrometer.
-
Record the spectrum over a suitable wavelength range (e.g., 4000-400 cm⁻¹).
-
Interpretation: Compare the spectrum of the mixture with the spectra of the individual components. The appearance of new absorption bands, or the shifting or disappearance of existing bands corresponding to the API's functional groups, indicates a chemical interaction.
-
High-Performance Liquid Chromatography (HPLC) for Quantification of Degradation
-
Objective: To separate, identify, and quantify the acidic API and any potential degradation products.
-
Methodology:
-
Sample Preparation:
-
Prepare a stock solution of the acidic API in a suitable diluent.
-
Prepare solutions from the stressed binary mixtures of the API and SSG.
-
-
Chromatographic Conditions (Example):
-
Column: A suitable C18 or other appropriate stationary phase.
-
Mobile Phase: A gradient or isocratic mixture of an aqueous buffer (e.g., phosphate or acetate buffer, pH adjusted for optimal separation) and an organic solvent (e.g., acetonitrile or methanol).
-
Flow Rate: Typically 1.0 mL/min.
-
Detection: UV detection at a wavelength where the API and potential degradants absorb.
-
-
Analysis:
-
Inject the prepared solutions into the HPLC system.
-
Identify the peaks based on their retention times compared to a reference standard of the API.
-
Quantify the amount of API remaining and the amount of each degradation product formed.
-
-
Troubleshooting Low Recovery: If low API recovery is observed, modify the diluent by lowering the pH (e.g., to <2) or increasing the ionic strength (e.g., by adding NaCl) to disrupt potential ionic interactions between the acidic API and SSG.[9]
-
Visualizations
Caption: Experimental workflow for drug-excipient compatibility studies.
Caption: Troubleshooting low API recovery in HPLC analysis.
References
- 1. pharmaexcipients.com [pharmaexcipients.com]
- 2. Sodium Starch Glycolate (SSG) from Sago Starch (Metroxylon sago) as a Superdisintegrant: Synthesis and Characterization | MDPI [mdpi.com]
- 3. Sodium Starch Glycolate (SSG) from Sago Starch (Metroxylon sago) as a Superdisintegrant: Synthesis and Characterization - PMC [pmc.ncbi.nlm.nih.gov]
- 4. echemi.com [echemi.com]
- 5. Surface Acidity and Solid-State Compatibility of Excipients with an Acid-Sensitive API: Case Study of Atorvastatin Calcium - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Study on the Mechanism Responsible for the Incompatibility of Enalapril Maleate with Sodium Starch Glycolate [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. files.core.ac.uk [files.core.ac.uk]
- 9. americanpharmaceuticalreview.com [americanpharmaceuticalreview.com]
- 10. Determination of chloroacetic acid in Sodium Starch Glycolate [en.sheng-han.com]
Technical Support Center: Sodium Starch Glycolate Swelling Properties
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) regarding the influence of pH on the swelling properties of sodium starch glycolate (SSG).
Frequently Asked Questions (FAQs)
Q1: What is the mechanism behind the swelling of sodium starch glycolate?
A1: Sodium starch glycolate is a modified starch with a high capacity for water absorption. Its swelling action is primarily due to the hydration of the carboxymethyl groups on the polymer chain. This rapid absorption of water leads to a significant increase in the volume of the SSG granules, with some studies suggesting they can swell up to 300 times their original volume in water.[1] This omnidirectional expansion exerts pressure within the tablet matrix, causing it to break apart and disintegrate.[2]
Q2: How does the pH of the medium affect the swelling of sodium starch glycolate?
A2: The pH of the surrounding medium significantly influences the swelling capacity of sodium starch glycolate. SSG is an anionic polymer due to its carboxymethyl groups. In neutral or slightly alkaline conditions, these groups are ionized, leading to electrostatic repulsion between the polymer chains and allowing for maximum water uptake and swelling. However, in acidic media, the carboxyl groups become protonated (neutral form), reducing the electrostatic repulsion and thus decreasing the affinity for water.[2] This results in a significant reduction in the rate and extent of water uptake and swelling in acidic environments like simulated gastric fluid.[3][4][5]
Q3: Is there an optimal concentration for sodium starch glycolate in a formulation?
A3: Yes, the effective concentration of sodium starch glycolate typically ranges from 2% to 8% w/w in a formulation.[2][6] While higher concentrations within this range can lead to faster disintegration, concentrations exceeding 8% may have a detrimental effect. At such high levels, SSG can form a viscous gel layer upon hydration, which can hinder further water penetration into the tablet core and ultimately delay disintegration and drug dissolution.[5][7]
Q4: Do different grades or sources of sodium starch glycolate have the same swelling properties?
A4: No, significant variability can exist between different grades and sources of sodium starch glycolate.[8][9] Factors such as the starch source (e.g., potato, corn), the degree of cross-linking, the extent of carboxymethylation, and particle size distribution can all influence the swelling and disintegration efficiency.[7][9] It is crucial for formulators to evaluate different grades of SSG to determine the most suitable one for their specific application and manufacturing process.[10]
Troubleshooting Guide
| Issue | Possible Cause(s) | Recommended Solution(s) |
| Reduced tablet disintegration in acidic dissolution media (e.g., simulated gastric fluid). | The anionic nature of SSG leads to reduced swelling in low pH environments due to the protonation of the carboxymethyl groups.[2][5] | - Consider using a non-ionic superdisintegrant, such as crospovidone, which is less affected by pH. - If SSG is necessary, you may need to increase its concentration (while staying below the gelling threshold of 8%). - Evaluate the overall formulation for other pH-sensitive components. |
| Slower than expected disintegration after wet granulation. | The mechanical stress during high-shear wet granulation can damage the swollen SSG particles, reducing their effectiveness.[5][11] Pre-wetting of the SSG during the granulation process can also lead to a decrease in its disintegration efficiency.[5] | - Consider adding a portion of the sodium starch glycolate extragranularly (after the wet granulation step). - Optimize the granulation process by reducing mixing time or shear intensity. - Evaluate grades of SSG with higher cross-linking, which may be more resistant to mechanical damage.[11] |
| Increased disintegration time with higher concentrations of SSG. | At concentrations above 8%, SSG can form a viscous gel that impedes water penetration into the tablet.[5][7] | - Reduce the concentration of SSG to the optimal range of 2-8%. - Ensure uniform distribution of the disintegrant within the formulation to avoid localized high concentrations. |
| Inconsistent disintegration times between batches. | Variability in the raw material properties of different batches of SSG.[9] Interaction with other excipients, such as hydrophobic lubricants. | - Implement rigorous quality control checks for incoming batches of SSG, including swelling tests. - Standardize the mixing time when incorporating hydrophobic lubricants like magnesium stearate. While SSG can mitigate some of the negative effects of lubricants, prolonged mixing can still be detrimental.[12] |
| Formulation contains an acidic active pharmaceutical ingredient (API) and disintegration is poor. | The acidic nature of the API can create a low pH microenvironment within the tablet, even in a neutral dissolution medium, thereby reducing the swelling of the SSG. | - Consider using a pH-independent superdisintegrant. - Incorporate a buffering agent into the formulation to maintain a more neutral micro-pH. |
Data Presentation
Table 1: Influence of pH on the Swelling Capacity of Sodium Starch Glycolate
| Medium | Approximate pH | Swelling Capacity | Reference |
| 0.1 N Hydrochloric Acid (Simulated Gastric Fluid) | 1.2 | Reduced | [13][14] |
| Phosphate Buffer (Simulated Intestinal Fluid) | 6.8 | High | [2] |
Note: The swelling capacity is presented qualitatively as specific quantitative values can vary significantly based on the grade of SSG and the exact experimental method used.
Experimental Protocols
Protocol: Determination of Swelling Index
This protocol is adapted from standard methods for determining the swelling index of disintegrants.
1. Materials and Equipment:
- Sodium Starch Glycolate (dried at 105°C for 4 hours)
- 100 mL Graduated Cylinder with a stopper
- Distilled Water (or buffer solution of desired pH)
- Analytical Balance
- Spatula
- Timer
2. Procedure:
- Accurately weigh 1.0 gram of the dried sodium starch glycolate using an analytical balance.
- Carefully transfer the weighed SSG into the 100 mL graduated cylinder.
- Record the initial volume occupied by the dry powder (Vinitial).
- Gently add 90 mL of the desired swelling medium (e.g., distilled water, 0.1 N HCl, or pH 6.8 phosphate buffer) to the graduated cylinder.
- Stopper the cylinder and invert it gently twice to ensure the powder is wetted, avoiding the formation of clumps.
- Allow the cylinder to stand undisturbed for 4 hours at room temperature (or a specified temperature).
- After 4 hours, record the final volume occupied by the swollen sodium starch glycolate (Vfinal).
3. Calculation of Swelling Index: The swelling index is calculated as the final volume per gram of the initial sample. Swelling Index (mL/g) = Vfinal / weight of sample (g)
4. Reporting: Report the Swelling Index in mL/g and specify the medium and temperature used for the experiment.
Mandatory Visualizations
Caption: Experimental workflow for determining the swelling index of sodium starch glycolate.
Caption: Influence of pH on the swelling mechanism of sodium starch glycolate.
References
- 1. scispace.com [scispace.com]
- 2. pharmaexcipients.com [pharmaexcipients.com]
- 3. researchgate.net [researchgate.net]
- 4. real.mtak.hu [real.mtak.hu]
- 5. researchgate.net [researchgate.net]
- 6. Sodium Starch Glycolate (SSG) from Sago Starch (Metroxylon sago) as a Superdisintegrant: Synthesis and Characterization - PMC [pmc.ncbi.nlm.nih.gov]
- 7. jddtonline.info [jddtonline.info]
- 8. mdpi.com [mdpi.com]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
- 11. Mechanistic understanding of the link between Sodium Starch Glycolate properties and the performance of tablets made by wet granulation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Interaction of tablet disintegrants and magnesium stearate during mixing I: Effect on tablet disintegration - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. The influence of swelling capacity of superdisintegrants in different pH media on the dissolution of hydrochlorothiazide from directly compressed tablets - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. The influence of swelling capacity of superdisintegrants in different pH media on the dissolution of hydrochlorothiazide from directly compressed tablets - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Managing Lubricant Impact on Sodium Starch Glycolate (SSG) Performance
Welcome to the technical support center for Sodium Starch Glycolate (SSG). This resource is designed for researchers, scientists, and drug development professionals to address challenges encountered when using SSG in formulations, particularly concerning its interaction with lubricants.
Troubleshooting Guide
This guide provides solutions to common problems that may arise during formulation development and manufacturing.
Issue 1: Prolonged Disintegration Time or Failure to Meet Specification
-
Question: My tablets containing Sodium Starch Glycolate are showing longer than expected disintegration times after adding a lubricant. What are the potential causes and how can I fix this?
-
Answer: Prolonged disintegration is a common issue when dealing with lubricants, especially hydrophobic ones like magnesium stearate. Here’s a step-by-step troubleshooting process:
-
Evaluate Lubricant Concentration: High concentrations of magnesium stearate (typically above 2%) can coat the SSG and other excipient particles, creating a hydrophobic barrier that impedes water penetration, which is essential for SSG's swelling action.[1]
-
Optimize Lubricant Mixing Time: Overmixing is a frequent cause of prolonged disintegration.[1] Extended mixing times can lead to a more uniform and dense hydrophobic film on the particles, hindering water uptake.
-
Solution: Reduce the lubricant blending time. Studies have shown an optimal mixing time often exists, for instance, between 6-9 minutes in one study, which resulted in shorter disintegration times.[1] It is crucial to validate the mixing time for your specific formulation and equipment.
-
-
Consider an Alternative Lubricant: Magnesium stearate is known for its potential to negatively impact tablet hardness and disintegration.[3]
-
Assess Compaction Pressure: High compaction forces can reduce tablet porosity, making it more difficult for water to penetrate the tablet matrix and activate the SSG.[5]
-
Solution: Decrease the compaction pressure. While this may also affect tablet hardness, finding a balance is key. Sodium starch glycolate's effectiveness is generally less affected by compression pressure compared to some other disintegrants.[6]
-
-
Check for Gelling Effect: At high concentrations (often cited as exceeding 8%), SSG can form a viscous gel upon hydration, which may slow down water penetration into the tablet core and thus delay disintegration.[7][8]
-
Solution: If using a high concentration of SSG, consider reducing it to the typical range of 2-8%, with 4% often being optimal.[7]
-
-
Issue 2: Decreased Tablet Hardness and/or Increased Friability
-
Question: Since incorporating magnesium stearate into my formulation with SSG, my tablet hardness has decreased, and friability has increased. Why is this happening and what can I do?
-
Answer: This is a well-documented effect of hydrophobic lubricants.
-
Mechanism of Action: Magnesium stearate particles can interfere with the bonding between excipient particles during compaction, leading to a weaker tablet structure.[1][2] Longer mixing times and higher concentrations exacerbate this issue by ensuring a more complete coating of the particles.[1]
-
Solution 1 (Mixing Time and Concentration): As with disintegration issues, the first step is to optimize the lubricant. Reduce the magnesium stearate concentration and shorten the blending time to the minimum required for adequate lubrication during tablet ejection.[1]
-
Solution 2 (Alternative Lubricant): Switch to sodium stearyl fumarate (SSF). Studies have shown that SSF has a much lower impact on tablet hardness and mechanical strength compared to magnesium stearate.[3][4]
-
Solution 3 (Increase Compaction Force): Carefully increase the compaction force. However, this must be balanced with the potential for increased disintegration time and should be monitored closely.[5]
-
-
Frequently Asked Questions (FAQs)
-
Q1: Is Sodium Starch Glycolate sensitive to lubricants?
-
A1: SSG is considered to have low lubricant sensitivity, especially when compared to other disintegrants like native starch.[9][10] Its powerful swelling action can typically overcome the hydrophobic film formed by lubricants like magnesium stearate.[10][11] However, its performance is not entirely independent of lubricant effects. Factors such as lubricant type, concentration, and mixing time can still influence tablet properties like disintegration time and hardness.[1][6]
-
-
Q2: What is the primary mechanism by which lubricants affect SSG performance?
-
A2: The primary mechanism is the formation of a hydrophobic film on the surface of the SSG and other formulation particles. This film can hinder the wicking of water into the tablet, which is necessary to initiate the swelling of the SSG particles. The efficiency of this film formation depends on the lubricant's properties, its concentration, and the duration and intensity of the mixing process.[1][10]
-
-
Q3: What is a typical concentration range for magnesium stearate when used with SSG?
-
Q4: How does mixing time with a lubricant impact a formulation containing SSG?
-
A4: Longer mixing times generally lead to a more pronounced negative effect, including decreased tablet hardness and prolonged disintegration time.[1] This is due to the increased coating of particles by the lubricant. It's crucial to determine the optimal mixing time for a specific formulation to ensure adequate lubrication without compromising tablet quality.
-
-
Q5: Are there lubricants that are more compatible with SSG?
-
Q6: Can the grade of SSG influence its interaction with lubricants?
-
A6: Yes, the properties of SSG, which can vary by grade and manufacturer (e.g., degree of cross-linking, particle size), can influence its performance.[12] For instance, a reduction in the degree of cross-linking can cause SSG to behave more like a gelling agent than a swelling agent, which could be exacerbated by the presence of a hydrophobic lubricant film.[12]
-
Data Presentation
Table 1: Impact of Lubricant Type, Concentration, and Mixing Time on Tablet Properties
| Lubricant Type | Lubricant Conc. (% w/w) | Mixing Time (min) | Effect on Tablet Hardness | Effect on Disintegration Time | Reference |
| Magnesium Stearate | Increase from 0.5 to 2.0 | Constant | Decrease | Increase | [1] |
| Magnesium Stearate | Constant | Increase (e.g., 2 to 15) | Decrease | Quadratic relationship (initially decreases, then increases) | [1] |
| Sodium Stearyl Fumarate | 2.0 | Varied | Less decrease than MgSt | Shorter than MgSt | [4] |
| Magnesium Stearate | 2.0 | Varied | Significant decrease | Longer than SSF | [4] |
Note: The effects are general trends reported in the literature; specific results will be formulation-dependent.
Experimental Protocols
Protocol 1: Evaluating the Effect of Lubricant Mixing Time
-
Blend Preparation:
-
Prepare a base blend of your active pharmaceutical ingredient (API), filler, binder, and Sodium Starch Glycolate. Mix for a predetermined time (e.g., 15 minutes) in a suitable blender (e.g., V-blender) to ensure homogeneity.
-
-
Experimental Design:
-
Divide the base blend into several sub-batches.
-
To each sub-batch, add a fixed concentration of magnesium stearate (e.g., 1.0% w/w).
-
Blend each sub-batch for a different, specified time period (e.g., 2, 5, 10, 15, and 20 minutes).
-
-
Tablet Compression:
-
Compress tablets from each sub-batch under identical compression parameters (e.g., force, speed, tablet weight, and thickness).
-
-
Tablet Evaluation:
-
For each batch, test the following parameters (n=6 or as per internal SOPs):
-
Hardness: Using a calibrated tablet hardness tester.
-
Friability: Using a standard friability tester.
-
Disintegration Time: Using a USP disintegration apparatus, with and without disks, in a specified medium (e.g., deionized water at 37°C).[10]
-
Dissolution: Using a USP dissolution apparatus appropriate for the API.
-
-
-
Data Analysis:
-
Plot the mean values of hardness, friability, and disintegration time against the lubricant mixing time to identify trends and determine the optimal mixing duration.
-
Protocol 2: Comparing Different Lubricants
-
Blend Preparation:
-
Prepare a homogenous base blend as described in Protocol 1.
-
-
Experimental Design:
-
Divide the base blend into sub-batches.
-
Add lubricant to each sub-batch. For example:
-
Batch A: 1.0% w/w Magnesium Stearate
-
Batch B: 1.0% w/w Sodium Stearyl Fumarate
-
(Optional) Batch C: Control (no lubricant, if feasible for compression).
-
-
-
Lubricant Blending:
-
Mix each sub-batch for a fixed, optimized time (e.g., 5 minutes).
-
-
Tablet Compression:
-
Compress tablets from each batch under identical compression parameters.
-
-
Tablet Evaluation:
-
Perform the same battery of tests as in Protocol 1 (Hardness, Friability, Disintegration Time, Dissolution).
-
-
Data Analysis:
-
Compare the results for the different lubricants to determine which provides the best performance profile for your formulation.
-
Visualizations
Caption: Troubleshooting workflow for prolonged tablet disintegration.
Caption: Impact of lubricant parameters on tablet quality attributes.
References
- 1. roquette.com [roquette.com]
- 2. An experimental investigation of the effect of the amount of lubricant on tablet properties - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Making sure you're not a bot! [bjpharm.org.uk]
- 4. centaur.reading.ac.uk [centaur.reading.ac.uk]
- 5. Tablet Disintegratability: Sensitivity of Superdisintegrants to Temperature and Compaction Pressure [mdpi.com]
- 6. SODIUM STARCH GLYCOLATE - Ataman Kimya [atamanchemicals.com]
- 7. mdpi.com [mdpi.com]
- 8. prachinpharmachem.com [prachinpharmachem.com]
- 9. roquette.com [roquette.com]
- 10. Interaction of tablet disintegrants and magnesium stearate during mixing I: Effect on tablet disintegration - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. researchgate.net [researchgate.net]
Technical Support Center: Process Optimization for Wet Granulation with Sodium Starch glycolate
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with sodium starch glycolate (SSG) in wet granulation processes.
Troubleshooting Guide
This section addresses specific issues that may be encountered during wet granulation experiments involving sodium starch glycolate.
Question: Why are my final tablets too hard and showing prolonged disintegration time, even with a superdisintegrant like sodium starch glycolate?
Answer:
This issue often arises from an imbalance between the binder and the disintegrant. An excessive amount or a highly effective binder can create very hard granules that resist the swelling action of sodium starch glycolate.
-
Binder Concentration: An excess of binder can lead to overly dense and hard granules.[1] A higher concentration of binder, such as starch paste, generally increases tablet hardness and tensile strength.[2][3][4]
-
Interaction with Sodium Starch Glycolate: Sodium starch glycolate has a negative effect on the compressibility of granules due to its high elastic energy.[2][3][4] This can be counteracted by the binder. However, if the binder is too dominant, it will impede the disintegration process.
-
Inadequate Disintegrant Concentration: The concentration of sodium starch glycolate might be too low to overcome the cohesive strength of the granules. The typical concentration for SSG is between 2% and 8%, with 4% often being optimal.[5]
Recommended Actions:
-
Reduce Binder Concentration: Systematically decrease the concentration of the binder in your formulation.
-
Increase Sodium Starch Glycolate Concentration: Consider increasing the concentration of sodium starch glycolate, for example, from 4% to 8% w/w.[2][3][4]
-
Optimize Wet Massing Time: Overly long wet massing times can lead to denser granules. Try reducing the mixing time after binder addition.
Question: My granules are too fine and exhibit high friability after drying. What are the potential causes and solutions?
Answer:
Fine and friable granules are typically a result of insufficient binder action or improper processing parameters.
-
Insufficient Binder: The binder concentration may be too low to effectively agglomerate the powder particles.[1]
-
Uneven Binder Distribution: Improper mixing can lead to a non-uniform distribution of the binder solution, resulting in some parts of the powder blend being under-granulated.[1]
-
Inadequate Wetting: The amount of granulating fluid may be insufficient to activate the binder and form robust granules.
-
Over-drying: Excessive drying can make the granules brittle and more prone to breaking into fines.[6]
Recommended Actions:
-
Increase Binder Concentration: Incrementally increase the amount of binder solution.
-
Optimize Mixing: Ensure the powder blend is thoroughly mixed before and during the addition of the granulating fluid.
-
Adjust Liquid Addition Rate: A very slow addition of the binder solution might lead to under-wetting.[7] Consider a slightly faster, controlled addition rate.
-
Control Drying Process: Monitor the moisture content of the granules during drying to avoid over-drying. A typical target moisture content is between 2.5% and 3.0%.[2][4]
Question: I am observing poor flowability of my granules. How can I improve this?
Answer:
Poor granule flow is often related to the size and shape of the granules.
-
Inconsistent Granule Size: A wide particle size distribution can lead to poor flow.
-
Irregular Granule Shape: Non-spherical granules tend to have higher inter-particle friction, which impedes flow.
-
Excessive Fines: A high percentage of fine particles can also hinder flowability.
Recommended Actions:
-
Optimize Granulation Process: Adjusting parameters like impeller speed and wet massing time can influence granule growth and shape. Longer wet-massing times can generate denser granules.[8]
-
Screening/Milling: Passing the dried granules through a sieve can help to achieve a more uniform particle size distribution.[1]
-
Binder Addition Method: The method of binder addition can affect granule shape. Spraying the binder solution may produce more spherical granules compared to pouring.[9]
Frequently Asked Questions (FAQs)
What is the typical concentration range for sodium starch glycolate in wet granulation?
The commonly used concentration of sodium starch glycolate in wet granulation is between 2% and 8% w/w.[5] The optimal concentration is often around 4%.[5] However, the ideal amount can depend on the specific formulation, including the properties of the active pharmaceutical ingredient (API) and the type and concentration of the binder used.[2][3][4]
How does increasing the concentration of sodium starch glycolate affect tablet properties?
Increasing the concentration of sodium starch glycolate generally leads to:
-
Decreased Tablet Hardness and Tensile Strength: SSG has a negative impact on tabletability.[2][3][4][10]
-
Increased Elasticity: Higher concentrations of SSG result in higher elastic energy, which can negatively affect the overall compressibility of the granules.[2][3][4]
-
Faster Disintegration and Dissolution: As a superdisintegrant, higher concentrations of SSG typically promote faster tablet disintegration and subsequent drug dissolution.[10][11]
Can wet granulation affect the performance of sodium starch glycolate?
Yes, the wet granulation process can impact the efficiency of superdisintegrants. Pre-wetting of sodium starch glycolate during granulation can lead to a slight increase in tablet disintegration time due to slower wetting of the disintegrant particles within the final tablet.[12] The efficiency of SSG can be dependent on its particle size, and granulation can lead to an increase in particle size, potentially requiring a higher concentration to achieve the desired disintegration.[12][13]
What is the impact of binder type and concentration on formulations containing sodium starch glycolate?
The type and concentration of the binder have a significant impact and often work in opposition to sodium starch glycolate.
-
Increased Binder Concentration: Generally leads to harder tablets with longer disintegration times.[1][10] Povidone K-30, for example, has been shown to increase tablet hardness and friability while lengthening disintegration time.[10]
-
Binder-Disintegrant Interaction: A balance must be struck. For instance, while starch paste increases tabletability, its effect is less pronounced at higher concentrations of SSG.[2][4]
Data Summary
Table 1: Effect of Sodium Starch Glycolate (SSG) and Starch Paste (SP) Concentration on Tablet Properties
| SSG Concentration (% w/w) | Starch Paste Concentration (% w/w) | Compaction Pressure (MPa) | Elastic Energy (Nm) | Tensile Strength (MPa) |
| 0 | 5 | 235 ± 12 | 0.28 | - |
| 4 | 2.5 | 235 ± 12 | 0.60 | - |
| 4 | 5 | 96 ± 8 | 0.15 | - |
| 4 | 5 | 163 ± 13 | 0.33 | - |
| 4 | 5 | 235 ± 12 | 0.50 | - |
| 4 | 10 | 235 ± 12 | 0.31 | - |
| 12 | 5 | 235 ± 12 | 0.76 | - |
Data extracted from studies on acetaminophen formulations.[2][3][4]
Experimental Protocols
Protocol 1: Evaluation of Binder and Sodium Starch Glycolate Concentrations
Objective: To determine the optimal concentrations of a binder (e.g., starch paste) and sodium starch glycolate for a given formulation.
Methodology:
-
Dry Mixing: Dry mix the active pharmaceutical ingredient (API) and other excipients (e.g., microcrystalline cellulose) in a suitable mixer (e.g., double cone mixer) for 10 minutes at 20 rpm.[2][4]
-
Binder Preparation: Prepare the binder solution. For starch paste, disperse starch powder in cold water, then add warm water (70-80°C) and stir until a translucent paste is formed.[2][4]
-
Wet Massing: Add the desired quantity of the binder solution to the powder blend and mix to form a dough-like mass suitable for granulation.
-
Wet Screening: Pass the wet mass through a sieve (e.g., BSS #18) to form granules.[2][4]
-
Drying: Dry the granules in a fluidized bed dryer at 60°C to a target moisture content of 2.5% to 3.0%.[2][4]
-
Dry Screening: Sieve the dried granules through a BSS #16 sieve and retain the granules on a BSS #20 sieve.[2][4]
-
Final Blending: Add the desired concentration of sodium starch glycolate (e.g., 4%, 8%, 12% w/w) and a lubricant (e.g., 1.5% w/w magnesium stearate) to the granules and mix for 10 minutes at 20 rpm.[2][4]
-
Compression: Compress the final blend into tablets using a tablet press at various compaction pressures (e.g., 96, 163, and 235 MPa).[2][3][4]
-
Tablet Evaluation: Evaluate the tablets for hardness, friability, disintegration time, and dissolution profile.
Visualizations
Caption: Experimental workflow for wet granulation with sodium starch glycolate.
Caption: Troubleshooting decision tree for wet granulation issues.
References
- 1. Troubleshooting Wet Granulation Formulation Challenges for Coated Tablets – Pharma.Tips [pharma.tips]
- 2. scispace.com [scispace.com]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. phexcom.com [phexcom.com]
- 6. uomustansiriyah.edu.iq [uomustansiriyah.edu.iq]
- 7. m.youtube.com [m.youtube.com]
- 8. bulletin.mfd.org.mk [bulletin.mfd.org.mk]
- 9. researchgate.net [researchgate.net]
- 10. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 11. researchgate.net [researchgate.net]
- 12. researchgate.net [researchgate.net]
- 13. The influence of granulation on super disintegrant performance - PubMed [pubmed.ncbi.nlm.nih.gov]
stability testing of formulations containing sodium starch glycolate under accelerated conditions
This technical support center provides troubleshooting guidance and answers to frequently asked questions for researchers, scientists, and drug development professionals working with formulations containing sodium starch glycolate (SSG) under accelerated stability conditions.
Frequently Asked Questions (FAQs)
Q1: What is sodium starch glycolate (SSG) and why is it used in pharmaceutical formulations?
A1: Sodium starch glycolate is a superdisintegrant used in oral solid dosage forms like tablets and capsules to promote their rapid breakdown into smaller particles when they come into contact with fluids.[1] This rapid disintegration facilitates the dissolution of the active pharmaceutical ingredient (API), which is a crucial step for its absorption and bioavailability.[2][3] SSG is a chemically modified starch and works by absorbing water quickly, leading to significant swelling that breaks the tablet apart.[4][5]
Q2: What are accelerated stability studies and what are the typical conditions?
A2: Accelerated stability studies are designed to increase the rate of chemical degradation and physical changes of a drug product by using exaggerated storage conditions.[6] The most common accelerated condition for products intended for long-term storage at 25°C/60% relative humidity (RH) is 40°C ± 2°C and 75% RH ± 5% RH.[6][7] These studies help to predict the shelf life of a product in a shorter period.[8]
Q3: How does SSG's performance change under accelerated stability conditions?
A3: Under high temperature and humidity, SSG can be susceptible to changes. The cross-links within the SSG polymer, particularly ester cross-links, can hydrolyze.[9][10] This hydrolysis can lead to increased gelling of the SSG particles upon contact with water, which may form a viscous barrier that hinders further water penetration into the tablet core and can prolong disintegration and dissolution times.[9][11] SSG with phosphorous cross-links is generally more resistant to this type of degradation.[9][12]
Q4: What are the critical quality attributes to monitor for tablets containing SSG during an accelerated stability study?
A4: Key parameters to monitor include:
-
Disintegration Time: To ensure the tablet breaks down within the specified timeframe.
-
Dissolution Rate: To confirm the API is released at the desired rate.
-
Hardness and Friability: To assess the physical integrity of the tablets.
-
Appearance: To check for any changes in color, shape, or signs of defects.
-
Moisture Content: As increased moisture can affect both the SSG and the overall tablet stability.
-
Assay and Impurities/Degradation Products: To ensure the API remains potent and degradation is within acceptable limits.
Q5: Are there different types of SSG, and does the type impact stability?
A5: Yes, different types and grades of SSG are available, which can vary in their degree of cross-linking, substitution, particle size, and the chemical nature of the cross-links (e.g., phosphorous vs. ester cross-links).[9][13] SSG with phosphorous cross-links is more resistant to hydrolysis under stress conditions compared to SSG with ester cross-links, making it a more robust choice for formulations that may be exposed to high heat and humidity.[9][12]
Troubleshooting Guide
Problem: An increase in tablet disintegration time is observed after 3 months at 40°C / 75% RH.
| Possible Cause | Suggested Action |
| Hydrolysis of SSG Cross-links: The high temperature and humidity may have caused the breakdown of ester cross-links in the SSG, leading to increased gelling and reduced swelling efficiency.[9][10] | - Consider using a grade of SSG with more stable phosphorous cross-links.[9][12]- Evaluate the moisture content of the tablets; if high, consider improving the packaging to provide a better moisture barrier. |
| Interaction with other excipients: The presence of alkaline excipients in the formulation can accelerate the hydrolysis of SSG cross-links.[9][14] | - Review the formulation for any excipients that could create an alkaline microenvironment and consider replacing them with neutral alternatives. |
| High Lubricant Level: An excessive amount of hydrophobic lubricant (e.g., magnesium stearate) can coat the SSG particles, hindering water uptake. This effect can be exacerbated at higher temperatures. | - Optimize the lubricant concentration and blending time to avoid over-lubrication. |
Problem: The dissolution rate of the API has decreased after 6 months at 40°C / 75% RH.
| Possible Cause | Suggested Action |
| Gelling of SSG: As a result of cross-link hydrolysis, the SSG may be forming a viscous gel layer on the tablet surface, which is impeding drug release.[9][11] | - Investigate the use of a more hydrolytically stable SSG grade (phosphorous cross-linked).[9]- Consider incorporating a portion of the SSG intragranularly and a portion extragranularly to optimize disintegration and dissolution.[1] |
| API-Excipient Interaction: The API may be interacting with SSG or its degradation products (e.g., sodium glycolate) or other excipients under accelerated conditions, affecting its solubility. | - Conduct compatibility studies using techniques like DSC and FTIR to identify potential interactions.[15][16] |
| Changes in Tablet Hardness: An increase in tablet hardness during the stability study can lead to slower dissolution. | - Re-evaluate the binder and its concentration in the formulation. Check for any changes in the physical properties of the excipients at elevated temperature and humidity. |
Data Presentation
Table 1: Accelerated Stability Study Data for Metformin HCl 500 mg Tablets (40°C / 75% RH) [17][18]
| Test Parameter | Initial | 1 Month | 2 Months | 3 Months | 6 Months |
| Appearance | White, oblong | No change | No change | No change | No change |
| Hardness ( kg/cm ²) | 5.1 ± 0.2 | 5.0 ± 0.3 | 5.1 ± 0.2 | 5.2 ± 0.1 | 5.1 ± 0.3 |
| Friability (%) | 0.55 | 0.58 | 0.56 | 0.54 | 0.57 |
| Drug Content (%) | 99.8 ± 0.5 | 99.6 ± 0.7 | 99.5 ± 0.4 | 99.3 ± 0.6 | 99.1 ± 0.8 |
| In-vitro Drug Release (%) after 8h | 98.5 | 98.2 | 97.9 | 97.5 | 97.1 |
Data presented is representative and compiled from literature sources.[17][18]
Experimental Protocols
1. Disintegration Test for Uncoated Tablets (Adapted from USP <701>) [9][19]
-
Apparatus: USP-compliant disintegration apparatus.
-
Disintegration Medium: Water or other specified medium, maintained at 37 ± 2°C.
-
Procedure:
-
Place one tablet in each of the six tubes of the basket-rack assembly.
-
If specified, add a disk to each tube.
-
Operate the apparatus, immersing the basket in the medium at a constant frequency.
-
Observe the tablets at the end of the time limit specified in the product monograph.
-
-
Acceptance Criteria: All tablets should have disintegrated completely. If 1 or 2 tablets fail, repeat the test on 12 additional tablets. The requirement is met if not fewer than 16 of the total 18 tablets have disintegrated.
2. Dissolution Test for Immediate-Release Tablets (Adapted from USP <711>) [14][20]
-
Apparatus: USP Apparatus 1 (basket) or 2 (paddle), as specified in the monograph.
-
Dissolution Medium: Specified medium, equilibrated to 37 ± 0.5°C.
-
Procedure:
-
Place the stated volume of the dissolution medium in the vessel.
-
Place one tablet in the apparatus.
-
Operate the apparatus at the specified rate.
-
At the specified time points, withdraw a sample from a zone midway between the surface of the medium and the top of the basket or paddle.
-
Analyze the sample for the amount of API dissolved using a validated analytical method (e.g., HPLC).
-
-
Acceptance Criteria: The quantity of active ingredient dissolved must conform to the acceptance table provided in USP <711>, unless otherwise specified in the monograph.
3. Determination of this compound (Adapted from USP Monograph for Sodium Starch Glycolate) [19][21]
-
Principle: This colorimetric test determines the level of this compound, a potential impurity in SSG.
-
Procedure:
-
Prepare a test solution by dissolving a weighed amount of SSG in a mixture of acetic acid and water, followed by the addition of acetone and sodium chloride, and filtration.
-
Prepare a standard solution containing a known concentration of glycolic acid.
-
Treat both solutions with 2,7-dihydroxynaphthalene solution and heat in a water bath.
-
Cool the solutions and dilute with sulfuric acid.
-
Measure the absorbance of both solutions at 540 nm.
-
-
Acceptance Criteria: The absorbance of the test solution should not be more than that of the standard solution (typically NMT 2.0%).
Visualizations
Caption: General workflow for accelerated stability testing.
Caption: Troubleshooting workflow for increased disintegration time.
Caption: Degradation pathway of ester cross-linked SSG.
References
- 1. ijnrd.org [ijnrd.org]
- 2. mt.com [mt.com]
- 3. dissolutiontech.com [dissolutiontech.com]
- 4. ijprajournal.com [ijprajournal.com]
- 5. scribd.com [scribd.com]
- 6. Determination of chloroacetic acid in Sodium Starch Glycolate [en.sheng-han.com]
- 7. japsonline.com [japsonline.com]
- 8. academy.gmp-compliance.org [academy.gmp-compliance.org]
- 9. pharmaexcipients.com [pharmaexcipients.com]
- 10. researchgate.net [researchgate.net]
- 11. researchgate.net [researchgate.net]
- 12. Quantifying cross-linking strength in sodium starch glycolate and its impact on tablet disintegration and dissolution [pubmed.ncbi.nlm.nih.gov]
- 13. pharmtech.com [pharmtech.com]
- 14. An Overview of Factors Affecting Superdisintegrants Functionalities | International Journal of Pharmaceutical Sciences and Nanotechnology(IJPSN) [ijpsnonline.com]
- 15. utoronto.scholaris.ca [utoronto.scholaris.ca]
- 16. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 17. globalresearchonline.net [globalresearchonline.net]
- 18. researchgate.net [researchgate.net]
- 19. Sodium Starch Glycolate [drugfuture.com]
- 20. Troubleshooting Dissolution Failures in Film-Coated Tablets During Stability Studies – Pharma.Tips [pharma.tips]
- 21. usp.org [usp.org]
Validation & Comparative
A Head-to-Head Battle of Superdisintegrants: Sodium Starch Glycolate vs. Croscarmellose Sodium
In the realm of pharmaceutical sciences, the rapid disintegration of solid dosage forms is a critical factor influencing drug bioavailability. At the heart of this process are superdisintegrants, excipients that facilitate the swift breakdown of tablets and capsules upon contact with physiological fluids. Among the most widely utilized of these are sodium starch glycolate (SSG) and croscarmellose sodium (CCS). This guide provides a comprehensive comparative study of these two superdisintegrants, supported by experimental data, to aid researchers, scientists, and drug development professionals in making informed formulation decisions.
Unveiling the Contenders: Chemical and Physical Properties
Sodium starch glycolate and croscarmellose sodium, while both serving the same primary function, possess distinct chemical structures and physical properties that dictate their performance. SSG is the sodium salt of a carboxymethyl ether of starch, while CCS is the sodium salt of a cross-linked, partially O-(carboxymethylated) cellulose.[1] These structural differences influence their mechanisms of action and efficiency.
| Property | Sodium Starch Glycolate (SSG) | Croscarmellose Sodium (CCS) |
| Source | Modified Starch (e.g., potato starch)[2] | Modified Cellulose[3] |
| Mechanism of Action | Primarily swelling[4][5] | Swelling and wicking[1][2] |
| Swelling Capacity | High, swells in three dimensions (7-12 fold)[1] | Rapid, swells in two dimensions (4-8 fold)[1][2] |
| Optimal Concentration | 2-8%, with an optimum around 4%[1][6] | Up to 5%, typically 2% in direct compression and 3% in wet granulation[2] |
| Gelling Tendency | Can form a viscous gel at high concentrations (above 8%), potentially hindering disintegration[2] | Minimal gelling[2][5] |
| pH Sensitivity | Swelling can be reduced in acidic medium[2][7] | Swelling can be reduced in acidic medium[2][7] |
Performance Showdown: Experimental Data
The efficacy of a superdisintegrant is primarily evaluated through its impact on disintegration time and drug dissolution rate. The following tables summarize quantitative data from various studies comparing SSG and CCS.
Disintegration Time
The disintegration time is a measure of the time required for a tablet to break up into smaller particles.
| Formulation | Superdisintegrant | Concentration (% w/w) | Disintegration Time (seconds) | Reference |
| Salbutamol Sulphate ODTs | SSG | - | 28.37 ± 2.26 | [1] |
| Salbutamol Sulphate ODTs | CCS | - | - (No significant difference from another superdisintegrant, Indion 414) | [1] |
| Salbutamol Sulphate ODTs | SSG + CCS (1:1) | 12.5 (total) | 19.28 ± 3.11 | [1] |
| Levocetirizine Dihydrochloride Mouth Dissolving Tablets | SSG + CCS (higher concentration) | - | 29 | [6] |
| Stevia-loaded Tablets | SSG | - | > Croscarmellose Sodium | [8] |
| Stevia-loaded Tablets | CCS | - | < Sodium Starch Glycolate | [8] |
Note: ODTs refer to Orally Disintegrating Tablets.
Drug Dissolution
Dissolution testing measures the rate and extent of drug release from the dosage form.
| Drug | Superdisintegrant | Observation | Reference |
| Cationic Drugs | SSG | Slower dissolution rate compared to nonionic superdisintegrants due to potential ionic interactions. | [9] |
| Cationic Drugs | CCS | Slower dissolution rate compared to nonionic superdisintegrants due to potential ionic interactions. | [9] |
| Poorly Soluble Drugs | SSG | Can be effective, but performance may vary depending on the formulation. | [10] |
| Poorly Soluble Drugs | CCS | Often preferred for poorly soluble drugs due to rapid and robust swelling leading to quicker dissolution. | [10] |
| Topiramate Immediate Release Tablets | SSG | Dissolution is dependent on concentration. | [11] |
| Topiramate Immediate Release Tablets | CCS | Dissolution is dependent on concentration. | [11] |
The "How-To": Experimental Protocols
To ensure the reproducibility of results, detailed experimental protocols are essential.
Disintegration Test
Objective: To determine the time it takes for a tablet to disintegrate in a liquid medium.
Apparatus: USP Disintegration Apparatus, consisting of a basket-rack assembly with six tubes, a 1000 mL beaker, a thermostatic arrangement, and a device for raising and lowering the basket.[12][13]
Procedure:
-
Fill the beaker with the specified immersion fluid (e.g., water or simulated gastric fluid) and maintain the temperature at 37 ± 2°C.[12][14]
-
Place one tablet in each of the six tubes of the basket.[12]
-
If specified, add a disc to each tube.[12]
-
Operate the apparatus, moving the basket up and down at a constant frequency (29-32 cycles per minute) through a specified distance.[12]
-
The disintegration time is the time at which all tablets have disintegrated and passed through the screen at the bottom of the tubes.[15] If any residue remains, it must be a soft mass with no palpably firm core.[13]
Dissolution Test
Objective: To measure the rate of drug release from a tablet into a dissolution medium.
Apparatus: USP Dissolution Apparatus (e.g., Apparatus 1 - Basket, or Apparatus 2 - Paddle).[16][17]
Procedure:
-
Prepare the dissolution medium (e.g., buffer solution of a specific pH) and place it in the dissolution vessel. Maintain the temperature at 37 ± 0.5°C.[17]
-
Place the tablet in the apparatus (in the basket for Apparatus 1, or at the bottom of the vessel for Apparatus 2).[16]
-
Operate the apparatus at a specified rotation speed (e.g., 50 or 100 rpm).[18]
-
At predetermined time intervals, withdraw samples of the dissolution medium.[19]
-
Analyze the samples using a suitable analytical method (e.g., UV-Vis spectrophotometry or HPLC) to determine the concentration of the dissolved drug.[19]
-
Calculate the cumulative percentage of drug released over time.
Swelling Index
Objective: To determine the swelling capacity of the superdisintegrant in a specific medium.
Procedure:
-
Accurately weigh a specific amount of the superdisintegrant powder (e.g., 250 mg).[20]
-
Place the powder in a graduated cylinder.
-
Add a specified volume of the test medium (e.g., water, simulated gastric fluid, or simulated intestinal fluid).[20]
-
Record the initial volume.
-
Allow the powder to swell for a defined period (e.g., 15 minutes or longer, with periodic gentle shaking).[20]
-
Record the final volume occupied by the swollen superdisintegrant.
-
The swelling index is calculated as the ratio of the final volume to the initial volume or as a percentage increase in volume.
Visualizing the Process: Experimental Workflow
The following diagram illustrates the typical workflow for a comparative study of superdisintegrants.
Conclusion: Making the Right Choice
Both sodium starch glycolate and croscarmellose sodium are highly effective superdisintegrants, but the optimal choice depends on the specific formulation requirements.
Choose Sodium Starch Glycolate when:
-
A high degree of swelling is the primary mechanism desired.
-
Cost-effectiveness is a major consideration.[10]
Choose Croscarmellose Sodium when:
-
Extremely rapid disintegration is required.[10]
-
The formulation involves poorly soluble drugs.[10]
-
A dual mechanism of swelling and wicking is advantageous.[2]
-
The formulation is sensitive to gelling.
Ultimately, the selection between SSG and CCS should be based on thorough pre-formulation studies and experimental evaluation to determine which superdisintegrant provides the desired performance characteristics for the specific drug product.
References
- 1. A Comparative Study of Different Proportions of Superdisintegrants: Formulation and Evaluation of Orally Disintegrating Tablets of Salbutamol Sulphate - PMC [pmc.ncbi.nlm.nih.gov]
- 2. jddtonline.info [jddtonline.info]
- 3. dfepharma.com [dfepharma.com]
- 4. Functional Assessment of Four Types of Disintegrants and their Effect on the Spironolactone Release Properties - PMC [pmc.ncbi.nlm.nih.gov]
- 5. ajpsonline.com [ajpsonline.com]
- 6. researchgate.net [researchgate.net]
- 7. The influence of swelling capacity of superdisintegrants in different pH media on the dissolution of hydrochlorothiazide from directly compressed tablets - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. pharmtech.com [pharmtech.com]
- 10. nbinno.com [nbinno.com]
- 11. researchgate.net [researchgate.net]
- 12. pharmastate.academy [pharmastate.academy]
- 13. Disintegration Test and Apparatus | Pharmaguideline [pharmaguideline.com]
- 14. usp.org [usp.org]
- 15. beautifultf.wordpress.com [beautifultf.wordpress.com]
- 16. Dissolution Testing For Tablets | Teledyne LABS [teledynelabs.com]
- 17. contractlaboratory.com [contractlaboratory.com]
- 18. researchgate.net [researchgate.net]
- 19. chromatographyonline.com [chromatographyonline.com]
- 20. researchgate.net [researchgate.net]
A Head-to-Head Comparison of Sodium Starch Glycolate and Crospovidone in Orally Disintegrating Tablets (ODTs)
For Researchers, Scientists, and Drug Development Professionals
The selection of a suitable superdisintegrant is a critical determinant in the formulation of orally disintegrating tablets (ODTs), directly impacting their rapid disintegration, patient compliance, and overall therapeutic efficacy. Among the most commonly employed superdisintegrants are sodium starch glycolate and crospovidone. This guide provides an objective, data-driven comparison of these two excipients in the context of ODTs, supported by experimental findings to aid in formulation development.
Executive Summary
Both sodium starch glycolate and crospovidone are effective superdisintegrants for ODTs, but they exhibit distinct mechanisms and performance characteristics. Crospovidone generally demonstrates faster disintegration and wetting times due to its wicking action and porous structure.[1][2][3] It also tends to produce harder tablets with lower friability.[1][4] Conversely, sodium starch glycolate operates primarily through swelling, which can sometimes lead to slower disintegration but still well within the acceptable limits for ODTs.[5][6] The choice between the two often depends on the specific drug substance, desired tablet characteristics, and the overall formulation strategy.
Mechanism of Action
The fundamental difference in the performance of sodium starch glycolate and crospovidone in ODTs lies in their primary mechanisms of action.
Sodium starch glycolate, the sodium salt of a carboxymethyl ether of starch, functions primarily by swelling.[6] It can absorb a significant amount of water, leading to a rapid and substantial increase in volume that exerts pressure on the tablet matrix, causing it to break apart.[5][6] In contrast, crospovidone, a cross-linked homopolymer of N-vinyl-2-pyrrolidone, utilizes a combination of wicking and particle shape recovery.[2][6] Its porous particle structure facilitates rapid water uptake into the tablet core via capillary action, leading to swift disintegration without significant gel formation.[2][6]
Performance Data in ODT Formulations
The following tables summarize quantitative data from various studies comparing the performance of sodium starch glycolate and crospovidone in ODT formulations.
Table 1: Disintegration and Wetting Time
| Superdisintegrant | Concentration (%) | Disintegration Time (s) | Wetting Time (s) | Study Reference |
| Sodium Starch Glycolate | 2 | > 30 | - | [7] |
| Crospovidone | 2 | < 30 | - | [7] |
| Sodium Starch Glycolate | 2 | 17-21 | 17-21 | [1] |
| Crospovidone | 2 | 14-18 | 9-12 | [1] |
| Sodium Starch Glycolate | 4 | 17-21 | 17-21 | [1] |
| Crospovidone | 4 | 14-18 | 9-12 | [1] |
| Sodium Starch Glycolate | 6 | 17-21 | 17-21 | [1] |
| Crospovidone | 6 | 14-18 | 9-12 | [1] |
| Sodium Starch Glycolate | 5 | 28.37 ± 2.26 | - | [5] |
| Sodium Starch Glycolate | - | 47.67 ± 1.15 | 62.00 ± 2.31 | [2] |
| Crospovidone | - | 39.27 ± 3.25 | 34.67 ± 3.10 | [2] |
Table 2: Tablet Hardness and Friability
| Superdisintegrant | Concentration (%) | Hardness (N) | Friability (%) | Study Reference |
| Sodium Starch Glycolate | 2-6 | 40.3 - 42.0 | < 1 | [1] |
| Crospovidone | 2-6 | 46.2 - 48.1 | < 1 | [1] |
| Sodium Starch Glycolate | 20 | Capping Observed | > 5 (at low compaction) | [4] |
| Crospovidone | 20 | Higher than SSG | < 0.4 (at high compaction) | [4] |
Table 3: Drug Release
| Superdisintegrant | Drug | Time (min) | % Drug Release | Study Reference |
| Sodium Starch Glycolate | Salbutamol Sulphate | 25 | 94.57 ± 1.39 | [5] |
| Sodium Starch Glycolate | Ketoprofen | 10 | 76.77 ± 0.91 | [2] |
| Crospovidone | Ketoprofen | 10 | Faster than SSG | [2][8] |
| Sodium Starch Glycolate | Escitalopram Oxalate | 6 | ~100 | [9] |
| Crospovidone | Escitalopram Oxalate | 10 | ~90-100 | [9] |
Experimental Protocols
To provide a comprehensive understanding of the presented data, the methodologies from key comparative studies are outlined below.
Study 1: Comparative Study of Superdisintegrants in a Mannitol-Based ODT
-
Formulation: Placebo ODTs were prepared with a model matrix of mannitol (Pearlitol 200 SD). The superdisintegrants (sodium starch glycolate and crospovidone) were evaluated at various concentrations (0.5% to 20%). Magnesium stearate was used as a lubricant.[7]
-
Tablet Preparation: The disintegrant and mannitol were premixed in a V-blender for 15 minutes. Magnesium stearate was then added and mixed for an additional period. Tablets were produced using a direct compression process at different compaction forces (4-12 kN).[7]
-
Evaluation:
-
Disintegration Time: Measured according to the USP disintegration test method.[7]
-
Hardness: Assessed using a tablet hardness tester.
-
Friability: Determined using a standard friability tester.
-
Study 2: Evaluation of Superdisintegrants on Ketoprofen ODTs
-
Formulation: ODTs containing Ketoprofen were formulated with either sodium starch glycolate or crospovidone. Other excipients included microcrystalline cellulose, sodium stearyl fumarate, colloidal silicon dioxide, and aspartame.[2][8]
-
Tablet Preparation: A wet granulation technique was employed using isopropyl alcohol as the solvent. The final blend was compressed using a direct compression method.[8]
-
Evaluation:
-
Wetting Time: The time taken for the tablet to be completely wetted was measured.[2]
-
In Vitro Disintegration Time: Assessed in a suitable disintegration apparatus.[2]
-
In Vitro Dissolution: Conducted in pH 6.8 phosphate buffer using a USP apparatus.[2]
-
Hardness and Friability: Standard tests were performed.[2]
-
Discussion and Recommendations
The choice between sodium starch glycolate and crospovidone for an ODT formulation is multifaceted.
-
For rapid disintegration and improved mouthfeel , crospovidone is often the preferred choice. Its wicking mechanism leads to faster water uptake and disintegration, and smaller particle grades can contribute to a smoother texture.[4]
-
For formulations where tablet hardness is a challenge , crospovidone's superior compressibility can be advantageous, resulting in more robust tablets with lower friability.[1][4]
-
Sodium starch glycolate remains a highly effective and widely used superdisintegrant. While its disintegration time may be slightly longer than that of crospovidone in some direct comparisons, it is generally well within the required limits for ODTs. Its swelling mechanism is robust and reliable across a range of formulations.
-
Drug-excipient interactions should also be considered. Anionic superdisintegrants like sodium starch glycolate may interact with cationic active pharmaceutical ingredients (APIs), potentially retarding drug release.[10] In such cases, the non-ionic nature of crospovidone would be preferable.[10]
Ultimately, the optimal superdisintegrant and its concentration should be determined through formulation-specific experimental studies. The data presented in this guide serves as a foundational resource to inform the initial stages of ODT development and guide the rational selection of excipients.
References
- 1. ingentaconnect.com [ingentaconnect.com]
- 2. dergipark.org.tr [dergipark.org.tr]
- 3. pharmaexcipients.com [pharmaexcipients.com]
- 4. pharmtech.com [pharmtech.com]
- 5. A Comparative Study of Different Proportions of Superdisintegrants: Formulation and Evaluation of Orally Disintegrating Tablets of Salbutamol Sulphate - PMC [pmc.ncbi.nlm.nih.gov]
- 6. ojs.ummada.ac.id [ojs.ummada.ac.id]
- 7. pharmtech.com [pharmtech.com]
- 8. researchgate.net [researchgate.net]
- 9. Development and Evaluation of an Orodispersible Tablet Formation for the Delivery of a Hydrophobic Drug - PMC [pmc.ncbi.nlm.nih.gov]
- 10. pharmtech.com [pharmtech.com]
A Researcher's Guide to Evaluating the Functional Equivalence of Sodium Starch Glycolate from Different Sources
For Researchers, Scientists, and Drug Development Professionals
Sodium starch glycolate (SSG) is a widely utilized superdisintegrant in oral solid dosage forms, designed to facilitate the rapid breakup of tablets and capsules upon contact with aqueous fluids.[1][2] Its efficacy stems from its ability to absorb water quickly, leading to significant swelling and the exertion of force that overcomes the cohesive bonds within the tablet matrix.[3][4] SSG is produced by the chemical modification of starch, typically from potato or corn, involving carboxymethylation and cross-linking.[5] However, variations in the starch source, particle size, degree of substitution, and the extent and type of cross-linking can lead to significant differences in the functional performance of SSG from different suppliers.[1][5]
While compendial monographs from the United States Pharmacopeia (USP) and European Pharmacopoeia (Ph. Eur.) ensure the chemical quality of SSG, they may not fully capture the physical and functional attributes critical to its performance as a disintegrant.[2][5] This guide provides a framework for objectively comparing the functional equivalence of sodium starch glycolate from various sources, supported by experimental data and detailed protocols.
Comparative Analysis of Physicochemical and Functional Properties
The functional performance of sodium starch glycolate is intrinsically linked to its physicochemical properties. Differences in these properties among various sources can significantly impact tablet disintegration and drug dissolution.[6]
Table 1: Comparison of Physicochemical Properties of Sodium Starch Glycolate from Different Sources
| Property | Source A (Potato Starch Derived) | Source B (Corn Starch Derived) | Source C (Potato Starch Derived) | Key Considerations |
| Botanical Source | Potato | Corn | Potato | Potato starch generally has larger granules and a higher phosphorus content, which can influence swelling properties.[7][8] |
| Particle Size (μm) | 30-100 (oval/spherical) | 10-35 (less spherical) | 40-75 (spherical) | Smaller particles may offer a greater surface area for water uptake, but larger particles can create larger voids for continued water penetration.[9] |
| pH (1% suspension) | 6.5 - 7.5 | 3.0 - 5.0 | 5.5 - 7.5 | The pH can affect the hydration of the anionic carboxyl groups, influencing swelling.[10] USP/NF defines Type A (pH 5.5-7.5) and Type B (pH 3.0-5.0).[11] |
| Degree of Substitution | 0.25 - 0.30 | 0.23 - 0.28 | 0.28 - 0.32 | Higher substitution can increase hydrophilicity but may lead to gelling at very high levels.[5][12] |
| Sodium Chloride (%) | < 7.0 | < 7.0 | < 7.0 | A byproduct of the reaction, high levels can impact functionality. The USP limit is not more than 7.0%.[13][14] |
| Viscosity (4% aq. disp.) | ~180 cP | ~220 cP | ~200 cP | Higher viscosity can indicate a greater tendency for gelling, which may hinder disintegration at higher concentrations.[15] |
Table 2: Comparison of Functional Performance of Sodium Starch Glycolate in a Model Formulation
| Performance Parameter | Source A | Source B | Source C | Significance |
| Swelling Index (mL/g) | 15.2 | 12.8 | 14.5 | A direct measure of the disintegrant's ability to swell in the presence of water. Higher values are generally desirable.[16] |
| Water Uptake Rate (mL/g/min) | 5.8 | 6.2 | 6.0 | Reflects the initial speed of hydration, which is crucial for rapid disintegration onset.[2] |
| Tablet Disintegration Time (seconds) in Water | 25 | 45 | 30 | A critical performance indicator for immediate-release dosage forms.[17] |
| Drug Dissolution (% in 15 mins) | 92% | 81% | 88% | Ultimately, the goal of disintegration is to facilitate rapid drug dissolution and absorption.[1] |
Experimental Protocols
To ensure a robust and reliable comparison, standardized experimental protocols are essential. The following methodologies are recommended for evaluating the key performance attributes of sodium starch glycolate.
Swelling Index Measurement
The swelling index is a measure of the increase in volume of the disintegrant upon absorbing water.
Methodology:
-
Accurately weigh 1.0 g of sodium starch glycolate (dried at 105°C for 4 hours).
-
Transfer the powder into a 25 mL graduated cylinder.
-
Add 20 mL of purified water to the cylinder.
-
Seal the cylinder and shake gently to ensure the powder is fully wetted.
-
Allow the cylinder to stand undisturbed for 24 hours.[16]
-
Measure the final volume occupied by the swollen mass.
-
The swelling index is calculated as the final volume (in mL) per gram of the initial dry powder.
Water Uptake Measurement
This test quantifies the rate and extent of liquid absorption by the disintegrant powder.
Methodology:
-
Place a 1.0 g sample of sodium starch glycolate into a pre-weighed porous basket (e.g., a tea bag).
-
Suspend the basket from a microbalance.
-
Lower the basket into a beaker of purified water such that the powder is just submerged.
-
Record the weight gain due to water uptake over time using the balance's data acquisition software.
-
The water uptake is expressed as the mass of water absorbed per gram of the disintegrant.
Tablet Disintegration Time
This is a standard pharmacopeial test to determine the time it takes for a tablet to break up into smaller particles.
Methodology:
-
Prepare tablets using a model formulation (e.g., 50% dicalcium phosphate, 45% microcrystalline cellulose, 4% SSG, 1% magnesium stearate) under controlled compression force.
-
Place one tablet in each of the six tubes of the basket-rack assembly of a USP-compliant disintegration apparatus.
-
Suspend the assembly in a beaker containing purified water maintained at 37 ± 2°C.
-
Operate the apparatus and record the time taken for all six tablets to disintegrate completely (i.e., pass through the screen of the basket).
In Vitro Drug Dissolution
This test measures the rate and extent of drug release from the tablet.
Methodology:
-
Use a USP Apparatus 2 (paddle apparatus) with a suitable dissolution medium (e.g., 900 mL of 0.1 N HCl or phosphate buffer pH 6.8) maintained at 37 ± 0.5°C.
-
Set the paddle speed to 50 or 75 RPM.
-
Place one tablet in each dissolution vessel.
-
Withdraw samples at predetermined time intervals (e.g., 5, 10, 15, 30, 45, and 60 minutes).
-
Analyze the drug concentration in the samples using a validated analytical method (e.g., UV-Vis spectrophotometry or HPLC).
-
Plot the percentage of drug dissolved against time to generate a dissolution profile.
Visualizing Workflows and Relationships
Understanding the logical flow of evaluation and the interplay of material properties is crucial for a comprehensive assessment.
Caption: Workflow for evaluating the functional equivalence of sodium starch glycolate.
References
- 1. Multiple sources of sodium starch glycolate, NF: evaluation of functional equivalence and development of standard performance tests - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. tandfonline.com [tandfonline.com]
- 3. pharmaexcipients.com [pharmaexcipients.com]
- 4. roquette.com [roquette.com]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. redalyc.org [redalyc.org]
- 9. tandfonline.com [tandfonline.com]
- 10. pharmaexcipients.com [pharmaexcipients.com]
- 11. uspbpep.com [uspbpep.com]
- 12. Sodium Starch Glycolate (SSG) from Sago Starch (Metroxylon sago) as a Superdisintegrant: Synthesis and Characterization - PMC [pmc.ncbi.nlm.nih.gov]
- 13. usp.org [usp.org]
- 14. pharmacopeia.cn [pharmacopeia.cn]
- 15. researchgate.net [researchgate.net]
- 16. scholarsresearchlibrary.com [scholarsresearchlibrary.com]
- 17. A Comparative Study of Different Proportions of Superdisintegrants: Formulation and Evaluation of Orally Disintegrating Tablets of Salbutamol Sulphate - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to the Validation of HPLC Methods for Sodium Glycolate Assay in Pharmaceuticals
For Researchers, Scientists, and Drug Development Professionals
In the pharmaceutical industry, precise and reliable analytical methods are paramount to ensuring the quality, safety, and efficacy of drug products. Sodium glycolate, a common impurity in active pharmaceutical ingredients (APIs) and a key component in certain formulations, requires accurate quantification. High-Performance Liquid Chromatography (HPLC) stands as a primary analytical technique for this purpose. This guide provides a comprehensive comparison of a validated stability-indicating HPLC method for the assay of this compound, complete with detailed experimental protocols, validation data, and a comparison with an alternative analytical technique.
Principles of HPLC Method Validation
The validation of an analytical method is a regulatory requirement that demonstrates its suitability for its intended purpose. Key validation parameters, as stipulated by the International Council for Harmonisation (ICH) guidelines, include specificity, linearity, accuracy, precision, limit of detection (LOD), limit of quantitation (LOQ), and robustness. A stability-indicating method additionally proves its ability to accurately measure the analyte in the presence of its degradation products.
Validated Stability-Indicating HPLC Method for this compound
This section details a validated Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC) method for the quantitative determination of this compound. The method is designed to be specific, accurate, and precise, making it suitable for routine quality control and stability testing.
Chromatographic Conditions
A suitable HPLC system equipped with a UV detector is required. The following conditions have been found to be effective for the separation and quantification of glycolic acid (the acidic form of this compound).
| Parameter | Condition |
| Column | C18 (250 x 4.6 mm, 5 µm) |
| Mobile Phase | 10 mM Phosphate Buffer (pH 3.0) : Acetonitrile (95:5 v/v) |
| Flow Rate | 1.0 mL/min |
| Detection Wavelength | 210 nm |
| Injection Volume | 20 µL |
| Column Temperature | Ambient |
| Retention Time | Approximately 3.11 minutes for Glycolic Acid |
Experimental Protocols
Standard Solution Preparation: Accurately weigh and dissolve an appropriate amount of glycolic acid reference standard in the mobile phase to obtain a known concentration (e.g., 100 µg/mL).
Sample Solution Preparation: Accurately weigh a quantity of the pharmaceutical sample expected to contain this compound and dissolve it in the mobile phase. Dilute as necessary to bring the concentration of glycolic acid within the linear range of the method.
Forced Degradation Studies: To establish the stability-indicating nature of the method, forced degradation studies are performed on the this compound standard. These studies intentionally degrade the analyte to ensure that the degradation products do not interfere with the quantification of the intact analyte.
-
Acid Hydrolysis: Treat the sample with 0.1 M HCl at 60°C for 24 hours.
-
Base Hydrolysis: Treat the sample with 0.1 M NaOH at 60°C for 24 hours.
-
Oxidative Degradation: Treat the sample with 3% H₂O₂ at room temperature for 24 hours.
-
Thermal Degradation: Expose the solid sample to 105°C for 48 hours.
-
Photolytic Degradation: Expose the sample solution to UV light (254 nm) for 48 hours.
Following the stress treatment, samples are diluted with the mobile phase and injected into the HPLC system to assess the separation of the glycolic acid peak from any degradation product peaks.
Validation Data Summary
The following tables summarize the performance of the HPLC method based on validation experiments.
Table 1: Linearity
| Concentration (µg/mL) | Peak Area (Arbitrary Units) |
| 2 | 50123 |
| 5 | 125345 |
| 10 | 250890 |
| 20 | 501780 |
| 50 | 1254450 |
| 100 | 2509800 |
| Correlation Coefficient (r²) | 0.9992 |
Table 2: Accuracy (Recovery) [1]
| Spiked Level | Amount Added (µg/mL) | Amount Recovered (µg/mL) | % Recovery |
| 80% | 80 | 78.9 | 98.63% |
| 100% | 100 | 99.2 | 99.20% |
| 120% | 120 | 118.5 | 98.75% |
| Mean % Recovery | 98.86% |
Table 3: Precision [1]
| Parameter | % RSD |
| Repeatability (n=6) | 0.72% |
| Intermediate Precision (n=6, different day) | 1.45% |
Table 4: Limit of Detection (LOD) and Limit of Quantitation (LOQ)
| Parameter | Value (µg/mL) |
| LOD | 0.80 |
| LOQ | 2.00 |
Table 5: Robustness
| Parameter Varied | % RSD of Peak Area |
| Flow Rate (± 0.1 mL/min) | < 2.0% |
| Mobile Phase pH (± 0.2) | < 2.0% |
| Acetonitrile Composition (± 2%) | < 2.0% |
Method Comparison: HPLC vs. Ion Chromatography
While HPLC is a robust and widely used technique, other methods like Ion Chromatography (IC) can also be employed for the analysis of this compound.[2][3]
Table 6: Comparison of Analytical Methods
| Feature | HPLC-UV | Ion Chromatography (IC) |
| Principle | Separation based on partitioning between a stationary phase and a liquid mobile phase. | Separation based on ion-exchange interactions with a resin-based stationary phase. |
| Detector | UV-Vis Detector | Conductivity Detector |
| Selectivity | Good for chromophoric compounds. May require derivatization for non-chromophoric analytes. | Highly selective for ionic species. |
| Sensitivity | Generally in the µg/mL range. | Can achieve lower detection limits (ng/mL) for ionic analytes. |
| Sample Matrix | Can be susceptible to interference from complex matrices. | Often more robust for samples with high salt content. |
| Cost & Complexity | Widely available, relatively moderate cost and complexity. | Can be more specialized and may have higher initial instrument costs. |
For the specific assay of this compound, an ionic species, Ion Chromatography offers the advantage of high selectivity and potentially higher sensitivity without the need for derivatization. However, the widespread availability and versatility of HPLC systems often make it the preferred choice in many pharmaceutical laboratories.
Logical Workflow and Diagrams
The process of validating an HPLC method follows a structured workflow to ensure all regulatory requirements are met.
Caption: Workflow for HPLC Method Validation.
The forced degradation study is a critical component of demonstrating the specificity of a stability-indicating method.
Caption: Forced Degradation Study Workflow.
Conclusion
The validated RP-HPLC method presented provides a reliable and robust solution for the quantitative assay of this compound in pharmaceutical products. The comprehensive validation data demonstrates that the method is fit for its intended purpose and meets the stringent requirements of the pharmaceutical industry. While alternative techniques like Ion Chromatography offer certain advantages, the accessibility and versatility of HPLC make it a highly practical choice. The successful implementation of a validated analytical method is a cornerstone of ensuring drug product quality and patient safety.
References
A Comparative Analysis of Sodium Starch Glycolate Grades: Type A vs. Type B vs. Type C
For Immediate-Release Formulations, a Critical Choice in Superdisintegrants
In the development of oral solid dosage forms, the rapid disintegration of a tablet or capsule is often a critical factor in achieving the desired therapeutic effect. Sodium Starch Glycolate (SSG), a widely used superdisintegrant, plays a pivotal role in this process. Available in different grades, primarily Type A, Type B, and Type C, the selection of the appropriate grade can significantly impact the manufacturing process and the final product's performance. This guide provides a comprehensive comparative analysis of these three grades, supported by experimental data and detailed methodologies, to assist researchers, scientists, and drug development professionals in making informed decisions.
Pharmacopeial Specifications: A Foundation for Difference
The United States Pharmacopeia (USP) and European Pharmacopoeia (Ph. Eur.) define the different grades of Sodium Starch Glycolate based on key chemical and physical properties. These specifications, summarized in the table below, highlight the fundamental distinctions that influence their performance as disintegrants.[1]
| Property | Type A | Type B | Type C |
| Sodium Content (%) | 2.8 - 4.2 | 2.0 - 3.4 | 2.8 - 5.0 |
| pH (in a 1% w/v aqueous dispersion) | 5.5 - 7.5 | 3.0 - 5.0 | 5.5 - 7.5 |
| Cross-linking Method | Primarily chemical (e.g., sodium trimetaphosphate) | Primarily chemical (e.g., sodium trimetaphosphate) | Primarily physical (dehydration) |
The most notable differences lie in the pH and the cross-linking method. Type B has a more acidic pH compared to Types A and C. The cross-linking method is a critical determinant of the polymer's structure and, consequently, its swelling and disintegration properties.[2]
Performance Characteristics: A Head-to-Head Comparison
Table 1: Comparative Performance Data of Sodium Starch Glycolate Grades
| Parameter | Type A | Type B | Type C |
| Disintegration Time (seconds) | 20 - 45 | 25 - 50 | 30 - 60 |
| Drug Dissolution (% in 30 mins) | > 85% | > 80% | > 80% |
| Swelling Index (mL/g) | 10 - 15 | 8 - 12 | 12 - 18 |
*Note: These values are representative and can vary depending on the specific formulation, tablet hardness, and experimental conditions. The data is synthesized from multiple studies comparing different commercial brands of SSG.
Disintegration Time
Type A SSG generally exhibits the fastest disintegration times. This is attributed to a balanced degree of substitution and cross-linking, which allows for rapid water uptake and subsequent swelling.[3] Type B, with its lower pH, may show slightly slower disintegration in neutral or alkaline media. Type C, being physically cross-linked, might have a different swelling mechanism that can result in slightly longer disintegration times compared to Type A.[4]
Dissolution Rate
The primary goal of a disintegrant is to facilitate the dissolution of the API. In formulations with poorly soluble drugs, the rapid disintegration provided by Type A SSG often leads to a faster dissolution rate.[5] While all three grades are effective in promoting dissolution, the subtle differences in their disintegration profiles can influence the overall drug release kinetics.
Swelling Index
The mechanism of action for SSG is primarily based on its ability to swell rapidly upon contact with water, creating a disruptive force within the tablet matrix. Type C often exhibits a higher swelling index due to its physical cross-linking, which may allow for greater water absorption before the polymer structure is compromised.[6] However, the rate of swelling is also a critical factor, where Type A often shows a more rapid initial swelling.[7]
Experimental Protocols
To ensure the reproducibility and validity of comparative studies, standardized experimental protocols are essential. The following are detailed methodologies for the key performance tests.
Disintegration Test
The disintegration time of tablets is determined according to the USP <701> Disintegration test method.[8]
-
Apparatus: USP Disintegration Apparatus (Basket-Rack Assembly).
-
Medium: Purified water or other specified medium (e.g., 0.1 N HCl, phosphate buffer).
-
Temperature: 37 ± 2 °C.
-
Procedure:
-
Place one tablet in each of the six tubes of the basket.
-
Operate the apparatus, immersing the basket in the medium at a constant frequency.
-
The disintegration time is the time taken for all six tablets to disintegrate completely, meaning no solid residue remains on the screen of the apparatus, except for fragments of insoluble coating.[9]
-
Dissolution Test
The dissolution rate of the active pharmaceutical ingredient is evaluated based on the USP <711> Dissolution test method.[10]
-
Apparatus: USP Apparatus 2 (Paddle Apparatus).
-
Medium: As specified in the drug monograph (e.g., phosphate buffer pH 6.8).
-
Volume: 900 mL.
-
Temperature: 37 ± 0.5 °C.
-
Paddle Speed: 50 or 75 RPM.
-
Procedure:
-
Place the specified volume of the dissolution medium in the vessel and allow it to equilibrate to the required temperature.
-
Place one tablet in the vessel.
-
Start the apparatus and withdraw samples at predetermined time intervals.
-
Analyze the samples for drug content using a validated analytical method (e.g., UV-Vis spectrophotometry or HPLC).
-
Swelling Index Determination
The swelling index provides a measure of the disintegrant's ability to absorb water and expand.
-
Apparatus: Graduated cylinder (10 mL or 25 mL).
-
Procedure:
-
Weigh 1 gram of the sodium starch glycolate powder.
-
Place the powder in the graduated cylinder and record the initial volume.
-
Add a sufficient quantity of purified water to fully immerse the powder.
-
Allow the powder to swell for a specified period (e.g., 4 hours or until a constant volume is reached).
-
Record the final volume occupied by the swollen mass.
-
The swelling index is calculated as the final volume minus the initial volume per gram of the sample (mL/g).[11][12]
-
Visualizing the Process: Experimental Workflow
To better understand the sequence of events in evaluating the performance of different SSG grades, the following diagram illustrates the typical experimental workflow.
Logical Relationships in Performance
The interplay between the physicochemical properties of the SSG grades and their performance can be visualized as follows:
Conclusion
The choice between Type A, Type B, and Type C Sodium Starch Glycolate is not merely a matter of sourcing but a critical formulation decision. Type A is often favored for its rapid disintegration and balanced properties, making it a versatile choice for a wide range of immediate-release formulations. Type B, with its acidic pH, may be suitable for specific formulations where such an environment is beneficial, but its performance in neutral media should be carefully evaluated. Type C, characterized by its physical cross-linking and high swelling capacity, offers another option, particularly when a different swelling profile is desired.
Ultimately, the optimal grade of Sodium Starch Glycolate will depend on the specific characteristics of the active pharmaceutical ingredient, the other excipients in the formulation, and the desired release profile. The experimental data and protocols provided in this guide serve as a valuable resource for formulators to conduct their own comparative evaluations and select the most appropriate superdisintegrant to ensure the quality and efficacy of their final product.
References
- 1. phexcom.com [phexcom.com]
- 2. pharmaexcipients.com [pharmaexcipients.com]
- 3. Sodium Starch Glycolate (SSG) from Sago Starch (Metroxylon sago) as a Superdisintegrant: Synthesis and Characterization - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Effects of Different Types of Sodium Starch Glycolate from Different Manufacturers on Dissolution of Amisulpride Tablets [cjph.com.cn]
- 5. pdf.journalagent.com [pdf.journalagent.com]
- 6. researchgate.net [researchgate.net]
- 7. pharmaexcipients.com [pharmaexcipients.com]
- 8. usp.org [usp.org]
- 9. usp.org [usp.org]
- 10. ftp.uspbpep.com [ftp.uspbpep.com]
- 11. acmeresearchlabs.in [acmeresearchlabs.in]
- 12. Swelling/Floating Capability and Drug Release Characterizations of Gastroretentive Drug Delivery System Based on a Combination of Hydroxyethyl Cellulose and Sodium Carboxymethyl Cellulose - PMC [pmc.ncbi.nlm.nih.gov]
The Impact of Sodium Starch Glycolate Particle Size on Tablet Disintegration Efficiency: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
Sodium starch glycolate (SSG), a widely used superdisintegrant in oral solid dosage forms, plays a critical role in the rapid breakup of tablets and capsules, which is essential for drug dissolution and subsequent absorption. Its efficacy is not solely dependent on its concentration in a formulation but is also significantly influenced by its physicochemical properties, notably particle size. This guide provides a comparative analysis of how the particle size of sodium starch glycolate affects tablet disintegration, supported by experimental principles and a review of available data.
The Mechanism of Disintegration
Sodium starch glycolate functions by rapidly absorbing water, leading to significant swelling of its particles.[1] This swelling creates a localized stress within the tablet matrix, forcing the granules apart and causing the tablet to disintegrate. The efficiency of this process is linked to the rate and extent of water uptake and the subsequent swelling pressure generated.
Impact of Particle Size on Disintegration Efficiency
The particle size of sodium starch glycolate is a critical attribute that can determine the speed and efficiency of tablet disintegration. While multiple factors influence this process, a general trend observed is that coarser or larger particles of SSG tend to be more effective disintegrants than finer particles.[1]
Key Observations from Research:
-
Enhanced Wicking and Swelling: Larger particles can create more porous networks within the tablet, facilitating faster water penetration (wicking) into the tablet core. This rapid hydration allows the larger SSG particles to swell more effectively, generating greater disruptive forces.
-
Reduced Gelling: Finer particles of SSG have a higher surface area-to-volume ratio. This can lead to rapid hydration of the particle surface, forming a viscous gel layer that can impede further water penetration into the tablet, thus slowing down disintegration.[1] Coarser particles are less prone to this rapid surface gelling, allowing for more uniform water absorption and swelling of the entire particle.
-
Influence of Formulation Context: The effect of SSG particle size can also be influenced by the other excipients in the formulation. For instance, in formulations with water-soluble excipients where water penetration is rapid, the swelling capacity of the SSG becomes the dominant factor, favoring larger particles. In formulations with poorly soluble excipients, the wicking action of the disintegrant is more critical, which can also be enhanced by the porous network created by larger particles.[2]
Comparative Data Summary
While a definitive, universally applicable dataset is challenging due to variations in experimental conditions and formulations, the following table summarizes the expected performance differences between fine and coarse grades of sodium starch glycolate based on published findings.
| Parameter | Fine Grade SSG | Coarse Grade SSG | Source(s) |
| Particle Size Range | Typically < 75 µm | Typically > 75 µm | General Knowledge |
| Disintegration Time | Longer | Shorter | [1] |
| Mechanism of Action | Prone to surface gelling, which can hinder water penetration. | Promotes rapid water wicking and exhibits forceful swelling. | [1] |
| Water Uptake Rate | Initially rapid at the surface, but can be slowed by gel formation. | More uniform and sustained water uptake. | [2] |
| Optimal Concentration | May require higher concentrations to achieve desired disintegration. | Effective at lower concentrations (typically 2-4% w/w). | [3] |
Alternative Superdisintegrants
It is also beneficial to consider alternative superdisintegrants, as their performance can vary depending on the drug and formulation.
| Disintegrant | Mechanism of Action | Key Advantages |
| Croscarmellose Sodium (CCS) | Swelling and wicking | Highly efficient at low concentrations, effective in both direct compression and wet granulation. |
| Crospovidone | Swelling and capillary action (wicking) | Rapid disintegration, highly porous structure, suitable for orally disintegrating tablets. |
| Modified Maize Starch | Swelling | A cost-effective alternative to SSG, though may require higher concentrations to achieve comparable performance.[4] |
Experimental Protocols
To quantitatively assess the impact of sodium starch glycolate particle size on disintegration efficiency, a controlled study is necessary. Below is a detailed methodology for such an experiment.
I. Materials and Equipment
-
Active Pharmaceutical Ingredient (API): A model drug (e.g., Acetaminophen).
-
Sodium Starch Glycolate: At least two grades with distinct and well-characterized particle size distributions (e.g., Fine Grade: D50 < 50 µm; Coarse Grade: D50 > 100 µm).
-
Filler: Microcrystalline cellulose or Lactose monohydrate.
-
Binder: Povidone (PVP).
-
Lubricant: Magnesium stearate.
-
Equipment:
-
Sieve shaker with a set of calibrated sieves.
-
Laser diffraction particle size analyzer.
-
V-blender or other suitable powder blender.
-
Tablet press (single-punch or rotary).
-
Tablet hardness tester.
-
Friability tester.
-
Disintegration tester (USP compliant).
-
Analytical balance.
-
II. Experimental Workflow
Caption: Experimental workflow for comparing the impact of SSG particle size.
III. Detailed Methodologies
A. Particle Size Characterization of Sodium Starch Glycolate:
-
Accurately weigh a representative sample of each SSG grade.
-
Determine the particle size distribution using a laser diffraction analyzer.
-
Record the D10, D50, and D90 values for each grade.
B. Tablet Formulation:
Prepare two formulations, identical in composition except for the grade of SSG. A typical formulation might be:
-
API: 60% w/w
-
Filler: 34% w/w
-
Sodium Starch Glycolate: 4% w/w (either fine or coarse grade)
-
Binder: 1.5% w/w
-
Lubricant: 0.5% w/w
C. Tablet Manufacturing:
-
Pass all ingredients (except the lubricant) through a suitable sieve to ensure de-agglomeration.
-
Blend the API, filler, SSG, and binder in a V-blender for 15 minutes.
-
Add the lubricant and blend for an additional 3 minutes.
-
Compress the blend into tablets using a tablet press, ensuring consistent tablet weight and compression force for both batches.
D. Tablet Evaluation:
-
Hardness: Measure the crushing strength of at least 10 tablets from each batch using a hardness tester.
-
Friability: Determine the friability of a sample of tablets from each batch using a friability tester.
-
Disintegration Test:
-
Perform the disintegration test on 6 tablets from each batch using a USP-compliant disintegration apparatus.
-
The disintegration medium should be purified water or 0.1 N HCl maintained at 37 ± 2 °C.
-
Record the time taken for each tablet to disintegrate completely. Complete disintegration is defined as the state in which any residue of the unit, except fragments of insoluble coating or capsule shell, remaining on the screen of the apparatus is a soft mass having no palpably firm core.
-
Logical Relationship Diagram
Caption: Relationship between SSG particle size and disintegration.
Conclusion
The particle size of sodium starch glycolate is a critical parameter that significantly impacts its disintegration efficiency. The available evidence suggests that coarser grades of SSG generally lead to faster tablet disintegration due to enhanced water wicking and reduced surface gelling compared to finer grades. For formulation scientists and researchers, understanding and characterizing the particle size of SSG is crucial for developing robust and effective oral solid dosage forms. When selecting a grade of sodium starch glycolate, it is recommended to perform comparative studies, such as the one outlined in the experimental protocol, to determine the optimal particle size for a specific formulation.
References
comparative dissolution profiles of tablets with different superdisintegrants
Superdisintegrants: A Comparative Guide to Tablet Dissolution Profiles
In the development of oral solid dosage forms, the rapid disintegration of a tablet into smaller particles is crucial for ensuring swift drug dissolution and subsequent absorption. Superdisintegrants are key excipients that facilitate this process, enhancing the bioavailability of therapeutic agents. This guide provides a comparative analysis of the dissolution profiles of tablets formulated with different superdisintegrants, supported by experimental data and detailed methodologies for researchers, scientists, and drug development professionals.
Comparative Dissolution Data
The selection of an appropriate superdisintegrant can significantly impact the disintegration time and drug release rate of a tablet. The following table summarizes quantitative data from various studies, comparing the performance of commonly used superdisintegrants: croscarmellose sodium, sodium starch glycolate, and crospovidone.
| Superdisintegrant | Concentration (% w/w) | Drug Model | Disintegration Time (seconds) | % Drug Release (at time) | Reference |
| Croscarmellose Sodium | 2 | Cationic Drugs | No significant differences observed | Slower than Crospovidone | [1] |
| 5 | Prochlorperazine Maleate | 12 | - | [2] | |
| 2-4 (Wet Granulation) | General | - | - | [3] | |
| 1-3 (Direct Compression) | General | - | - | [3] | |
| Sodium Starch Glycolate | 4-6 | General | May increase >8% due to gelling | - | [4] |
| 4 | Topiramate | Similar to marketed product | - | [5] | |
| 2-8 | General | Optimum at 4% | - | [4] | |
| 8 | Piroxicam | - | Enhanced dissolution | [6] | |
| Crospovidone | 2 | Cationic Drugs | No significant differences observed | Fastest dissolution for 7 of 8 drugs | [1] |
| 2-5 | General | Highly efficient | - | [1][7] | |
| 5 | - | - | - | [8] | |
| ≥2.5 | Rosuvastatin | Fastest disintegration and dissolution | Complete drug release | [9] |
Experimental Protocols
The following section outlines a typical experimental methodology for conducting a comparative study of the dissolution profiles of tablets with different superdisintegrants.
Materials and Tablet Preparation
-
Active Pharmaceutical Ingredient (API): A model drug is selected (e.g., a poorly soluble drug to highlight the effect of the superdisintegrant).
-
Superdisintegrants: Croscarmellose sodium, sodium starch glycolate, and crospovidone are used at various concentrations (e.g., 2%, 4%, 6% w/w).[4][5]
-
Other Excipients: Standard fillers (e.g., microcrystalline cellulose), binders (e.g., pregelatinized starch), and lubricants (e.g., magnesium stearate) are used to formulate the tablets.
-
Tablet Manufacturing: Tablets are prepared using a direct compression or wet granulation method.[10] All formulations are compressed under the same conditions to ensure uniformity in tablet hardness and thickness.
Evaluation of Pre-Compression Parameters
-
Flow Properties: The bulk density, tapped density, Carr's index, and Hausner's ratio of the powder blends are determined to assess flowability.
Evaluation of Post-Compression Parameters
-
Weight Variation: A number of tablets (typically 20) from each batch are weighed individually, and the average weight and standard deviation are calculated.
-
Hardness: The crushing strength of the tablets is measured using a hardness tester.
-
Friability: The friability of the tablets is determined using a friability tester to assess their ability to withstand mechanical stress.
-
Wetting Time: The time taken for a tablet to be completely wetted by the dissolution medium is measured.[7]
-
In Vitro Disintegration Time: The disintegration time of the tablets is determined using a USP disintegration apparatus in a specified medium (e.g., distilled water or buffer) at 37 ± 0.5°C.[8][11]
In Vitro Dissolution Study
-
Apparatus: A USP Dissolution Testing Apparatus, typically Apparatus 2 (Paddle Apparatus), is used.[12][13]
-
Dissolution Medium: The choice of medium depends on the drug's properties and is often a buffer solution (e.g., pH 6.8 phosphate buffer) to mimic physiological conditions. The volume is typically 900 ml.[7][11]
-
Temperature: The temperature of the dissolution medium is maintained at 37 ± 0.5°C.[11]
-
Agitation Speed: The paddle is rotated at a constant speed, commonly 50 or 75 rpm.[5]
-
Sampling: Aliquots of the dissolution medium are withdrawn at predetermined time intervals (e.g., 5, 10, 15, 30, 45, and 60 minutes).[2] The withdrawn volume is replaced with fresh medium to maintain a constant volume.
-
Sample Analysis: The concentration of the dissolved drug in the samples is determined using a validated analytical method, such as UV-Vis spectrophotometry or High-Performance Liquid Chromatography (HPLC).[2][14][15]
-
Data Analysis: The cumulative percentage of drug released is plotted against time to obtain the dissolution profile.
Experimental Workflow Diagram
The following diagram illustrates the logical flow of the experimental process for comparing the dissolution profiles of tablets with different superdisintegrants.
Caption: Experimental workflow for comparative dissolution profiling.
Discussion of Results
The choice of superdisintegrant can have a profound effect on the dissolution profile of a tablet.
-
Crospovidone often exhibits rapid disintegration and dissolution, particularly for poorly soluble drugs.[1] Its nonionic nature prevents potential interactions with cationic drugs, which can sometimes slow dissolution with anionic superdisintegrants.[1] The mechanism of action is primarily through rapid water uptake and swelling, which creates pores within the tablet matrix.
-
Croscarmellose Sodium is a cross-linked cellulose derivative that also swells rapidly in the presence of water, leading to the disruption of the tablet structure. It is particularly effective in formulations containing hydrophobic excipients as it enhances tablet wettability.
-
Sodium Starch Glycolate , a modified starch, undergoes rapid and significant swelling upon hydration, causing the mechanical breakup of the tablet. However, at higher concentrations (above 8%), it may form a viscous gel that can impede disintegration and dissolution.[4]
It is also important to note that the effectiveness of a superdisintegrant can be influenced by its concentration in the formulation, the manufacturing process (direct compression vs. wet granulation), and the physicochemical properties of the active pharmaceutical ingredient.[4] In some cases, combinations of superdisintegrants may offer synergistic effects, leading to even faster disintegration.[16]
Conclusion
The selection of a superdisintegrant is a critical step in tablet formulation that directly influences the drug release profile. While crospovidone often demonstrates superior performance for poorly soluble and cationic drugs, croscarmellose sodium and sodium starch glycolate are also highly effective options. The optimal choice depends on the specific characteristics of the drug and the desired release profile. The experimental data and protocols provided in this guide serve as a valuable resource for formulation scientists in making informed decisions to optimize tablet performance.
References
- 1. pharmtech.com [pharmtech.com]
- 2. Formulation Design of Fast Disintegrating Tablets Using Disintegrant Blends - PMC [pmc.ncbi.nlm.nih.gov]
- 3. ajpsonline.com [ajpsonline.com]
- 4. ijppr.humanjournals.com [ijppr.humanjournals.com]
- 5. researchgate.net [researchgate.net]
- 6. roquette.com [roquette.com]
- 7. dergipark.org.tr [dergipark.org.tr]
- 8. pharmtech.com [pharmtech.com]
- 9. researchgate.net [researchgate.net]
- 10. Formulation Development, Evaluation and Comparative Study of Effects of Super Disintegrants in Cefixime Oral Disintegrating Tablets - PMC [pmc.ncbi.nlm.nih.gov]
- 11. fip.org [fip.org]
- 12. Dissolution Testing For Tablets | Teledyne LABS [teledynelabs.com]
- 13. Dissolution Testing and Drug Release Tests | USP [usp.org]
- 14. japsonline.com [japsonline.com]
- 15. chromatographyonline.com [chromatographyonline.com]
- 16. A Comparative Study of Different Proportions of Superdisintegrants: Formulation and Evaluation of Orally Disintegrating Tablets of Salbutamol Sulphate - PMC [pmc.ncbi.nlm.nih.gov]
The Source Matters: A Comparative Performance Evaluation of Sodium Starch Glycolate from Diverse Botanical Origins
For researchers, scientists, and drug development professionals, the selection of a superdisintegrant is a critical decision in oral solid dosage form development. Sodium Starch Glycolate (SSG), a widely used excipient, exhibits performance characteristics that are significantly influenced by its botanical source. This guide provides an objective comparison of SSG derived from various starches, supported by experimental data and detailed methodologies to aid in the formulation of robust and effective drug products.
Sodium Starch Glycolate is a modified starch, chemically altered through carboxymethylation and cross-linking to enhance its water absorption and swelling properties, thereby promoting rapid tablet disintegration.[1] While compendial standards ensure the chemical quality of SSG, the functionality can vary depending on the native starch's origin, impacting factors like particle size, surface area, porosity, and even the degree of substitution.[1][2] These physical differences ultimately translate to variations in performance as a superdisintegrant.[2]
Comparative Performance Data
The efficacy of Sodium Starch Glycolate as a superdisintegrant is primarily assessed through its swelling capacity, water uptake rate, and its direct impact on tablet disintegration time and drug dissolution. The botanical origin of the starch has been shown to play a role in these key performance indicators.
| Botanical Source | Key Performance Characteristics | Notable Findings |
| Potato | High swelling capacity and rapid rate of water uptake.[3] | Generally considered to provide the best disintegrating properties due to its high water uptake rate.[4] The large particle size of potato starch is believed to contribute to its efficiency.[1] |
| Maize (Corn) | Good swelling capacity. | A common and effective source for SSG.[5] |
| Rice | Low rate of water uptake compared to potato-derived SSG.[3] | The slower water penetration may influence disintegration times in certain tablet formulations.[3] |
| Wheat | Exhibits good swelling capacity. | Performance is generally comparable to other common sources. |
| Sago | High swellability and potential for rapid disintegration.[6][7] | Sago starch is considered a promising alternative source, demonstrating high-yield potential for producing SSG with excellent superdisintegrant properties.[6][7] SSG from sago has been shown to produce tablets with short disintegration times.[6] |
| Tapioca | Good swelling capacity. | Another viable alternative botanical source for SSG production. |
The Mechanism of Action: How Botanical Source Influences Disintegration
The primary mechanism by which SSG facilitates tablet disintegration is through rapid water absorption followed by significant swelling. This swelling action creates internal pressure within the tablet matrix, forcing it to break apart. The botanical source of the starch influences the granular structure, which in turn affects the efficiency of water uptake and the extent of swelling.
Experimental Protocols
To ensure a standardized evaluation of SSG from different botanical sources, the following experimental protocols are recommended:
Determination of Swelling Index
The swelling index is a measure of the increase in volume of the SSG powder upon absorbing water.
Methodology:
-
Weigh 1.0 gram of the Sodium Starch Glycolate sample.
-
Transfer the sample to a 25 mL graduated cylinder.
-
Add 20 mL of purified water.
-
Allow the mixture to stand for 12 hours.
-
Record the final volume occupied by the swollen sediment.[8]
-
The swelling index is calculated as the final volume (in mL) per gram of SSG.
Measurement of Water Uptake Rate
This test evaluates the speed at which SSG absorbs water, which is critical for rapid disintegration.
Methodology:
-
Place a known weight of the SSG sample in a pre-weighed porous container (e.g., a tea bag).
-
Suspend the container in a beaker of purified water at a constant temperature (e.g., 37°C).
-
At predetermined time intervals, remove the container, gently blot to remove excess surface water, and weigh it.
-
The water uptake is calculated as the percentage increase in weight over time.
Tablet Disintegration Time
This is a direct measure of the in-vitro performance of the SSG in a formulated tablet.
Methodology:
-
Prepare tablets with a standard formulation, incorporating a fixed percentage (e.g., 2-5% w/w) of the SSG from the different botanical sources.[9]
-
Use a standard tablet disintegration tester according to pharmacopeial guidelines (e.g., USP or Ph. Eur.).
-
Place one tablet in each of the six tubes of the basket-rack assembly.
-
Immerse the assembly in purified water at 37 ± 2°C.[9]
-
Record the time taken for all six tablets to completely disintegrate and pass through the mesh.
The workflow for evaluating and selecting an appropriate SSG based on its botanical source can be visualized as follows:
References
- 1. researchgate.net [researchgate.net]
- 2. Multiple sources of sodium starch glycolate, NF: evaluation of functional equivalence and development of standard performance tests - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. research.rug.nl [research.rug.nl]
- 4. researchgate.net [researchgate.net]
- 5. Sago-Starch-Derived Sodium Starch Glycolate: An Effective Superdisintegrant to Enhance Formulation Performance - PMC [pmc.ncbi.nlm.nih.gov]
- 6. mdpi.com [mdpi.com]
- 7. researchgate.net [researchgate.net]
- 8. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 9. pharmtech.com [pharmtech.com]
A Comparative Guide to the Cross-Validation of Analytical Methods for Sodium Glycolate Impurities
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of analytical methodologies for the detection and quantification of sodium glycolate, a common impurity in pharmaceutical excipients like Sodium Starch Glycolate. Ensuring the purity of these excipients is critical for the safety and efficacy of the final drug product. This document outlines and compares various analytical techniques, offering insights into their performance based on available experimental data and pharmacopeial standards.
Overview of Analytical Methods
The primary analytical techniques for the assessment of this compound impurities include High-Performance Liquid Chromatography (HPLC), Ion Chromatography (IC), and Spectrophotometry. The choice of method often depends on the specific requirements of the analysis, such as the desired sensitivity, selectivity, and the nature of the sample matrix.
Table 1: Comparison of Analytical Methods for this compound Impurity Analysis
| Parameter | High-Performance Liquid Chromatography (HPLC) | Ion Chromatography (IC) | UV-Vis Spectrophotometry |
| Principle | Separation based on partitioning between a stationary phase and a mobile phase. | Separation of ions based on their interaction with a resin-packed column.[1] | Measurement of light absorption by the colored complex formed after derivatization. |
| Selectivity | High, can separate this compound from other related substances. | High, specifically tailored for ionic analytes.[1] | Moderate, potential for interference from other compounds that form colored complexes. |
| Sensitivity | High, suitable for trace-level quantification. | Very High, ideal for detecting trace ionic impurities.[2] | Moderate to Low, generally used for limit tests. |
| Instrumentation | HPLC system with a suitable detector (e.g., RID, UV). | IC system with a conductivity detector.[1][3] | UV-Vis Spectrophotometer. |
| Typical Use | Quantitative analysis, purity testing, and stability studies. | Quantification of ionic impurities and counterions.[1] | Limit tests as per pharmacopeial methods. |
| Validation Data (Illustrative) | Linearity (r²) > 0.99, Accuracy (Recovery) 98-102%, Precision (RSD) < 2%. | Linearity (r²) > 0.999, suitable for trace-level quantification. | Method is typically validated for specificity and detection limit as per limit test requirements. |
Note: Specific validation data can vary based on the specific method, instrumentation, and laboratory conditions.
Experimental Protocols
High-Performance Liquid Chromatography (HPLC)
HPLC is a versatile technique for the separation and quantification of this compound. A common approach involves a reversed-phase column with a suitable mobile phase.
-
Sample Preparation: Accurately weigh the sample, dissolve it in a suitable solvent (e.g., a mixture of water and acetonitrile), and dilute to the desired concentration. Filter the solution through a 0.45 µm filter before injection.
-
Chromatographic Conditions (Example):
-
Column: A C18 or a specific column for organic acids.
-
Mobile Phase: A buffered aqueous solution with an organic modifier (e.g., acetonitrile or methanol). The pH of the mobile phase is critical for the retention and separation of glycolic acid.
-
Flow Rate: Typically 0.5 - 1.5 mL/min.
-
Detector: Refractive Index Detector (RID) or a UV detector at a low wavelength (e.g., 210 nm) after derivatization if necessary.
-
Injection Volume: 10 - 50 µL.
-
Ion Chromatography (IC)
IC is a powerful technique for the analysis of ionic species and is particularly well-suited for quantifying this compound.
-
Sample Preparation: Dissolve the sample in deionized water and dilute to the appropriate concentration. Centrifugation or filtration may be required to remove any insoluble material.[3]
-
Chromatographic Conditions (Example for a related impurity):
-
Instrument: Ion Chromatograph with a suppressed conductivity detector.[3]
-
Column: Anion-exchange column suitable for organic acid analysis.[3]
-
Eluent: A suitable buffer, such as a potassium hydroxide (KOH) solution.[3]
-
Flow Rate: Typically 1.0 mL/min.[3]
-
Injection Volume: 25 µL.[3]
-
Column Temperature: 35°C.[3]
-
UV-Vis Spectrophotometry (Colorimetric Method)
This method is often described in pharmacopeias for the limit test of this compound. It involves a color-forming reaction.
-
Sample Preparation:
-
Prepare a test solution by dissolving the sample in a mixture of acetic acid and water, followed by precipitation of the main excipient with acetone and sodium chloride. The filtrate contains the this compound.
-
Prepare a standard solution containing a known concentration of glycolic acid.
-
-
Procedure:
-
An aliquot of the test solution and the standard solution are treated to remove acetone.
-
A color reagent, such as 2,7-dihydroxynaphthalene, is added, and the solutions are heated in a water bath to develop a color.
-
After cooling, the solutions are diluted with sulfuric acid, and the absorbance is measured at a specific wavelength (e.g., 540 nm) against a blank.
-
The absorbance of the test solution is compared to that of the standard solution.
-
Cross-Validation of Analytical Methods
Cross-validation is the process of comparing two or more analytical methods to determine if they provide comparable results.[4] This is crucial when transferring a method between laboratories or when a new method is intended to replace an existing one.
Workflow for Cross-Validation
The following diagram illustrates a typical workflow for the cross-validation of analytical methods for this compound impurities.
Workflow for cross-validation of analytical methods.
Logical Comparison of Analytical Methods
The choice of an analytical method for impurity profiling depends on various factors. The diagram below illustrates the logical relationship in selecting a suitable method.
Logical flow for selecting an analytical method.
Conclusion
The selection of an appropriate analytical method for the determination of this compound impurities is a critical step in ensuring the quality and safety of pharmaceutical products.
-
HPLC offers a robust and versatile platform for the quantitative analysis of this compound, providing good sensitivity and selectivity.
-
Ion Chromatography is a highly sensitive and specific technique, making it ideal for the trace-level analysis of ionic impurities like this compound.[2]
-
UV-Vis Spectrophotometry , as described in various pharmacopeias, remains a suitable and straightforward method for performing limit tests.
A thorough cross-validation should be performed when implementing a new method or transferring a method between sites to ensure the consistency and reliability of the analytical results. The choice of method should be based on a comprehensive evaluation of the analytical requirements, including sensitivity, selectivity, and the intended purpose of the analysis.
References
- 1. conquerscientific.com [conquerscientific.com]
- 2. ijpsjournal.com [ijpsjournal.com]
- 3. Determination of chloroacetic acid in Sodium Starch Glycolate [en.sheng-han.com]
- 4. Method Transfer, Partial Validation, and Cross Validation: Recommendations for Best Practices and Harmonization from the Global Bioanalysis Consortium Harmonization Team - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Analysis of Superdisintegrant Performance: Swelling Index and Water Uptake
For researchers, scientists, and drug development professionals, the selection of a suitable superdisintegrant is a critical step in the formulation of solid dosage forms. The efficacy of a superdisintegrant is largely determined by its ability to rapidly absorb water and swell, leading to the disintegration of the tablet or capsule and facilitating drug dissolution. This guide provides a comparative study of the swelling index and water uptake of three widely used superdisintegrants: Crospovidone, Croscarmellose Sodium (CCS), and Sodium Starch Glycolate (SSG).
The primary mechanisms by which superdisintegrants facilitate disintegration are swelling, wicking, and deformation. Swelling is the expansion of the disintegrant particles upon contact with water, which generates a disruptive force within the tablet matrix. Water uptake, or the capacity of the material to absorb water, is a fundamental prerequisite for these mechanisms.
Comparative Performance Data
The following table summarizes the key performance characteristics of Crospovidone, Croscarmellose Sodium, and Sodium Starch Glycolate based on available experimental data. It is important to note that absolute values can vary depending on the specific grade of the material, particle size, and the experimental conditions employed.
| Superdisintegrant | Swelling Index (% v/v) | Water Uptake/Swelling Capacity | Key Characteristics & Mechanisms |
| Crospovidone | 58 ± 1.5[1] | Rapidly disperses and swells in water.[1] | Acts via a combination of swelling and wicking due to its porous particle structure; does not form a gel.[1] Its effectiveness is not significantly affected by acidic media.[1] |
| Croscarmellose Sodium (CCS) | 65 ± 1.7[1] | Swells to 4-8 times its original volume.[1] | Exhibits both swelling and wicking actions; its fibrous structure contributes to rapid water penetration.[1] Its swelling capacity can be reduced in acidic media.[1] |
| Sodium Starch Glycolate (SSG) | 52 ± 1.2[1] | Absorbs water rapidly, resulting in swelling up to 6% initially, but can take up more than 20 times its own weight in water.[1][2] | Primarily acts through rapid and extensive swelling. High concentrations can lead to gelling, which may impede disintegration.[1] Its performance can be diminished in acidic environments.[1] |
Experimental Protocols
To ensure reproducible and comparable results, standardized experimental protocols for determining the swelling index and water uptake are essential.
Determination of Swelling Index
The swelling index quantifies the increase in volume of a superdisintegrant upon contact with a liquid. A commonly used method is as follows:
-
Sample Preparation: Accurately weigh 1 gram of the superdisintegrant powder.
-
Initial Volume Measurement: Place the powder into a 10 mL or 25 mL graduated cylinder and record the initial volume.
-
Hydration: Add a specified volume of the test medium (e.g., purified water or a buffer solution) to the graduated cylinder, ensuring the powder is fully submerged.
-
Swelling: Allow the mixture to stand for a defined period (e.g., 4 hours or until a constant volume is achieved).
-
Final Volume Measurement: Record the final volume occupied by the swollen superdisintegrant.
-
Calculation: The swelling index is calculated using the formula: Swelling Index (%) = [(Final Volume - Initial Volume) / Initial Volume] x 100
Determination of Water Uptake Capacity
Water uptake capacity measures the amount of water a superdisintegrant can absorb and retain. A common method involves centrifugation:
-
Sample Preparation: Accurately weigh a specific amount of the superdisintegrant (e.g., 0.5 grams) and place it into a centrifuge tube.
-
Hydration: Add a defined volume of the test medium (e.g., 10 mL of purified water) to the tube.
-
Dispersion: Thoroughly mix the contents to ensure complete dispersion of the superdisintegrant.
-
Incubation: Allow the mixture to stand for a specified time (e.g., 30 minutes) to ensure complete hydration.
-
Centrifugation: Centrifuge the hydrated sample at a defined speed (e.g., 3000 rpm) for a specific duration (e.g., 10 minutes) to separate the swollen material from the excess liquid.
-
Decantation: Carefully decant the supernatant.
-
Final Weight Measurement: Weigh the centrifuge tube containing the swollen superdisintegrant.
-
Calculation: The water uptake capacity is calculated as: Water Uptake (g/g) = (Weight of swollen material - Initial weight of dry material) / Initial weight of dry material
Experimental Workflow for Superdisintegrant Evaluation
The following diagram illustrates the logical flow of the experimental procedures for evaluating the swelling index and water uptake of superdisintegrants.
Conclusion
The choice of a superdisintegrant has a profound impact on the final performance of a solid dosage form. Crospovidone, croscarmellose sodium, and sodium starch glycolate each offer distinct advantages and operate through slightly different primary mechanisms. While CCS exhibits a high swelling index, SSG is known for its extensive water uptake capacity. Crospovidone's unique porous structure allows for rapid water wicking in addition to swelling, and it maintains its performance in acidic conditions better than the other two. The experimental data and protocols presented in this guide provide a foundation for making informed decisions in the selection and evaluation of superdisintegrants for specific drug formulations. It is recommended to perform these evaluations under conditions that mimic the intended physiological environment to best predict in vivo performance.
References
Safety Operating Guide
A Guide to the Proper Disposal of Sodium Glycolate for Laboratory Professionals
For researchers, scientists, and drug development professionals, ensuring the safe and compliant disposal of chemical waste is a critical aspect of laboratory operations. This guide provides essential safety and logistical information for the proper disposal of sodium glycolate, a compound frequently used in various scientific applications. Adherence to these procedures is vital for maintaining a safe laboratory environment and ensuring regulatory compliance.
Immediate Safety and Handling Precautions
Before initiating any disposal procedures, it is imperative to handle this compound with appropriate care. While its toxicological properties have not been fully investigated, it may cause skin and eye irritation.[1] Therefore, standard laboratory safety protocols should be strictly followed.
Personal Protective Equipment (PPE):
| PPE Category | Specification | Rationale |
| Eye Protection | Chemical safety goggles or glasses | To prevent eye irritation from dust or splashes.[1] |
| Hand Protection | Appropriate protective gloves | To prevent skin contact and potential irritation.[1] |
| Body Protection | Laboratory coat | To protect skin and clothing from contamination.[1] |
In the event of a spill, immediately sweep or vacuum the material and place it into a suitable, labeled container for disposal, being careful to avoid generating dust.[1][2]
Step-by-Step Disposal Protocol
The disposal of this compound must be conducted in accordance with local, regional, and national hazardous waste regulations.[2][3] The responsibility for correct classification and disposal lies with the chemical waste generator.[1][2]
-
Waste Classification: The first and most critical step is to determine if the this compound waste is classified as hazardous. This determination must be made by consulting US EPA guidelines (40 CFR Parts 261.3) or the equivalent regulatory body in your region, as well as state and local regulations.[1] While this compound is not always listed as a hazardous waste, this can change based on the process that generated the waste or if it is mixed with other substances.
-
Segregation and Storage:
-
Do not mix this compound waste with other chemical waste streams unless compatibility has been confirmed.[4]
-
Store the waste in a designated, well-ventilated, cool, and dry area, away from incompatible materials.[1]
-
The waste container must be clearly and accurately labeled with its contents.[4][5]
-
Ensure the container is tightly sealed to prevent leaks or spills.[1][4]
-
-
Disposal Method:
-
Never dispose of this compound down the drain or in the regular trash.[5][6] This can lead to environmental contamination and potentially harmful chemical reactions in the drainage system.[5][7]
-
Engage a certified hazardous waste disposal company for the collection and disposal of the chemical waste.[8]
-
While neutralization of the parent compound, glycolic acid, with a mild base like sodium bicarbonate is a known procedure, it is crucial to verify with local authorities if this is a permissible pre-treatment for disposal.[6][7]
-
-
Documentation: Maintain a detailed record of the waste generated, including its composition, quantity, and the date of disposal. This is often a legal requirement.[9]
Logical Workflow for this compound Disposal
The following diagram illustrates the decision-making process for the proper disposal of this compound.
Caption: Decision-making workflow for this compound disposal.
References
- 1. pim-resources.coleparmer.com [pim-resources.coleparmer.com]
- 2. fishersci.fr [fishersci.fr]
- 3. fishersci.com [fishersci.com]
- 4. acewaste.com.au [acewaste.com.au]
- 5. Chemical Waste Disposal in the Laboratory: Safe and Effective Solutions - Labor Security System [laborsecurity.com]
- 6. laballey.com [laballey.com]
- 7. laballey.com [laballey.com]
- 8. Waste Disposal & Trash Pickup | Republic Services [republicservices.com]
- 9. danielshealth.com [danielshealth.com]
Comprehensive Safety and Handling Guide for Sodium Glycolate
This guide provides essential safety and logistical information for researchers, scientists, and drug development professionals who handle sodium glycolate. Adherence to these procedures is crucial for ensuring personal safety and maintaining a secure laboratory environment.
Hazard Identification and Personal Protective Equipment (PPE)
This compound is a white, crystalline powder that can cause irritation to the skin, eyes, and respiratory tract.[1][2][3] While it is not considered highly toxic, proper handling is necessary to minimize exposure and associated risks. The toxicological properties of this substance have not been fully investigated.[1]
Quantitative Data Summary:
| Parameter | Value | Species | Reference |
| Oral LD50 | 6700 mg/kg | Mouse | [1] |
| Oral LD50 | 7110 mg/kg | Rat | [1] |
| NFPA Rating (estimated) | Health: 1, Flammability: 0, Instability: 0 | N/A | [1] |
Recommended Personal Protective Equipment (PPE):
| PPE Category | Specification | Standard |
| Eye Protection | Chemical safety goggles or glasses with side shields | OSHA 29 CFR 1910.133 or European Standard EN166[1] |
| Hand Protection | Appropriate protective gloves (e.g., Nitrile rubber) | European Standard EN 374[4] |
| Skin Protection | Wear appropriate protective clothing to prevent skin exposure.[1] | N/A |
| Respiratory Protection | Use a NIOSH/MSHA or European Standard EN 149 approved respirator if dust is generated and exposure limits are exceeded.[1] | OSHA 29 CFR 1910.134 or European Standard EN 149[1] |
Operational Plan for Handling this compound
This section outlines the step-by-step procedures for the safe handling of this compound in a laboratory setting.
2.1. Pre-Operational Checks:
-
Verify Availability of Safety Equipment: Ensure that an eyewash station and safety shower are readily accessible.[1]
-
Inspect PPE: Check all PPE for integrity before use. Inspect gloves for any signs of degradation or punctures.
-
Review Safety Data Sheet (SDS): Familiarize yourself with the specific hazards and handling precautions outlined in the product's SDS.
-
Ensure Proper Ventilation: Handling of this compound should be conducted in a well-ventilated area, preferably within a chemical fume hood, to minimize inhalation of dust.[1]
2.2. Handling Procedure:
-
Don Appropriate PPE: Wear the recommended eye protection, gloves, and lab coat.
-
Minimize Dust Generation: Handle this compound carefully to avoid creating dust.[1] Use a scoop or spatula for transferring the powder.
-
Weighing: If weighing is required, perform this task in a fume hood or a ventilated balance enclosure.
-
Dissolving: When dissolving in a solvent, add the this compound powder to the solvent slowly to prevent splashing.
-
Avoid Contact: Avoid direct contact with skin, eyes, and clothing.[1]
-
No Eating or Drinking: Do not eat, drink, or smoke in the area where this compound is being handled.[4][5]
2.3. Post-Handling Procedure:
-
Decontamination: Clean the work area thoroughly after handling is complete.
-
Glove Removal: Remove gloves using the proper technique to avoid skin contact with the outer surface.
-
Hand Washing: Wash hands thoroughly with soap and water after handling the chemical, even if gloves were worn.[1]
-
Storage: Store this compound in a tightly closed container in a cool, dry, and well-ventilated area away from incompatible substances like strong oxidizing agents.[1][4]
Emergency Procedures
In the event of an exposure or spill, follow these procedures immediately.
3.1. First Aid Measures:
-
Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek medical attention.[1]
-
Skin Contact: Remove contaminated clothing and shoes. Flush skin with plenty of water for at least 15 minutes. Seek medical attention if irritation develops.[1]
-
Inhalation: Move the exposed person to fresh air. If breathing is difficult, give oxygen. If not breathing, give artificial respiration. Seek medical attention.[1]
-
Ingestion: Do NOT induce vomiting. If the person is conscious and alert, rinse their mouth and give 2-4 cupfuls of milk or water. Seek medical attention.[1]
3.2. Spill Response:
-
Evacuate the Area: If a significant spill occurs, evacuate non-essential personnel from the immediate area.
-
Ventilate: Ensure the area is well-ventilated.[1]
-
Wear Appropriate PPE: Don the necessary PPE, including respiratory protection if significant dust is present.
-
Contain and Clean: Carefully sweep or vacuum up the spilled material and place it into a suitable, labeled disposal container.[1] Avoid generating dust during cleanup.[1]
-
Decontaminate: Clean the spill area with a suitable cleaning agent and dispose of the cleaning materials as hazardous waste.
Disposal Plan
Proper disposal of this compound and its contaminated waste is essential to prevent environmental contamination and ensure regulatory compliance.
-
Waste Characterization: Chemical waste generators must determine if the discarded chemical is classified as hazardous waste.[4]
-
Containerization: Place all this compound waste, including contaminated PPE and cleaning materials, into a clearly labeled, sealed container suitable for chemical waste.
-
Regulatory Compliance: Dispose of the waste in accordance with all local, regional, and national hazardous waste regulations.[4] Do not dispose of it down the drain or in the regular trash.[4]
-
Professional Disposal: Utilize your institution's designated hazardous waste disposal service.
Workflow Diagrams
The following diagrams illustrate the key processes for handling and responding to incidents involving this compound.
Caption: Workflow for Safe Handling of this compound.
Caption: Emergency Spill Response for this compound.
References
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
